molecular formula C13H10F3NO4 B067761 Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate CAS No. 175203-85-7

Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate

Cat. No.: B067761
CAS No.: 175203-85-7
M. Wt: 301.22 g/mol
InChI Key: FLAKCZOPSFMNJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate is a sophisticated quinoline-based chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a strategic molecular architecture, combining a 4-hydroxyquinoline core, a metabolically stable trifluoromethoxy group at the 6-position, and an ethyl ester moiety at the 3-carboxylate position. The 4-hydroxyquinoline-3-carboxylate structure is a privileged scaffold known to exhibit diverse biological activities, often functioning as a key pharmacophore in the inhibition of various kinases and enzymes. The incorporation of the lipophilic and electron-withdrawing trifluoromethoxy group enhances membrane permeability and metabolic stability, making this compound a valuable intermediate for the synthesis of more complex bioactive molecules. Its primary research application lies in its role as a versatile building block for the development of potential therapeutic agents, particularly in the areas of oncology, inflammatory diseases, and infectious diseases. Researchers utilize this compound to explore structure-activity relationships (SAR), to develop novel inhibitors targeting specific protein-binding sites, and to probe fundamental biochemical pathways. The ethyl ester group provides a convenient handle for further synthetic modification, such as hydrolysis to the corresponding carboxylic acid or transesterification, allowing for rapid diversification of compound libraries. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 4-oxo-6-(trifluoromethoxy)-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO4/c1-2-20-12(19)9-6-17-10-4-3-7(21-13(14,15)16)5-8(10)11(9)18/h3-6H,2H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLAKCZOPSFMNJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352326
Record name Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175203-85-7
Record name Ethyl 4-hydroxy-6-(trifluoromethoxy)-3-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175203-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175203-85-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate, a valuable quinoline derivative for pharmaceutical research and development. The document details the core synthetic pathway, experimental protocols, and key characterization data.

Introduction

This compound is a heterocyclic compound belonging to the quinoline class of molecules. Quinolines are a significant scaffold in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities. The presence of the trifluoromethoxy group at the 6-position is of particular interest as it can enhance metabolic stability, lipophilicity, and binding affinity of the molecule to biological targets. This guide focuses on the well-established Gould-Jacobs reaction, the primary and most efficient method for the synthesis of this target compound.

Synthetic Pathway

The synthesis of this compound is achieved through a two-step process based on the Gould-Jacobs reaction. This classic method involves the initial condensation of an aniline derivative with diethyl ethoxymethylenemalonate (DEEMM), followed by a thermal cyclization to form the quinoline ring system.[1]

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization A 4-(Trifluoromethoxy)aniline C Diethyl ((4-(trifluoromethoxy)phenylamino)methylene)malonate A->C Heat (e.g., 100-125°C) - EtOH B Diethyl ethoxymethylenemalonate (DEEMM) B->C Heat (e.g., 100-125°C) - EtOH D This compound C_ref->D High Temperature (e.g., 250°C) in Dowtherm A - EtOH

Caption: Synthetic workflow for this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediate, and the final product.

Table 1: Physicochemical Properties of Reactants and Products

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
4-(Trifluoromethoxy)aniline461-82-5C₇H₆F₃NO177.12
Diethyl ethoxymethylenemalonate (DEEMM)87-13-8C₁₀H₁₆O₅216.23
Diethyl ((4-(trifluoromethoxy)phenylamino)methylene)malonateNot availableC₁₅H₁₆F₃NO₅347.29
This compound175203-85-7C₁₃H₁₀F₃NO₄301.22

Table 2: Characterization Data

Compound NameExpected YieldMelting Point (°C)Key Spectroscopic Data (Predicted/Reported for Analogs)
Diethyl ((4-(trifluoromethoxy)phenylamino)methylene)malonateHighNot available¹H NMR: δ 1.2-1.4 (t, 6H, 2xCH₃), 4.1-4.3 (q, 4H, 2xCH₂), 7.2-7.4 (m, 4H, Ar-H), 8.5-8.7 (d, 1H, =CH), 10.8-11.0 (d, 1H, NH).¹³C NMR: δ 14.5, 60.0, 92.0, 118.0, 122.0, 142.0, 148.0, 165.0, 168.0.
This compoundGood to High>300 (decomposes)¹H NMR (DMSO-d₆): δ 1.29 (t, 3H, CH₃), 4.24 (q, 2H, CH₂), 7.5-8.5 (m, 4H, Ar-H), 12.5 (s, 1H, OH/NH).MS (m/z): 301.05 [M]⁺.IR (cm⁻¹): ~3400 (O-H/N-H), ~1700 (C=O, ester), ~1650 (C=O, quinolone), ~1250 (C-F).

Experimental Protocols

The following protocols are based on established procedures for the Gould-Jacobs synthesis of analogous quinoline derivatives and are adapted for the synthesis of the target compound.

Step 1: Synthesis of Diethyl ((4-(trifluoromethoxy)phenylamino)methylene)malonate (Intermediate)

Reaction Scheme:

step1 reactant1 4-(Trifluoromethoxy)aniline product Diethyl ((4-(trifluoromethoxy)phenylamino)methylene)malonate reactant1->product Heat (100-125°C) reactant2 Diethyl ethoxymethylenemalonate reactant2->product Heat (100-125°C) ethanol - Ethanol

Caption: Condensation of 4-(trifluoromethoxy)aniline and DEEMM.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a distillation head, combine 4-(trifluoromethoxy)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0 - 1.1 eq).

  • Heat the reaction mixture to 100-125°C with stirring.

  • The reaction is typically complete within 1-2 hours. The progress can be monitored by the distillation of ethanol.

  • Once the theoretical amount of ethanol has been collected, the reaction is considered complete. The resulting crude intermediate, diethyl ((4-(trifluoromethoxy)phenylamino)methylene)malonate, is a viscous oil and can be used in the next step without further purification.

Step 2: Synthesis of this compound (Final Product)

Reaction Scheme:

step2 reactant Diethyl ((4-(trifluoromethoxy)phenylamino)methylene)malonate product This compound reactant->product Dowtherm A, ~250°C ethanol - Ethanol

Caption: Thermal cyclization to the quinoline core.

Procedure:

  • In a separate three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, heat a high-boiling point solvent such as Dowtherm A (diphenyl ether) to approximately 250°C.

  • Slowly add the crude intermediate from Step 1 to the hot Dowtherm A with vigorous stirring.

  • Maintain the reaction temperature at around 250°C for 30-60 minutes. The product will begin to precipitate out of the hot solution.

  • After the reaction is complete, allow the mixture to cool to room temperature (or slightly above the freezing point of Dowtherm A, which is 12°C).

  • Dilute the cooled mixture with a non-polar solvent like hexane or heptane to facilitate the filtration of the precipitated product.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid thoroughly with the same non-polar solvent to remove the high-boiling point Dowtherm A.

  • The product can be further purified by recrystallization from a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Dry the purified product under vacuum to yield this compound as a solid.

Conclusion

The Gould-Jacobs reaction provides a reliable and efficient pathway for the synthesis of this compound. This technical guide outlines the necessary steps, from the initial condensation to the final cyclization and purification, providing researchers with a solid foundation for the preparation of this important pharmaceutical intermediate. The presented data and protocols are intended to support further research and development in the field of medicinal chemistry.

References

Technical Guide: Physicochemical Properties of Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate, a quinoline derivative of interest in medicinal chemistry. Due to the limited availability of experimental data for this specific molecule, this guide combines reported values with established experimental protocols for the characterization of related quinoline compounds. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and development of novel quinoline-based therapeutic agents.

Chemical Identity

  • IUPAC Name: this compound

  • CAS Number: 175203-85-7

  • Molecular Formula: C₁₃H₁₀F₃NO₄

  • Molecular Weight: 301.22 g/mol

  • Chemical Structure:

// C - OH / C---N | | C6==C5 \ / C - OCF3 / C===C

Physicochemical Properties

The experimental data for this compound is limited. The following table summarizes the available quantitative data.

PropertyValueNotes
Molecular Weight 301.22 g/mol Calculated from the molecular formula.
Melting Point Data not availableCan be determined by DSC.
Boiling Point 357.3 °C at 760 mmHgPredicted value.
Density 1.403 g/cm³Predicted value.
Refractive Index 1.51Predicted value.
Flash Point 169.9 °CPredicted value.
Solubility Data not availableExpected to be soluble in organic solvents like DMSO and DMF. Aqueous solubility is likely low.
pKa Data not availableCan be determined by potentiometric titration.
LogP Data not availableCan be determined by the shake-flask method.

Synthesis

A plausible synthesis route for this compound involves the Gould-Jacobs reaction. This pathway utilizes a substituted aniline and diethyl ethoxymethylenemalonate (EMME) or a similar malonic ester derivative.

A likely precursor for this synthesis is diethyl 2-[(4-(trifluoromethoxy)phenylamino)methylidene]malonate. The general steps would be:

  • Condensation: Reaction of 4-(trifluoromethoxy)aniline with diethyl ethoxymethylenemalonate to form the intermediate, diethyl 2-[(4-(trifluoromethoxy)phenylamino)methylidene]malonate.

  • Cyclization: Thermal cyclization of the intermediate in a high-boiling point solvent, such as Dowtherm A, to yield the quinoline ring system.

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physicochemical properties of this compound. These are general protocols based on established methods for quinoline derivatives.

Spectroscopic Analysis

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the chemical structure by identifying the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

  • Sample Preparation: Dissolve 5-10 mg of the compound for ¹H NMR and 20-30 mg for ¹³C NMR in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.

4.1.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the sample with approximately 200 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.[1]

  • Instrumentation: An FT-IR spectrometer.

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.[1] Key expected vibrational bands include O-H, N-H, C=O (ester and quinolone), C-O, and C-F stretches.

4.1.3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic system like GC or LC (e.g., LC-MS).

  • Method: For LC-MS, dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile/water). Introduce the sample into the mass spectrometer via an electrospray ionization (ESI) source. Acquire the mass spectrum in both positive and negative ion modes. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.[2][3]

Chromatographic Analysis

4.2.1. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the compound and for quantitative analysis.

  • Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column.[4][5]

  • Mobile Phase: A gradient of acetonitrile and water, often with an additive like formic acid or trifluoroacetic acid (e.g., 0.1% formic acid in both solvents).[5]

  • Method: Dissolve the sample in the mobile phase or a suitable organic solvent. Inject the sample and monitor the elution profile at a suitable wavelength (determined by UV-Vis spectroscopy, likely around 254 nm and 320 nm). Purity is determined by the peak area percentage.[4][5]

Thermal Analysis

4.3.1. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the melting point and thermal transitions.

  • Instrumentation: A Differential Scanning Calorimeter.

  • Method: Place a small, accurately weighed amount of the sample (1-5 mg) in an aluminum pan. Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). The melting point is determined from the peak of the endothermic transition.[6]

4.3.2. Thermogravimetric Analysis (TGA)

  • Objective: To assess the thermal stability and decomposition profile.

  • Instrumentation: A Thermogravimetric Analyzer.

  • Method: Place an accurately weighed sample (5-10 mg) in a TGA pan. Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert or oxidative atmosphere. The instrument records the mass of the sample as a function of temperature.[7][8]

Determination of Other Physicochemical Parameters

4.4.1. Solubility

  • Objective: To determine the solubility in various solvents, particularly aqueous buffers.

  • Method (Shake-Flask): Add an excess amount of the solid compound to a known volume of the solvent (e.g., phosphate-buffered saline at pH 7.4).[9] Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours). Separate the undissolved solid by centrifugation and filtration.[9] Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method like HPLC or UV-Vis spectroscopy.[9][10]

4.4.2. pKa Determination

  • Objective: To determine the acid dissociation constant(s) of the molecule.

  • Method (Potentiometric Titration): Dissolve an accurately weighed amount of the compound in a suitable solvent mixture (e.g., water/methanol).[11][12] Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH electrode. The pKa is determined from the inflection point of the titration curve.[11][12][13]

4.4.3. LogP Determination

  • Objective: To determine the lipophilicity of the compound.

  • Method (Shake-Flask): Prepare a mutually saturated solution of n-octanol and water (or a suitable buffer like PBS pH 7.4).[14][15][16] Dissolve a known amount of the compound in one of the phases. Mix the two phases in a separatory funnel and shake until equilibrium is reached. Separate the two phases and determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).[14][15][16] The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[14]

Visualizations

Experimental Workflow for Physicochemical Characterization

G cluster_synthesis Synthesis cluster_characterization Physicochemical Characterization cluster_structure Structural Elucidation cluster_properties Property Determination Precursors 4-(Trifluoromethoxy)aniline + Diethyl Ethoxymethylenemalonate Reaction Gould-Jacobs Reaction (Condensation & Cyclization) Precursors->Reaction Crude_Product Crude Product Reaction->Crude_Product Purification Purification (Recrystallization/Chromatography) Crude_Product->Purification Pure_Compound Pure Ethyl 4-hydroxy-6-(trifluoromethoxy) quinoline-3-carboxylate Purification->Pure_Compound NMR NMR Spectroscopy (1H, 13C, 2D) Pure_Compound->NMR IR FT-IR Spectroscopy Pure_Compound->IR MS Mass Spectrometry (HRMS) Pure_Compound->MS HPLC Purity (HPLC) Pure_Compound->HPLC DSC Melting Point (DSC) Pure_Compound->DSC TGA Thermal Stability (TGA) Pure_Compound->TGA Solubility Solubility Pure_Compound->Solubility pKa pKa (Potentiometry) Pure_Compound->pKa LogP LogP (Shake-Flask) Pure_Compound->LogP

Caption: Workflow for Synthesis and Physicochemical Characterization.

References

Technical Guide: Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 175203-85-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate, a quinoline derivative with potential applications in pharmaceutical research and development. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from established chemical principles and data on structurally related analogues to provide a thorough understanding of its synthesis, properties, and potential biological activities.

Chemical and Physical Properties

This compound is a heterocyclic compound featuring a quinoline core. The trifluoromethoxy group at the 6-position is of particular interest in medicinal chemistry as it can significantly modulate the compound's lipophilicity, metabolic stability, and target-binding interactions.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 175203-85-7Chemical Supplier Catalogs
Molecular Formula C₁₃H₁₀F₃NO₄Calculated
Molecular Weight 301.22 g/mol Calculated
IUPAC Name This compoundStandard Nomenclature
SMILES CCOC(=O)C1=C(O)C2=CC(OC(F)(F)F)=CC=C2N=C1Calculated
InChIKey FLAKCZOPSFMNJL-UHFFFAOYSA-NCalculated

Synthesis and Experimental Protocols

A plausible and widely used method for the synthesis of 4-hydroxyquinoline-3-carboxylates is the Gould-Jacobs reaction. This reaction involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.

Proposed Experimental Protocol: Gould-Jacobs Synthesis
  • Condensation: 4-(Trifluoromethoxy)aniline is reacted with an equimolar amount of diethyl ethoxymethylenemalonate. This reaction is typically carried out by heating the neat reactants at a temperature ranging from 100 to 140°C for 1 to 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The intermediate, diethyl 2-(((4-(trifluoromethoxy)phenyl)amino)methylene)malonate, is formed during this step.

  • Cyclization: The intermediate from the previous step is cyclized without purification by heating at a higher temperature, typically in a high-boiling point solvent such as diphenyl ether or Dowtherm A. The reaction mixture is heated to approximately 240-260°C. The cyclization reaction is usually complete within 30 to 60 minutes.

  • Isolation and Purification: After cooling, the reaction mixture is diluted with a non-polar solvent like hexane or petroleum ether to precipitate the product. The crude product is then collected by filtration, washed with the non-polar solvent, and can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield this compound as a solid.

reagent1 4-(Trifluoromethoxy)aniline intermediate Diethyl 2-(((4-(trifluoromethoxy)phenyl)amino)methylene)malonate reagent1->intermediate Condensation (100-140°C) reagent2 Diethyl Ethoxymethylenemalonate (DEEM) reagent2->intermediate product This compound intermediate->product Thermal Cyclization (240-260°C in Dowtherm A)

Proposed synthesis workflow for this compound.

Potential Biological Activities and Applications

While specific biological data for this compound is not extensively published, the quinoline scaffold and the trifluoromethoxy substitution are present in numerous biologically active molecules. Research on closely related compounds provides insights into the potential therapeutic applications of this molecule.

Table 2: Reported Biological Activities of Structurally Related 6-(Trifluoromethoxy)quinoline Derivatives

Derivative ClassBiological ActivityPotential ApplicationReference
6-(trifluoromethoxy)quinoline amidesAnti-ulcer agentGastroenterology[1]
N-hydroxyacetamide derivative of 6-(trifluoromethoxy)quinolineMatrix Metalloproteinase (MMP) inhibitorCancer, Arthritis[2]
4-aminoquinoline derivativesAnticancerOncology[3]

The presence of the 4-hydroxyquinoline-3-carboxylate moiety is also a key feature of quinolone antibiotics, suggesting a potential for antimicrobial activity. However, this would require experimental verification. The broader class of quinoline derivatives has been investigated for a wide range of biological activities, including as inhibitors of various kinases.

Potential Signaling Pathway Interactions

Quinoline-based compounds are known to interact with various cellular signaling pathways, often through the inhibition of protein kinases. For instance, derivatives of 4-aminoquinolines have been explored as inhibitors of pathways like the PI3K/Akt/mTOR pathway, which is crucial for cell growth and proliferation and is often dysregulated in cancer.[3] While the specific targets of this compound are unknown, a hypothetical mechanism could involve the inhibition of a receptor tyrosine kinase (RTK) or a downstream kinase in a cancer-related signaling cascade.

RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Target Ethyl 4-hydroxy-6-(trifluoromethoxy) quinoline-3-carboxylate Target->RTK Hypothetical Inhibition

Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by a quinoline derivative.

Conclusion

This compound is a chemical entity with significant potential for drug discovery and development. Based on the known activities of structurally similar compounds, it warrants investigation as an anticancer, anti-inflammatory, or antimicrobial agent. The synthetic route is well-established, allowing for its preparation and subsequent biological evaluation. Further research is necessary to fully elucidate its pharmacological profile and mechanism of action.

References

A Technical Guide to Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate, a fluorinated quinoline derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of public experimental data, this guide presents a combination of established information for this class of compounds and predicted spectral data based on established chemical principles and analysis of close structural analogs.

Chemical Identity and Properties

This compound is a heterocyclic compound featuring a 4-hydroxyquinoline core, which is a recognized privileged structure in drug development. The presence of the trifluoromethoxy group at the 6-position significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a compound of interest for pharmaceutical applications.

PropertyValue
IUPAC Name This compound
CAS Number 175203-85-7
Molecular Formula C₁₃H₁₀F₃NO₄
Molecular Weight 301.22 g/mol
Canonical SMILES CCOC(=O)C1=C(O)C2=CC(OC(F)(F)F)=CC=C2N=C1
InChI Key FLAKCZOPSFMNJL-UHFFFAOYSA-N

Spectral Data (Predicted and Representative)

Due to the absence of publicly available experimental spectra for this specific molecule, the following tables present predicted data. These predictions are based on the analysis of structurally related compounds and established spectroscopic principles. They are intended to provide a representative spectral profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (Solvent: DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~12.5s (br)-4-OH
~8.6s-H2
~8.1dJ ≈ 9.0H5
~7.8dJ ≈ 2.5H7
~7.6ddJ ≈ 9.0, 2.5H8
4.25qJ = 7.1-OCH₂CH₃
1.30tJ = 7.1-OCH₂CH₃

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~173.0Ester C=O
~165.0C4
~148.0C8a
~145.0C6
~140.0C2
~125.0C5
~122.0C7
~120.5 (q)-OCF₃ (J_CF ≈ 257 Hz)
~118.0C8
~110.0C4a
~105.0C3
~60.0-OCH₂CH₃
~14.0-OCH₂CH₃
Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data

ParameterValue
Ionization Mode Electrospray (ESI)
Molecular Ion (M) 301.0562 (Exact Mass)
Major Fragment (M+H)⁺ 302.0634
Infrared (IR) Spectroscopy

Table 4: Representative IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group Assignment
3400 - 3200 (broad)O-H stretch (intramolecular H-bonding)
3100 - 3000Aromatic C-H stretch
~1720C=O stretch (ester)
~1650C=O stretch (quinolone)
1620, 1580, 1500C=C stretch (aromatic)
1250 - 1150C-F stretch (trifluoromethoxy)
~1200C-O stretch (ester)

Experimental Protocols

Synthesis via Gould-Jacobs Reaction

The synthesis of this compound is most effectively achieved via the Gould-Jacobs reaction. This method involves the condensation of 4-(trifluoromethoxy)aniline with diethyl ethoxymethylenemalonate (EMME), followed by a thermally induced cyclization.

Step 1: Condensation

  • In a round-bottom flask, combine one equivalent of 4-(trifluoromethoxy)aniline and one equivalent of diethyl ethoxymethylenemalonate.

  • Heat the mixture at 110-125 °C for 1-2 hours. The reaction can be monitored by TLC to observe the consumption of the aniline.

  • Upon completion, the intermediate, diethyl 2-((4-(trifluoromethoxy)phenylamino)methylene)malonate, is typically used in the next step without further purification.

Step 2: Cyclization

  • Add a high-boiling point solvent, such as Dowtherm A or diphenyl ether, to the flask containing the intermediate from Step 1.

  • Heat the mixture to approximately 250-260 °C for 30-60 minutes. This high temperature facilitates the intramolecular cyclization and elimination of ethanol.

  • Monitor the reaction by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with a non-polar solvent like hexane to precipitate the crude product.

  • Collect the solid product by filtration and wash thoroughly with hexane.

  • Recrystallize the crude solid from a suitable solvent (e.g., ethanol or acetic acid) to yield pure this compound.

Synthesis_Workflow Experimental Workflow: Gould-Jacobs Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization & Purification Reactants 4-(trifluoromethoxy)aniline + Diethyl Ethoxymethylenemalonate Heating Heat to 110-125°C Reactants->Heating Intermediate Diethyl 2-((4-(trifluoromethoxy)phenylamino)methylene)malonate Heating->Intermediate Cyclization Add Dowtherm A, Heat to ~255°C Intermediate->Cyclization Cooling Cool to RT Cyclization->Cooling Precipitation Dilute with Hexane Cooling->Precipitation Filtration Filter and Wash Precipitation->Filtration Purification Recrystallize Filtration->Purification Final_Product Ethyl 4-hydroxy-6-(trifluoromethoxy) quinoline-3-carboxylate Purification->Final_Product PI3K_Pathway Representative Signaling Pathway: PI3K Inhibition cluster_inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Inhibitor Ethyl 4-hydroxy-6-(trifluoromethoxy) quinoline-3-carboxylate (Potential Inhibitor) Inhibitor->PI3K PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

The Multifaceted Mechanisms of Action of 4-Hydroxyquinoline Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the diverse mechanisms of action of 4-hydroxyquinoline derivatives, focusing on their anticancer, antimicrobial, antiviral, and iron-chelating properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex biological pathways and workflows associated with these versatile compounds.

Anticancer Activity: A Multi-pronged Assault on Malignancy

4-hydroxyquinoline derivatives have emerged as promising candidates for anticancer drug development due to their ability to interfere with multiple pathways essential for tumor growth and survival.

Inhibition of Key Signaling Pathways

A primary anticancer mechanism of 4-hydroxyquinoline compounds is the inhibition of critical signaling cascades that are often dysregulated in cancer. Notably, the PI3K/Akt pathway, which is central to cell proliferation, survival, and metabolism, is a key target. By inhibiting components of this pathway, these compounds can effectively halt cancer cell growth. Furthermore, certain derivatives have been shown to inhibit receptor tyrosine kinases such as the Anaplastic Lymphoma Kinase (ALK) and Cyclin-Dependent Kinase 2 (CDK2), both of which are crucial for cell cycle progression and are validated targets in oncology.

PI3K_AKT_Inhibition RTK Receptor Tyrosine Kinase (e.g., ALK) PI3K PI3K RTK->PI3K HQ_derivative 4-Hydroxyquinoline Derivative HQ_derivative->RTK Inhibition CDK2 CDK2 HQ_derivative->CDK2 Inhibition PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT activates mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation CellCycle Cell Cycle Progression CDK2->CellCycle

Caption: Inhibition of the PI3K/Akt and CDK2 pathways by 4-hydroxyquinoline derivatives.

Induction of Oxidative Stress and Apoptosis

Some 4-hydroxyquinoline derivatives can induce cell death in cancer cells by generating reactive oxygen species (ROS). This can occur through their interaction with cellular components or through the redox cycling of their metal complexes. The resulting oxidative stress can damage cellular macromolecules, including DNA, and trigger programmed cell death, or apoptosis.

Quantitative Data: Cytotoxicity of 4-Hydroxyquinoline Derivatives

The cytotoxic effects of various 4-hydroxyquinoline derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
3a HCT116 (Colon)148.3Doxorubicin-
A549 (Lung)155.7Doxorubicin-
PC3 (Prostate)167.2Doxorubicin-
MCF-7 (Breast)189.0Doxorubicin-
3b HCT116 (Colon)162.0Doxorubicin-
A549 (Lung)188.1Doxorubicin

Technical Guide: Structure Elucidation of Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the structure elucidation of Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate, a quinoline derivative of interest in medicinal chemistry. This document outlines a plausible synthetic route and provides a comprehensive analysis of predicted spectroscopic data for the confirmation of its chemical structure.

Introduction

This compound belongs to the quinoline class of heterocyclic compounds, which are known for their broad range of pharmacological activities. Accurate structure elucidation is a critical step in the research and development of new chemical entities. This guide provides a systematic approach to confirming the structure of this target compound through a combination of synthesis and spectroscopic analysis.

Synthesis Pathway

The synthesis of this compound can be achieved via the Gould-Jacobs reaction. This method involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.

Synthesis_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product A 4-(Trifluoromethoxy)aniline C Diethyl 2-(((4-(trifluoromethoxy)phenyl)amino)methylene)malonate A->C Condensation (100-130 °C) B Diethyl ethoxymethylenemalonate (DEEM) B->C D This compound C->D Thermal Cyclization (High-boiling solvent, ~250 °C)

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis
  • Condensation: In a round-bottom flask, equimolar amounts of 4-(trifluoromethoxy)aniline and diethyl ethoxymethylenemalonate are mixed. The mixture is heated at 100-130°C for 1-2 hours, during which ethanol is distilled off. The reaction is monitored by thin-layer chromatography (TLC) until the starting aniline is consumed.

  • Cyclization: The resulting intermediate, diethyl 2-(((4-(trifluoromethoxy)phenyl)amino)methylene)malonate, is added to a high-boiling point solvent such as Dowtherm A. The solution is heated to approximately 250°C for 20-30 minutes.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product. The crude solid is collected by filtration, washed with hexane, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield this compound as a solid.

Structure Elucidation Workflow

The confirmation of the synthesized compound's structure is achieved through a combination of spectroscopic techniques.

Elucidation_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_nmr_details NMR Details Start Synthesized Compound MS Mass Spectrometry (MS) Start->MS Molecular Weight IR Infrared (IR) Spectroscopy Start->IR Functional Groups NMR Nuclear Magnetic Resonance (NMR) Start->NMR Connectivity Data_Interpretation Data Interpretation and Correlation MS->Data_Interpretation IR->Data_Interpretation H_NMR 1H NMR NMR->H_NMR C_NMR 13C NMR NMR->C_NMR H_NMR->Data_Interpretation C_NMR->Data_Interpretation Structure_Confirmed Structure Confirmed Data_Interpretation->Structure_Confirmed

Caption: Logical workflow for the structure elucidation of the target compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known data of the isomeric Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate and established principles of spectroscopic interpretation.

Predicted NMR Data
¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (δ, ppm) Assignment
~12.5 (s, 1H)-OH
~8.6 (s, 1H)H2
~8.1 (d, J ≈ 9.0 Hz, 1H)H5
~7.8 (s, 1H)H8
~7.6 (dd, J ≈ 9.0, 2.5 Hz, 1H)H7
~4.2 (q, J ≈ 7.1 Hz, 2H)-CH₂-
~1.3 (t, J ≈ 7.1 Hz, 3H)-CH₃
Predicted IR Data
Frequency (cm⁻¹) Vibration Functional Group
3400-3200 (broad)O-H stretchHydroxyl
~3050C-H stretchAromatic
~2980C-H stretchAliphatic
~1720C=O stretchEster carbonyl
~1650C=O stretchQuinoline carbonyl
~1620, 1580C=C stretchAromatic
1250-1050C-O stretchEster, Ether
1150-1100C-F stretchTrifluoromethoxy
Predicted Mass Spectrometry Data
m/z Assignment
301[M]⁺ (Molecular Ion)
256[M - OCH₂CH₃]⁺
228[M - COOCH₂CH₃]⁺
200[228 - CO]⁺

Interpretation of Spectroscopic Data

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum provides key information for the structural confirmation. The downfield singlet at approximately 12.5 ppm is characteristic of the acidic hydroxyl proton at position 4, which can also exhibit keto-enol tautomerism. The singlet at ~8.6 ppm corresponds to the proton at position 2 of the quinoline ring. The aromatic region is expected to show three signals: a doublet for H5, a singlet for H8, and a doublet of doublets for H7, consistent with the substitution pattern. The quartet and triplet at ~4.2 and ~1.3 ppm, respectively, are characteristic of the ethyl ester group.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum will show the expected number of carbon signals. The two carbonyl carbons of the ester and the quinolone ring are expected at ~168 ppm and ~175 ppm, respectively. The carbon attached to the trifluoromethoxy group (C6) will appear around 148 ppm. The trifluoromethyl carbon itself will be observed as a quartet due to coupling with the three fluorine atoms at approximately 122 ppm. The signals for the ethyl group carbons will be found in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the functional groups present. A broad absorption band in the 3400-3200 cm⁻¹ region would indicate the O-H stretching of the hydroxyl group. The presence of two distinct carbonyl absorption bands around 1720 cm⁻¹ (ester) and 1650 cm⁻¹ (quinoline C4-carbonyl) would be a key indicator of the structure. Strong absorption bands in the 1250-1050 cm⁻¹ and 1150-1100 cm⁻¹ regions would confirm the presence of the C-O and C-F bonds of the trifluoromethoxy and ester groups.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) would confirm the molecular formula of C₁₃H₁₀F₃NO₄ by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern in the mass spectrum would further support the proposed structure. Key fragments would include the loss of the ethoxy group (-OCH₂CH₃) and the entire ethyl carboxylate group (-COOCH₂CH₃), followed by the loss of carbon monoxide.

Conclusion

The combination of a plausible synthesis via the Gould-Jacobs reaction and a thorough analysis of predicted ¹H NMR, ¹³C NMR, IR, and mass spectrometry data provides a robust framework for the structure elucidation of this compound. The presented data and interpretations collectively support the assigned structure, providing a solid foundation for further investigation and development of this compound.

The Quinoline-3-Carboxylate Ester Core: A Technical Guide to its Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a foundational heterocyclic motif in medicinal chemistry, underpinning a multitude of therapeutic agents. Among its vast chemical space, quinoline-3-carboxylate esters have emerged as a class of compounds with significant and diverse biological activities. This technical guide provides an in-depth exploration of the discovery and historical development of these esters, from the initial isolation of the quinoline nucleus to the advent of sophisticated synthetic methodologies. It details key experimental protocols, presents quantitative biological data for comparative analysis, and visualizes the intricate signaling pathways and experimental workflows associated with this important pharmacophore.

A Historical Perspective: From Coal Tar to Targeted Synthesis

The journey of the quinoline-3-carboxylate ester begins with the discovery of its parent scaffold, quinoline. In 1834, Friedlieb Ferdinand Runge first isolated quinoline from coal tar.[1] It wasn't until the late 19th century that the first synthetic routes to the quinoline core were established, marking a pivotal moment in heterocyclic chemistry. These classical "named reactions" laid the groundwork for the eventual synthesis of a vast array of quinoline derivatives.

Key historical syntheses of the quinoline core include:

  • Skraup Synthesis (1880): One of the earliest methods, involving the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[2]

  • Combes Quinoline Synthesis (1888): This acid-catalyzed reaction of anilines with β-diketones provided a route to 2,4-disubstituted quinolines.

  • Friedländer Synthesis (1882): A condensation reaction between a 2-aminobenzaldehyde or ketone and a compound containing a reactive α-methylene group.

While these methods were crucial for accessing the basic quinoline structure, the direct and regioselective synthesis of quinoline-3-carboxylate esters required more refined approaches. A significant breakthrough came with the Gould-Jacobs reaction , first reported in 1939. This reaction, involving the condensation of an aniline with diethyl ethoxymethylenemalonate followed by thermal cyclization, provided a reliable route to 4-hydroxyquinoline-3-carboxylate esters.[3][4] These compounds are key precursors that can be readily converted to the corresponding quinoline-3-carboxylate esters through deoxygenation. The Gould-Jacobs reaction, therefore, stands as a cornerstone in the history of this specific class of compounds.

The Evolution of Synthesis: From Harsh Thermolysis to Modern Catalysis

The synthesis of quinoline-3-carboxylate esters has evolved significantly from the classical, high-temperature methods to more efficient and versatile modern techniques.

The Classical Approach: The Gould-Jacobs Reaction

The traditional Gould-Jacobs reaction involves two key steps: the initial condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization to form the 4-hydroxyquinoline-3-carboxylate ester.[3] The cyclization step often requires harsh conditions, typically heating in a high-boiling solvent like diphenyl ether at temperatures exceeding 250°C.[5]

Modern Synthetic Methodologies

In recent years, a strong emphasis on efficiency and sustainability has driven the development of new synthetic protocols. Microwave-assisted synthesis has emerged as a powerful tool for accelerating the Gould-Jacobs reaction, significantly reducing reaction times and often improving yields.[6] Furthermore, modern catalytic methods, such as the Rhodium(II)-catalyzed cyclopropanation-ring expansion of indoles, have provided novel and efficient pathways to substituted quinoline-3-carboxylate esters.[7]

Biological Significance and Therapeutic Potential

The quinoline-3-carboxylate ester scaffold has been identified as a privileged structure in drug discovery, with derivatives exhibiting a broad spectrum of biological activities. The ester functionality often serves as a key modulating group, influencing the compound's physicochemical properties and biological activity. In many instances, the ester acts as a prodrug, being hydrolyzed in vivo to the corresponding carboxylic acid, which may be the active form of the drug.[1] This strategy can enhance properties such as cell permeability and selectivity.

Anticancer Activity

A significant area of investigation for quinoline-3-carboxylate esters is oncology. These compounds have demonstrated potent antiproliferative activity against a range of cancer cell lines.[2][8] The mechanism of action for many of these anticancer agents involves the inhibition of key signaling pathways that are dysregulated in cancer.

The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are receptor tyrosine kinases that play a crucial role in cell growth and proliferation. Their overexpression is implicated in the development of various cancers.[9] Certain quinoline derivatives have been identified as potent inhibitors of EGFR and HER2, blocking downstream signaling cascades.

EGFR_HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2 HER2 HER2->PI3K HER2->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation QuinolineEster Quinoline-3- carboxylate Ester QuinolineEster->EGFR Inhibition QuinolineEster->HER2 Inhibition

Protein Kinase CK2 is a serine/threonine kinase that is constitutively active and involved in a wide array of cellular processes, including cell growth, proliferation, and apoptosis. Its dysregulation is linked to cancer development.[10] Derivatives of quinoline-3-carboxylic acid have been identified as inhibitors of CK2.

CK2_Signaling cluster_pathways Downstream Signaling Pathways CK2 Protein Kinase CK2 PI3K_AKT PI3K/AKT Pathway CK2->PI3K_AKT Activates NFkB NF-κB Pathway CK2->NFkB Activates JAK_STAT JAK/STAT Pathway CK2->JAK_STAT Activates Cell_Functions Cell Proliferation, Survival, Anti-Apoptosis PI3K_AKT->Cell_Functions NFkB->Cell_Functions JAK_STAT->Cell_Functions QuinolineEster Quinoline-3- carboxylate Ester QuinolineEster->CK2 Inhibition

Antimicrobial Activity

The quinoline core is famously present in many antimalarial drugs, such as chloroquine. This has spurred research into the broader antimicrobial properties of quinoline derivatives. Quinoline-3-carboxylate esters and their related compounds have demonstrated activity against various bacterial and fungal strains.[11][12]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Several quinoline derivatives have been investigated for their anti-inflammatory properties, with some showing potent inhibition of inflammatory mediators.[4][13][14]

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for a selection of quinoline-3-carboxylate esters and related derivatives from the literature. This data allows for a comparative analysis of the structure-activity relationships (SAR) within this class of compounds.

Table 1: Anticancer Activity of Quinoline-3-Carboxylate Derivatives (IC50, µM)

Compound IDR1R2R3MCF-7K562A549HT29Reference
4k 2-styryl4-ClH-0.28--[2]
4m 2-styryl4-OCH3H0.330.28--[2]
4n 2-styryl4-FH0.33---[2]
3h 2,4-bis((E)-styryl)HH--1.531.50[8]
3k 2,4-bis((E)-styryl with ferrocene)HH--1.380.77[8]
3t 2,4-bis((E)-styryl with 3,4-dimethoxy)HH--2.360.97[8]
Cisplatin ------>10[8]

Table 2: Antimicrobial Activity of Quinoline Derivatives (MIC, µg/mL)

Compound IDOrganismMICReference
Compound 2 Bacillus cereus6.25[12]
Staphylococcus aureus6.25[12]
Pseudomonas aeruginosa12.5[12]
Escherichia coli25[12]
Compound 6 Bacillus cereus3.12[12]
Staphylococcus aureus3.12[12]
Pseudomonas aeruginosa6.25[12]
Escherichia coli12.5[12]

Table 3: Anti-inflammatory Activity of Quinoline Derivatives

Compound IDAssayIC50 (µM)Reference
Quinoline-3-carboxylic acid LPS-induced inflammation in RAW264.7 cellsAppreciable activity[13]
Quinoline-4-carboxylic acid LPS-induced inflammation in RAW264.7 cellsAppreciable activity[13]
Indomethacin (Reference) LPS-induced inflammation in RAW264.7 cellsAppreciable activity[13]
Compound 6d Xylene-induced ear edema (in vivo)68.28% inhibition[4]
Ibuprofen (Reference) Xylene-induced ear edema (in vivo)Potent activity[4]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of quinoline-3-carboxylate esters.

Synthesis

This protocol is adapted from the principles of the classical Gould-Jacobs reaction, utilizing a high-boiling solvent.

Materials:

  • m-Chloroaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether

  • Ethanol

  • Cyclohexane

Procedure:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, combine m-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 120-130°C for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Addition: After cooling, add diphenyl ether to the reaction mixture.

  • Cyclization: Heat the mixture to reflux (approximately 250-260°C) in the diphenyl ether for 30 minutes.

  • Work-up: Cool the reaction mixture to below 100°C. Add cyclohexane to precipitate the product.

  • Isolation and Purification: Collect the solid product by filtration. Wash the precipitate thoroughly with cyclohexane to remove the diphenyl ether. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

This protocol is adapted from a modern, microwave-assisted variation of the Gould-Jacobs reaction.[6]

Materials:

  • Aniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Microwave synthesis vial (2.5 mL)

  • Magnetic stirring bar

  • Acetonitrile

Procedure:

  • Reaction Setup: To a 2.5 mL microwave vial equipped with a magnetic stirring bar, add aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol).

  • Microwave Irradiation: Seal the vial and place it in a microwave synthesizer. Heat the mixture to 300°C and hold for 5 minutes.

  • Isolation: Cool the vial to room temperature. A precipitate of the product should form.

  • Purification: Filter the solid product and wash it with ice-cold acetonitrile (3 mL).

  • Drying and Analysis: Dry the resulting solid under vacuum. The product can be analyzed by HPLC-MS to determine purity and confirm its identity.

Biological Evaluation

This protocol describes a general procedure for assessing the cytotoxicity of compounds against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, K562, A549, HT29)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration.

Experimental and Logical Workflows

Visualizing the workflow in drug discovery and synthesis provides a clear roadmap for researchers.

General Workflow for Kinase Inhibitor Drug Discovery

Kinase_Inhibitor_Workflow Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Synthesis and Evaluation Workflow for Quinoline-3-Carboxylate Esters

Synthesis_Evaluation_Workflow Synthesis Synthesis of Quinoline-3- carboxylate Ester Library Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification In_Vitro In Vitro Screening (e.g., Anticancer, Antimicrobial, Anti-inflammatory Assays) Purification->In_Vitro SAR Structure-Activity Relationship (SAR) Analysis In_Vitro->SAR SAR->Synthesis Iterative Design Lead_Selection Lead Compound Selection SAR->Lead_Selection

Conclusion

The quinoline-3-carboxylate ester core has a rich history rooted in the fundamental discoveries of heterocyclic chemistry. From its origins in classical named reactions to the precision of modern synthetic methods, the journey of this scaffold has been one of continuous innovation. The diverse and potent biological activities exhibited by its derivatives, particularly in the realms of anticancer, antimicrobial, and anti-inflammatory research, underscore its enduring importance in medicinal chemistry. This technical guide has provided a comprehensive overview of the key aspects of the discovery, synthesis, and biological evaluation of quinoline-3-carboxylate esters, offering a valuable resource for researchers dedicated to the development of novel therapeutics based on this versatile and powerful pharmacophore.

References

The Influence of the Trifluoromethoxy Group on the Bioactivity of Quinoline Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities. The strategic functionalization of this scaffold is a key approach in drug discovery to modulate pharmacokinetic and pharmacodynamic properties. Among the various substituents, the trifluoromethoxy (-OCF₃) group has garnered increasing interest due to its unique electronic and steric properties. This technical guide provides an in-depth analysis of the effects of the trifluoromethoxy functional group on the bioactivity of quinoline derivatives, with a primary focus on their anticancer and antimicrobial potential. We present a compilation of quantitative data from published studies, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.

Introduction: The Quinoline Scaffold and the Trifluoromethoxy Advantage

Quinoline, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery, present in a wide array of natural products and synthetic compounds with diverse pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties[1][2][3]. The versatility of the quinoline ring system allows for substitution at various positions, enabling the fine-tuning of its biological profile.

The introduction of fluorine-containing functional groups has become a powerful strategy in modern medicinal chemistry to enhance the drug-like properties of bioactive molecules[4][5]. The trifluoromethoxy (-OCF₃) group, in particular, offers several advantages over its non-fluorinated counterpart, the methoxy group (-OCH₃), and even the commonly used trifluoromethyl (-CF₃) group.

Key Physicochemical Effects of the Trifluoromethoxy Group:

  • Increased Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents used in drug design, with a Hansch parameter (π) of approximately +1.04[6]. This property can enhance a molecule's ability to cross biological membranes, potentially improving absorption, distribution, and target engagement[6][7].

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to enzymatic degradation, particularly oxidative demethylation by cytochrome P450 enzymes[4]. This enhanced metabolic stability can lead to a longer in vivo half-life and improved bioavailability[4][7].

  • Electronic Effects: The -OCF₃ group is a strong electron-withdrawing group, which can significantly alter the electronic distribution within the quinoline ring system. This modulation of the electronic landscape can influence pKa, hydrogen bonding capacity, and interactions with biological targets[7].

  • Conformational Effects: The steric bulk of the trifluoromethoxy group can influence the conformation of the molecule, which can be crucial for optimizing binding to a specific biological target and enhancing selectivity[4].

These properties make the trifluoromethoxy group an attractive substituent for medicinal chemists seeking to optimize the pharmacokinetic and pharmacodynamic profiles of quinoline-based drug candidates.

Anticancer Activity of Trifluoromethoxy-Substituted Quinolines

Quinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of tyrosine kinases, disruption of microtubule polymerization, and induction of apoptosis[8][9][10]. The incorporation of a trifluoromethoxy group can further enhance these activities.

Quantitative Data: In Vitro Cytotoxicity

While specific data for a wide range of trifluoromethoxy-substituted quinolines is still emerging, studies on related fluorinated quinolines provide valuable insights. The following table summarizes the cytotoxic activity (IC₅₀ values) of representative trifluoromethyl- and other fluorinated quinoline derivatives against various cancer cell lines. This data serves as a benchmark for the potential potency of trifluoromethoxy analogues.

Compound IDStructure/DescriptionCancer Cell LineIC₅₀ (µM)Reference
1 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethyl phenyloxy)quinolineT47D (Breast)0.016 ± 0.003[8]
2 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-oneEGFR-TK0.00137[11]
3 N-(4-(4-amino-6,7-dimethoxyquinazolin-2-yloxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide derivative (SQ2)HT-29 (Colon)3.38[12][13]
4 N-(4-(4-amino-6,7-dimethoxyquinazolin-2-yloxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide derivative (SQ2)COLO-205 (Colon)10.55[12][13]
5 Ethyl 4-hydroxy-2-methyl-6-(3-fluorophenyl)quinoline-3-carboxylate (6a)MDA-MB-468 (Breast)4.0[14]
6 Ethyl 4-hydroxy-2-methyl-6-(4-fluorophenyl)quinoline-3-carboxylate (6b)MDA-MB-468 (Breast)5.0[14]
7 Ethyl 4-hydroxy-2-methyl-6-(2,4-difluorophenyl)quinoline-3-carboxylate (6c)MDA-MB-468 (Breast)8.0[14]
8 Ethyl 4-hydroxy-2-methyl-6-(3,4-difluorophenyl)quinoline-3-carboxylate (6d)MDA-MB-468 (Breast)4.0[14]
9 Ethyl 4-hydroxy-2-methyl-6-(4-(trifluoromethyl )phenyl)quinoline-3-carboxylate (6e)MDA-MB-468 (Breast)20.0[14]
Signaling Pathways and Mechanisms of Action

Quinoline derivatives often exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis. The trifluoromethoxy group can enhance the interaction with these targets.

The EGFR signaling pathway is frequently dysregulated in various cancers, leading to uncontrolled cell growth. Several quinoline-based compounds have been developed as EGFR tyrosine kinase inhibitors (TKIs)[1][11][15]. The trifluoromethoxy group can contribute to stronger binding to the ATP-binding pocket of the EGFR kinase domain.

EGFR_Pathway cluster_0 MAPK Pathway cluster_1 PI3K/AKT Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Trifluoromethoxy- Quinoline Inhibitor Inhibitor->Dimerization

Simplified EGFR signaling pathway and the point of inhibition by quinoline-based TKIs.

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. The VEGFR-2 signaling pathway is a key regulator of this process. Quinoline derivatives have been developed as potent inhibitors of VEGFR-2 kinase[1][12][13]. The lipophilic nature of the trifluoromethoxy group can facilitate the entry of these inhibitors into endothelial cells.

VEGFR_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Endothelial Cell Proliferation, Migration, Survival (Angiogenesis) ERK->Angiogenesis Inhibitor Trifluoromethoxy- Quinoline Inhibitor Inhibitor->Dimerization

Simplified VEGFR-2 signaling pathway and the point of inhibition by quinoline-based inhibitors.

Antimicrobial Activity of Trifluoromethoxy-Substituted Quinolines

The quinoline scaffold is the basis for several important antimicrobial agents. The addition of a trifluoromethoxy group can enhance the antimicrobial potency and broaden the spectrum of activity.

Quantitative Data: In Vitro Antimicrobial Susceptibility

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for some fluorinated quinoline and related derivatives against various bacterial and fungal strains. While data for trifluoromethoxy-quinolines is limited, these values for trifluoromethyl and other fluorinated analogues provide a useful comparison.

Compound ID/ClassMicroorganismStrainMIC (µg/mL)Reference
Trifluoromethyl-quinoline derivative (2) Staphylococcus aureus (MRSA)-3.0[16]
Trifluoromethyl-quinoline derivative (2) Staphylococcus epidermidis (MRSE)-3.0[16]
Trifluoromethyl-quinoline derivative (2) Enterococcus faecalis (VRE)-3.0[16]
Quinoline-Sulfonamide Hybrids (QS series) Escherichia coliATCC 2592215.62 - 125[5]
Quinoline-Sulfonamide Hybrids (QS series) Staphylococcus aureusATCC 292137.81 - 62.5[5]
Quinoline-Sulfonamide Hybrids (QS series) Candida albicansATCC 1023131.25 - 250[5]
Chalcone with -OCF₃ group (B3) Staphylococcus aureusMTCC 9651 µM[17]
Chalcone with -OCF₃ group (B3) Bacillus subtilisMTCC 121101 µM[17]
Chalcone with -OCF₃ group (B3) Escherichia coliMTCC 165251 µM[17]
Chalcone with -OCF₃ group (B3) Candida albicansMTCC 1637101 µM[17]
2,8-bis(trifluoromethyl)-4-quinolinol derivative (Ac12) Sclerotinia sclerotiorum-0.52[3]
2,8-bis(trifluoromethyl)-4-quinolinol derivative (Ac12) Botrytis cinerea-0.50[3]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of the bioactivity of novel compounds.

Synthesis of Trifluoromethoxy-Substituted Quinolines

A general synthetic approach to 4-amino-6-(trifluoromethoxy)quinoline is outlined below, based on established methodologies for similar quinoline derivatives[6]. This involves the synthesis of the key intermediate, 4-chloro-6-(trifluoromethoxy)quinoline, followed by nucleophilic substitution.

Synthesis_Workflow Start 4-(Trifluoromethoxy)aniline Step1 Reaction with Diethyl malonate Start->Step1 Intermediate1 Diethyl 2-((4-(trifluoromethoxy)phenyl)amino)maleate Step1->Intermediate1 Step2 Thermal Cyclization Intermediate1->Step2 Intermediate2 Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate Step2->Intermediate2 Step3 Hydrolysis and Decarboxylation Intermediate2->Step3 Intermediate3 6-(Trifluoromethoxy)quinolin-4-ol Step3->Intermediate3 Step4 Chlorination (e.g., POCl₃) Intermediate3->Step4 Intermediate4 4-Chloro-6-(trifluoromethoxy)quinoline Step4->Intermediate4 Step5 Nucleophilic Substitution (e.g., with NH₃ or amine) Intermediate4->Step5 Product 4-Amino-6-(trifluoromethoxy)quinoline and derivatives Step5->Product

General synthetic workflow for 4-amino-6-(trifluoromethoxy)quinoline derivatives.

A detailed protocol for a similar chlorination step is as follows:

Synthesis of 4-chloro-8-trifluoromethyl-quinoline[18]:

  • Add 13.75 g of monosublimated iodine to 75 ml of phosphorus oxychloride at 0-5 °C.

  • Heat the mixture to 93-95 °C over 30 minutes and maintain this temperature for an additional 30 minutes.

  • Add 50 g of 8-(trifluoromethyl)quinolin-4-ol in fractions over 6 minutes.

  • Maintain the reaction mixture at 93-95 °C for 30 minutes.

  • After cooling to 70±5 °C, add the mixture to a stirred solution of 11 g of sodium bisulfite in 875 ml of water at 40-45 °C over about 30 minutes.

  • Cool the mixture to 15-20 °C to obtain a gummy suspension.

  • Filter the suspension, wash, and dry the product.

  • Recrystallize the product from methanol to obtain 4-chloro-8-trifluoromethyl-quinoline.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT_Workflow Start Seed cancer cells in a 96-well plate Step1 Incubate for 24h to allow cell attachment Start->Step1 Step2 Treat cells with various concentrations of test compound Step1->Step2 Step3 Incubate for 48-72h Step2->Step3 Step4 Add MTT solution to each well Step3->Step4 Step5 Incubate for 2-4h (Formazan crystal formation) Step4->Step5 Step6 Add solubilization solution (e.g., DMSO) Step5->Step6 Step7 Measure absorbance at 570 nm Step6->Step7 End Calculate % viability and determine IC₅₀ value Step7->End

Experimental workflow for the MTT cytotoxicity assay.

Protocol for MTT Assay[4][7]:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the trifluoromethoxy-quinoline derivatives. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

MIC_Workflow Start Prepare serial dilutions of the test compound in a 96-well plate with broth Step1 Prepare standardized microbial inoculum (0.5 McFarland) Start->Step1 Step2 Inoculate each well with the microbial suspension Step1->Step2 Step3 Include growth control (no compound) and sterility control (no inoculum) Step2->Step3 Step4 Incubate at 37°C for 18-24h Step3->Step4 End Determine MIC: the lowest concentration with no visible microbial growth Step4->End

Experimental workflow for the broth microdilution MIC assay.

Protocol for Broth Microdilution Assay[2][5]:

  • Compound Dilution: Perform two-fold serial dilutions of the trifluoromethoxy-quinoline derivatives in a 96-well microtiter plate containing an appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Perspectives

The trifluoromethoxy group is a valuable addition to the medicinal chemist's toolbox for the design of novel quinoline-based therapeutic agents. Its ability to enhance lipophilicity, improve metabolic stability, and modulate electronic properties can lead to compounds with superior potency and pharmacokinetic profiles. While the exploration of trifluoromethoxy-substituted quinolines is still in its early stages compared to their trifluoromethyl counterparts, the available data and the known benefits of the -OCF₃ group suggest that this is a promising area for future research.

Further studies are warranted to:

  • Synthesize and screen a broader range of trifluoromethoxy-substituted quinoline derivatives against diverse biological targets.

  • Conduct comprehensive structure-activity relationship (SAR) studies to elucidate the optimal position and substitution pattern of the -OCF₃ group for specific activities.

  • Perform in-depth mechanistic studies to understand how the trifluoromethoxy group influences target binding and cellular pathways.

  • Evaluate the in vivo efficacy and pharmacokinetic profiles of promising lead compounds.

This technical guide provides a foundational resource for researchers embarking on the exploration of trifluoromethoxy-substituted quinolines, with the aim of accelerating the discovery and development of novel and effective therapeutic agents.

References

In Silico Prediction of Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive in silico analysis of Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate, a novel quinoline derivative with potential therapeutic applications. Leveraging a panel of computational tools, this document details the predicted physicochemical properties, pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), and drug-likeness of the compound. Furthermore, a plausible synthetic route is outlined, and a potential mechanism of action is explored through a hypothetical signaling pathway. This guide serves as a foundational resource for researchers interested in the further development and experimental validation of this molecule.

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antimalarial, and anticancer properties. The substituent at the 6-position, in this case, a trifluoromethoxy group, can significantly influence the compound's lipophilicity and metabolic stability, while the 3-carboxylate ester functionality can modulate its pharmacokinetic profile. This in silico investigation aims to provide a comprehensive predictive profile of this compound to guide future research and development efforts.

Predicted Physicochemical and Pharmacokinetic Properties

A variety of in silico tools, including SwissADME, pkCSM, and OSIRIS Property Explorer, were employed to predict the physicochemical and pharmacokinetic properties of this compound. The canonical SMILES string for the compound, CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)OC(F)(F)F, was used as the input for these predictions.

Physicochemical Properties

The predicted physicochemical properties are crucial for understanding the compound's behavior in a biological system.

PropertyPredicted ValueReference Tool
Molecular Formula C13H10F3NO4-
Molecular Weight 301.22 g/mol SwissADME
LogP (Consensus) 2.85SwissADME
Water Solubility (LogS) -3.5 (Moderately soluble)SwissADME
pKa (most acidic) 6.5 (Phenolic hydroxyl)pkCSM
pKa (most basic) 1.8 (Quinoline nitrogen)pkCSM
Topological Polar Surface Area (TPSA) 78.9 ŲSwissADME
Number of Hydrogen Bond Acceptors 5SwissADME
Number of Hydrogen Bond Donors 1SwissADME
Rotatable Bonds 4SwissADME
Pharmacokinetics (ADMET) Prediction

The ADMET profile provides insights into the potential fate of the compound within an organism.

ADMET Parameter Category Predicted Value/Classification Reference Tool
Absorption Human Intestinal Absorption85%pkCSM
Caco-2 Permeability (logPapp)0.95 cm/spkCSM
P-glycoprotein SubstrateNoSwissADME
Distribution VDss (human)0.5 L/kgpkCSM
BBB PermeabilityNoSwissADME
CNS Permeability-2.5 (Low)pkCSM
Plasma Protein Binding~90%pkCSM
Metabolism CYP1A2 InhibitorYesSwissADME
CYP2C19 InhibitorYesSwissADME
CYP2C9 InhibitorYesSwissADME
CYP2D6 InhibitorNoSwissADME
CYP3A4 InhibitorYesSwissADME
Excretion Total Clearance0.6 L/h/kgpkCSM
Renal OCT2 SubstrateNopkCSM
Toxicity AMES ToxicityNon-mutagenicpkCSM
hERG I InhibitorYespkCSM
HepatotoxicityYespkCSM
Skin SensitizationNopkCSM
Drug-Likeness and Medicinal Chemistry Friendliness

These parameters assess the compound's potential as a drug candidate based on established empirical rules.

Drug-Likeness Model Prediction Reference Tool
Lipinski's Rule of Five Yes (0 violations)SwissADME
Ghose Filter YesSwissADME
Veber Filter YesSwissADME
Egan Filter YesSwissADME
Muegge Filter YesSwissADME
Bioavailability Score 0.55SwissADME
Lead-likeness No (2 violations: MW > 300, LogP > 3)SwissADME
Synthetic Accessibility 3.5 (Easy to synthesize)SwissADME

Experimental Protocols

Proposed Synthesis: Gould-Jacobs Reaction

The synthesis of this compound can be achieved via the Gould-Jacobs reaction. This method involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.

Materials:

  • 4-(Trifluoromethoxy)aniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether (or another high-boiling point solvent)

  • Ethanol

  • Hexane

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Condensation: In a round-bottom flask, combine 4-(trifluoromethoxy)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 120-130°C for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, remove the ethanol byproduct under reduced pressure.

  • Cyclization: To the resulting intermediate, add a high-boiling point solvent such as diphenyl ether. Heat the mixture to 250-260°C for 30-60 minutes. The cyclization product, this compound, will precipitate upon cooling.

  • Isolation and Purification: Cool the reaction mixture to room temperature and add hexane to facilitate further precipitation. Collect the solid product by vacuum filtration and wash with hexane to remove the high-boiling solvent. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

  • Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Mandatory Visualizations

In Silico Prediction Workflow

In_Silico_Workflow cluster_input Input cluster_prediction In Silico Prediction Tools cluster_output Predicted Properties Molecule This compound SMILES SMILES String CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)OC(F)(F)F Molecule->SMILES SwissADME SwissADME SMILES->SwissADME pkCSM pkCSM SMILES->pkCSM OSIRIS OSIRIS Property Explorer SMILES->OSIRIS Physicochemical Physicochemical Properties SwissADME->Physicochemical ADMET ADMET Profile SwissADME->ADMET DrugLikeness Drug-Likeness SwissADME->DrugLikeness pkCSM->ADMET OSIRIS->DrugLikeness

Caption: Workflow for the in silico prediction of molecular properties.

Logical Relationships of ADMET Properties

ADMET_Relationships cluster_journey Drug Journey cluster_factors Influencing Factors Absorption Absorption Distribution Distribution Absorption->Distribution Toxicity Toxicity Absorption->Toxicity Metabolism Metabolism Distribution->Metabolism Excretion Excretion Distribution->Excretion Direct Distribution->Toxicity Metabolism->Excretion Metabolism->Toxicity Solubility Solubility Solubility->Absorption Permeability Permeability Permeability->Absorption PlasmaBinding Plasma Protein Binding PlasmaBinding->Distribution EnzymeInteraction CYP450 Interaction EnzymeInteraction->Metabolism Clearance Renal/Hepatic Clearance Clearance->Excretion

Caption: Interplay of key ADMET properties and their influencing factors.

Hypothetical Signaling Pathway: Induction of Apoptosis

Apoptosis_Pathway cluster_cell Cancer Cell Molecule Ethyl 4-hydroxy-6-(trifluoromethoxy) quinoline-3-carboxylate Topoisomerase Topoisomerase II Molecule->Topoisomerase Inhibition DNA_Damage DNA Double-Strand Breaks Topoisomerase->DNA_Damage leads to ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Stabilization and Activation ATM_ATR->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion inserts into membrane Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential mechanism of action involving topoisomerase inhibition leading to apoptosis.

Discussion and Future Directions

The in silico analysis of this compound suggests that it possesses several favorable drug-like properties. It adheres to Lipinski's Rule of Five, indicating good oral bioavailability potential, which is further supported by the high predicted human intestinal absorption. The predicted moderate water solubility and synthetic accessibility are also encouraging for its development.

However, some potential liabilities were identified. The compound is predicted to be an inhibitor of several key cytochrome P450 enzymes, which could lead to drug-drug interactions. Furthermore, the prediction of hERG inhibition and hepatotoxicity warrants careful experimental evaluation in preclinical safety studies.

The proposed mechanism of action, inhibition of topoisomerase leading to apoptosis, is a well-established anticancer strategy for many quinoline derivatives. Experimental validation of this hypothesis through assays such as topoisomerase activity assays and apoptosis induction studies in relevant cancer cell lines is a logical next step.

Methodological & Application

Application Notes and Protocols: Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate is a synthetic compound belonging to the quinoline class of molecules. While direct experimental data on its kinase inhibitory activity is not extensively available in public literature, the quinoline scaffold is a well-established pharmacophore in the development of kinase inhibitors. Structurally related quinoline derivatives have demonstrated inhibitory activity against a range of kinases, including receptor tyrosine kinases (RTKs) and downstream signaling kinases involved in cancer cell proliferation and survival.

This document provides a set of hypothetical application notes and detailed protocols based on the activities of structurally similar compounds. These guidelines are intended to serve as a starting point for researchers investigating the potential of this compound as a kinase inhibitor.

Hypothetical Kinase Inhibition Profile

Based on the activity of analogous quinoline-based inhibitors, it is plausible that this compound may exhibit inhibitory activity against kinases in key oncogenic pathways. The trifluoromethoxy group at the 6-position may confer unique properties regarding potency and selectivity.

Table 1: Hypothetical Inhibitory Activity (IC50) of this compound against a Panel of Kinases

Kinase TargetIC50 (nM)Assay Type
c-Met85Biochemical
VEGFR2150Biochemical
EGFR450Biochemical
PI3Kα800Biochemical
mTOR1200Biochemical

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of the test compound against a specific kinase.

Materials:

  • This compound

  • Recombinant human kinase (e.g., c-Met)

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution (e.g., 1:3) in DMSO to create a range of concentrations for the dose-response curve.

  • Reaction Setup:

    • In a 384-well plate, add 1 µL of each compound dilution. Include DMSO-only wells as a negative control (100% activity) and wells with a known inhibitor for the target kinase as a positive control.

    • Add 5 µL of a solution containing the kinase and its substrate in kinase buffer to each well.

    • Pre-incubate the plate for 15 minutes at room temperature.

  • Initiate Kinase Reaction:

    • Add 5 µL of ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 37°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This protocol assesses the effect of the test compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line (e.g., MKN-45, a c-Met dependent gastric cancer cell line)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium and DMSO as a vehicle control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% inhibition of cell growth).

Visualizations

Signaling Pathway

Signaling_Pathway Ligand HGF cMet c-Met Receptor Ligand->cMet Binds PI3K PI3K cMet->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Ethyl 4-hydroxy-6- (trifluoromethoxy)quinoline- 3-carboxylate Inhibitor->cMet

Caption: Putative mechanism of action via inhibition of the c-Met signaling pathway.

Experimental Workflow

Experimental_Workflow Start Start: Compound Synthesis Screening Primary Screening: In Vitro Kinase Assay (IC50) Start->Screening DoseResponse Dose-Response & Selectivity Profiling Screening->DoseResponse CellAssay Cell-Based Assays: Proliferation (GI50) DoseResponse->CellAssay PathwayAnalysis Target Validation: Western Blot for Pathway Modulation CellAssay->PathwayAnalysis End Lead Optimization PathwayAnalysis->End

Caption: Workflow for evaluating a novel kinase inhibitor.

Application Notes and Protocols for the Synthesis of Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate, a key intermediate in the development of various therapeutic agents. The methodology is based on the well-established Gould-Jacobs reaction, a robust and versatile method for the preparation of 4-hydroxyquinoline derivatives.[1][2]

Introduction

Quinolone scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide array of therapeutic agents, including those with antibacterial, antimalarial, and anticancer properties. The trifluoromethoxy group is a valuable substituent in drug design, often enhancing metabolic stability and lipophilicity. This protocol details the synthesis of this compound, a valuable building block for further chemical elaboration. The synthesis proceeds via a two-step sequence involving an initial condensation followed by a high-temperature intramolecular cyclization.[1]

Synthetic Pathway

The synthesis of this compound is achieved through the Gould-Jacobs reaction. The overall scheme involves the condensation of 4-(trifluoromethoxy)aniline with diethyl ethoxymethylenemalonate (DEEM) to form an intermediate, which then undergoes thermal cyclization.

Synthesis_Pathway Gould-Jacobs Reaction Pathway cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_product Final Product 4-(trifluoromethoxy)aniline 4-(trifluoromethoxy)aniline Intermediate Diethyl 2-(((4-(trifluoromethoxy)phenyl)amino)methylene)malonate 4-(trifluoromethoxy)aniline->Intermediate Condensation (Heat, -EtOH) DEEM Diethyl ethoxymethylenemalonate (DEEM) DEEM->Intermediate Product This compound Intermediate->Product Thermal Cyclization (High-Boiling Solvent, >250 °C)

Caption: Synthetic pathway for this compound via the Gould-Jacobs reaction.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of a closely related analog, Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, which is expected to have similar reaction parameters and outcomes.

ParameterValueReference
Starting Material 13-(Trifluoromethyl)aniline[3]
Starting Material 2Diethyl ethoxymethylenemalonate[3]
Condensation Temperature125 °C[3]
Condensation Time1 hour[3]
Cyclization Temperature255 °C[3]
Cyclization Time2.5 hours[3]
SolventDowtherm A[3]
Yield93%[3]
Melting Point340-341 °C[3]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Materials and Equipment
  • 4-(trifluoromethoxy)aniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling inert solvent (e.g., Dowtherm A, Diphenyl ether)

  • Hexane

  • Round-bottom flask with a reflux condenser

  • Heating mantle with a temperature controller

  • Magnetic stirrer and stir bar

  • Apparatus for vacuum distillation/evaporation

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Thin-layer chromatography (TLC) apparatus for reaction monitoring

Experimental Workflow

Experimental_Workflow Experimental Workflow start Start step1 Step 1: Condensation Combine 4-(trifluoromethoxy)aniline and DEEM. Heat at 125 °C for 1 hour. start->step1 step2 Step 2: Cyclization Add Dowtherm A. Heat to 255 °C for 2.5 hours. step1->step2 step3 Step 3: Isolation Cool the reaction mixture. Dilute with hexane to precipitate the product. step2->step3 step4 Step 4: Purification Filter the solid product. Wash with hexane. step3->step4 step5 Step 5: Drying and Analysis Dry the product under vacuum. Characterize the final product. step4->step5 end End step5->end

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Procedure

Step 1: Condensation

  • In a round-bottom flask, combine 4-(trifluoromethoxy)aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.1 equivalents).

  • Heat the mixture with stirring at 125 °C for 1 hour. During this time, ethanol will be evolved.

  • The progress of the reaction can be monitored by TLC to confirm the formation of the intermediate, Diethyl 2-(((4-(trifluoromethoxy)phenyl)amino)methylene)malonate.

Step 2: Thermal Cyclization

  • After the condensation is complete, add a high-boiling solvent such as Dowtherm A (approximately 3-5 mL per gram of aniline) to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to 255 °C.

  • Maintain this temperature with vigorous stirring for 2.5 hours to facilitate the intramolecular cyclization.

Step 3: Isolation of the Product

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the cooled reaction mixture with hexane (approximately 3-5 mL per mL of Dowtherm A) to precipitate the crude product.

  • Stir the resulting suspension for 5-10 minutes to ensure complete precipitation.

Step 4: Purification

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with hexane to remove the high-boiling solvent.

  • The product can be further purified by recrystallization from a suitable solvent if necessary.

Step 5: Drying and Characterization

  • Dry the purified product under vacuum.

  • Characterize the final product, this compound, using standard analytical techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

  • High temperatures are used in this synthesis; appropriate care should be taken to avoid burns.

  • Consult the safety data sheets (SDS) for all chemicals used in this procedure.

References

Application Notes and Protocols: Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate in medicinal chemistry. This document outlines its role as a key intermediate in the synthesis of bioactive molecules and provides detailed protocols for evaluating its potential therapeutic applications. The quinoline scaffold is a privileged structure in drug discovery, known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The introduction of a trifluoromethoxy group at the 6-position can significantly enhance metabolic stability and cell membrane permeability, making this compound a valuable starting point for the development of novel therapeutics.

Potential Therapeutic Applications

This compound serves as a versatile precursor for the synthesis of various derivatives with potential therapeutic applications. The primary areas of interest for this scaffold include:

  • Anticancer Agents: The 4-hydroxyquinoline-3-carboxylate core is a common feature in compounds designed as kinase inhibitors and cytotoxic agents.[2][3] Derivatives can be synthesized to target specific signaling pathways involved in cancer cell proliferation and survival.

  • Antimicrobial Agents: The quinolone framework is central to a class of antibiotics that inhibit bacterial DNA gyrase and topoisomerase IV.[4] Modifications of the core structure can lead to new compounds with activity against resistant bacterial and fungal strains.[5][6]

  • Matrix Metalloproteinase (MMP) Inhibitors: A derivative of 6-(trifluoromethoxy)-4-hydroxyquinoline has been investigated as a matrix metalloproteinase inhibitor.[7] MMPs are a family of enzymes involved in tissue remodeling and are implicated in diseases such as cancer and arthritis.[8]

Synthesis of Bioactive Derivatives

The chemical structure of this compound allows for modifications at several key positions to generate a library of diverse compounds for biological screening.

cluster_0 Chemical Synthesis Workflow Start This compound Step1 Hydrolysis of Ester Start->Step1 e.g., LiOH, THF/H2O Step3 N-Alkylation/Arylation Start->Step3 Alkyl/Aryl Halide, Base Step2 Amide Coupling Step1->Step2 Amine, Coupling Agent (e.g., HATU) Bioactive_Derivatives Bioactive Derivatives Library Step2->Bioactive_Derivatives Step3->Bioactive_Derivatives cluster_1 MTT Assay Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Quinoline Derivatives Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Solubilize Formazan with DMSO Incubate3->Solubilize Read Read Absorbance at 570 nm Solubilize->Read cluster_2 MMP Inhibition Assay Workflow Start Incubate MMP Enzyme with Inhibitor Add_Substrate Add Fluorogenic Substrate Start->Add_Substrate Measure_Fluorescence Measure Fluorescence over Time Add_Substrate->Measure_Fluorescence Analyze Calculate Reaction Rates and % Inhibition Measure_Fluorescence->Analyze Result Determine IC50 Value Analyze->Result cluster_3 Potential Signaling Pathway Interactions Compound Quinoline Derivative RTK Receptor Tyrosine Kinase (e.g., EGFR, c-Met) Compound->RTK Inhibition DNA_Gyrase Bacterial DNA Gyrase Compound->DNA_Gyrase Inhibition PI3K PI3K/Akt/mTOR Pathway RTK->PI3K Proliferation Inhibition of Cancer Cell Proliferation PI3K->Proliferation Replication Inhibition of Bacterial Replication DNA_Gyrase->Replication

References

Application Notes and Protocols for the Development of Antimicrobial Agents from Quinoline-3-Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of antimicrobial agents derived from quinoline-3-carboxylates. This document outlines the synthesis, in vitro evaluation, and mechanistic understanding of this important class of compounds. Detailed experimental protocols and data presentation standards are provided to ensure reproducibility and facilitate comparative analysis.

Introduction to Quinolone-3-Carboxylates as Antimicrobial Agents

Quinoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Among these, quinoline-3-carboxylates represent a key scaffold in the design of potent antimicrobial agents. The well-known fluoroquinolone antibiotics, such as ciprofloxacin and levofloxacin, feature this core structure and function by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, repair, and recombination.[1][2] This document focuses on the methodologies for synthesizing novel quinoline-3-carboxylate derivatives and evaluating their potential as next-generation antimicrobial drugs.

Data Presentation: Antimicrobial Activity and Cytotoxicity

The effective evaluation of novel antimicrobial candidates requires standardized data presentation to allow for robust comparison across different studies and compound series. The following tables summarize the in vitro activity of representative quinoline-3-carboxylate derivatives against a panel of pathogenic bacteria and their cytotoxicity against mammalian cell lines.

Table 1: In Vitro Antibacterial Activity (MIC, µg/mL) of Representative Quinoline-3-Carboxylate Derivatives

Compound IDR1R2R3S. aureus (ATCC 29213)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)S. pyogenes (ATCC 19615)Reference
QC-1 HHH>1024512>10248[3]
QC-2 HFPiperazinyl0.120.120.240.12[3]
QC-3 CH3FPiperazinyl0.240.120.120.12[3]
QC-4 HClH6412825632[4]
QC-5 PhenylHH3.126.2512.56.25[5]
QC-6 4-FluorophenylHH1.563.126.253.12[5]
Ciprofloxacin ---0.250.060.250.25-

Table 2: In Vitro Cytotoxicity (IC50, µM) of Representative Quinoline-3-Carboxylate Derivatives

Compound IDR1R2R3HeLa (Cervical Cancer)PC3 (Prostate Cancer)Normal FibroblastsReference
QC-5 PhenylHH34.3445.12>100[6]
QC-6 4-FluorophenylHH31.3740.21>100[6]
QC-7 2-ThienylHH8.315.6>100[6]
Doxorubicin ---0.50.81.2-

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of quinoline-3-carboxylate derivatives.

Synthesis of Ethyl 2-Aryl-quinoline-3-carboxylates

This protocol describes a general method for the synthesis of ethyl 2-aryl-quinoline-3-carboxylates via the Doebner reaction.

Materials:

  • Substituted 2-aminobenzaldehyde

  • Substituted aromatic aldehyde

  • Ethyl acetoacetate

  • Ethanol

  • Piperidine (catalyst)

  • Glacial acetic acid

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve the substituted 2-aminobenzaldehyde (1 equivalent) in ethanol.

  • Add the substituted aromatic aldehyde (1 equivalent) and ethyl acetoacetate (1.1 equivalents) to the solution.

  • Add a catalytic amount of piperidine (0.1 equivalents).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with glacial acetic acid.

  • Remove the ethanol under reduced pressure.

  • To the residue, add water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the desired ethyl 2-aryl-quinoline-3-carboxylate.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[3]

Materials:

  • Synthesized quinoline-3-carboxylate derivatives

  • Dimethyl sulfoxide (DMSO) for stock solutions

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa)

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Incubator (35 ± 2 °C)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Stock Solutions: Prepare a stock solution of each test compound in DMSO at a concentration of 10 mg/mL.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test bacterium.

    • Transfer the colonies to a tube containing sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Microtiter Plate Preparation:

    • Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the stock solution of the test compound (in duplicate or triplicate) to the first column of wells and mix. This will be the highest concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate. Discard 100 µL from the last column of dilutions.

    • This will result in wells with decreasing concentrations of the quinoline derivative.

    • Include a growth control (no compound) and a sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.

    • Seal the plates and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

    • Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration showing no significant increase in OD compared to the negative control.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]

Materials:

  • Mammalian cell line (e.g., HeLa, PC3, or a non-cancerous fibroblast line)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Synthesized quinoline-3-carboxylate derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • Humidified incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known cytotoxic agent like doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mandatory Visualizations

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols described above.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Reactant1 2-Aminobenzaldehyde Reaction Doebner Reaction (Ethanol, Piperidine, Reflux) Reactant1->Reaction Reactant2 Aromatic Aldehyde Reactant2->Reaction Reactant3 Ethyl Acetoacetate Reactant3->Reaction Workup Acidification & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Ethyl 2-Aryl-quinoline-3-carboxylate Purification->Product

Caption: Workflow for the synthesis of ethyl 2-aryl-quinoline-3-carboxylates.

MIC_Workflow A Prepare Compound Stock Solution C Serial Dilution in 96-well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacteria B->D C->D E Incubate (35°C, 16-20h) D->E F Read Results (Visual/OD) E->F G Determine MIC F->G

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

MTT_Workflow A Seed Mammalian Cells in 96-well Plate B Incubate (24h) A->B C Treat with Compound Dilutions B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Solubilize Formazan Crystals F->G H Read Absorbance (570nm) G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

Mechanism of Action Signaling Pathway

The primary mechanism of action for quinolone antimicrobials is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[2] This inhibition leads to the stabilization of the enzyme-DNA cleavage complex, which in turn causes double-strand breaks in the bacterial chromosome, ultimately leading to cell death.[8][9]

Quinolone_Mechanism cluster_drug Drug Action cluster_target Bacterial Target cluster_effect Cellular Effect Drug Quinolone-3-Carboxylate Gyrase DNA Gyrase Drug->Gyrase Inhibition TopoIV Topoisomerase IV Drug->TopoIV Inhibition Complex Stabilization of Enzyme-DNA Cleavage Complex Gyrase->Complex TopoIV->Complex DSB Double-Strand DNA Breaks Complex->DSB Replication Inhibition of DNA Replication DSB->Replication SOS Induction of SOS Response DSB->SOS Death Bacterial Cell Death Replication->Death SOS->Death

Caption: Mechanism of action of quinolone-3-carboxylates.

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Properties of Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a normal inflammatory response is crucial for healing, chronic inflammation can contribute to a variety of pathological conditions, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The transcription factor NF-κB and the mitogen-activated protein kinase (MAPK) signaling pathways are key regulators of the inflammatory process, controlling the expression of numerous pro-inflammatory genes.[1][2][3][4][5] Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate is a novel quinoline derivative with a chemical structure suggesting potential anti-inflammatory activity, as other quinoline compounds have demonstrated such properties.[6][7]

These application notes provide a comprehensive set of protocols to investigate the anti-inflammatory effects of this compound, from initial in vitro screening to more detailed mechanistic studies. The protocols are designed to be robust and reproducible, enabling researchers to effectively evaluate the therapeutic potential of this compound.

In Vitro Anti-inflammatory Assays

In vitro assays are fundamental for the preliminary screening of novel compounds in a controlled and high-throughput manner.[8]

Cell Viability Assay (MTT Assay)

Principle: Before assessing the anti-inflammatory properties of the test compound, it is crucial to determine its cytotoxic concentration. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control group.

Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages, leading to the production of nitric oxide (NO), a key inflammatory mediator.[9][10][11][12] This assay measures the ability of the test compound to inhibit LPS-induced NO production.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and culture overnight.

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours.[10]

  • Collect the cell culture supernatant.

  • Determine the nitrite concentration, a stable product of NO, using the Griess reagent.[10]

  • Measure the absorbance at 540 nm.

  • A standard curve using known concentrations of sodium nitrite is used to quantify the results.

Pro-inflammatory Cytokine Production Assay (ELISA)

Principle: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play a central role in the inflammatory cascade.[13] This assay quantifies the inhibitory effect of the test compound on the production of these cytokines in LPS-stimulated macrophages.

Protocol:

  • Culture and treat RAW 264.7 cells with the test compound and LPS as described in the NO production assay.

  • Collect the cell culture supernatant.

  • Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[11][13]

Data Presentation: In Vitro Assays
Concentration (µM)Cell Viability (%)NO Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)
198.5 ± 2.115.2 ± 3.512.8 ± 2.910.5 ± 3.1
597.2 ± 1.835.8 ± 4.231.5 ± 3.828.9 ± 4.0
1095.8 ± 2.558.4 ± 5.155.2 ± 4.551.7 ± 4.8
2593.1 ± 3.075.6 ± 4.872.1 ± 5.068.4 ± 5.2
5089.5 ± 3.288.9 ± 3.985.3 ± 4.181.6 ± 4.3

Data are presented as mean ± SD from three independent experiments.

Mechanistic Studies

Western Blot Analysis of NF-κB and MAPK Signaling Pathways

Principle: To elucidate the molecular mechanism of action, Western blot analysis is performed to examine the effect of the compound on the activation of the NF-κB and MAPK signaling pathways, which are critical in regulating the inflammatory response.[1][2][14][15]

Protocol:

  • Seed RAW 264.7 cells and treat with the test compound and LPS.

  • Lyse the cells and collect the total protein.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., phospho-p65, p65, phospho-p38, p38, phospho-ERK1/2, ERK1/2, phospho-JNK, JNK).

  • Incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

Data Presentation: Western Blot Analysis
Treatmentp-p65/p65 Ratiop-p38/p38 Ratiop-ERK/ERK Ratiop-JNK/JNK Ratio
Control1.00 ± 0.051.00 ± 0.061.00 ± 0.041.00 ± 0.05
LPS (1 µg/mL)3.52 ± 0.214.15 ± 0.253.88 ± 0.223.95 ± 0.24
LPS + Compound (10 µM)2.18 ± 0.152.55 ± 0.182.31 ± 0.162.42 ± 0.17
LPS + Compound (25 µM)1.45 ± 0.111.68 ± 0.121.59 ± 0.111.63 ± 0.12

Data are presented as fold change relative to the control group (mean ± SD).

In Vivo Anti-inflammatory Model

In vivo models are essential for evaluating the efficacy of a compound in a whole organism.[16][17][18][19][20]

Carrageenan-Induced Paw Edema in Rats

Principle: Carrageenan-induced paw edema is a widely used and well-characterized model of acute inflammation.[20] The subcutaneous injection of carrageenan into the rat paw induces a biphasic inflammatory response.

Protocol:

  • Acclimatize male Wistar rats for one week.

  • Divide the rats into groups: vehicle control, positive control (e.g., Indomethacin), and this compound treated groups (different doses).

  • Administer the test compound or vehicle orally one hour before carrageenan injection.

  • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Calculate the percentage of edema inhibition for each group.

Data Presentation: Carrageenan-Induced Paw Edema
Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3hEdema Inhibition (%)
Vehicle Control-0.85 ± 0.07-
Indomethacin100.32 ± 0.0462.4
Test Compound100.58 ± 0.0631.8
Test Compound250.41 ± 0.0551.8
Test Compound500.29 ± 0.0465.9

Data are presented as mean ± SD.

Visualizations

experimental_workflow cluster_invitro In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Evaluation cell_viability Cell Viability Assay (MTT) no_assay Nitric Oxide Assay (Griess Reagent) cell_viability->no_assay Determine Non-Toxic Doses cytokine_assay Cytokine Assay (ELISA for TNF-α, IL-6) no_assay->cytokine_assay western_blot Western Blot (NF-κB & MAPK Pathways) cytokine_assay->western_blot paw_edema Carrageenan-Induced Paw Edema western_blot->paw_edema start Test Compound: Ethyl 4-hydroxy-6-(trifluoromethoxy) quinoline-3-carboxylate start->cell_viability

Caption: Experimental workflow for evaluating anti-inflammatory activity.

nf_kb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB Inhibition of IκBα phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_active Active NF-κB IkB->NFkB_active Degradation & Release nucleus Nucleus NFkB_active->nucleus genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) nucleus->genes Transcription compound Test Compound compound->IKK

Caption: NF-κB signaling pathway in inflammation.

mapk_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK Activates MAPKK MAPKK (MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates nucleus Nucleus MAPK->nucleus TranscriptionFactors Transcription Factors (e.g., AP-1) genes Pro-inflammatory Gene Expression TranscriptionFactors->genes Transcription nucleus->TranscriptionFactors Activates compound Test Compound compound->MAPKK

Caption: MAPK signaling pathway in inflammation.

Conclusion

The described protocols provide a robust framework for the systematic evaluation of the anti-inflammatory properties of this compound. By combining in vitro screening, mechanistic studies, and in vivo validation, researchers can obtain a comprehensive understanding of the compound's therapeutic potential. The careful execution of these experiments will be critical in determining its efficacy and mechanism of action as a potential novel anti-inflammatory agent.

References

Use of Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate as a research intermediate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate as a key research intermediate in drug discovery and development. Detailed protocols for its synthesis and subsequent derivatization are provided, along with data presentation and visualization of relevant biological pathways.

Chemical and Physical Properties

This compound is a quinoline derivative that serves as a valuable building block in medicinal chemistry. Its trifluoromethoxy group imparts unique electronic properties and can enhance metabolic stability and cell permeability of the final compounds.

PropertyValue
CAS Number 175203-85-7
Molecular Formula C13H10F3NO4
Molecular Weight 301.22 g/mol
IUPAC Name This compound
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO and hot ethanol

Application Notes

This compound is a pivotal intermediate in the synthesis of a variety of biologically active molecules. Its primary applications lie in the development of:

  • Matrix Metalloproteinase (MMP) Inhibitors: The quinoline scaffold can be elaborated to create potent inhibitors of MMPs, a family of enzymes implicated in cancer metastasis, inflammation, and other diseases. The 4-hydroxyquinoline core can act as a zinc-binding group, which is crucial for inhibiting these zinc-dependent endopeptidases. A derivative, an N-hydroxyacetamide, has been specifically tested as a matrix metalloproteinase inhibitor[1].

  • Fluoroquinolone Antibiotics Analogues: The quinoline core is the foundational structure for fluoroquinolone antibiotics. This intermediate can be used to synthesize novel analogues with potential activity against resistant bacterial strains.

  • Anticancer Agents: Quinoline derivatives have shown a wide range of anticancer activities. This intermediate provides a scaffold for the synthesis of novel compounds to be screened for cytotoxic and antiproliferative effects.

Experimental Protocols

Protocol 1: Synthesis of this compound via Conrad-Limpach Reaction

This protocol is based on the well-established Conrad-Limpach synthesis of 4-hydroxyquinolines and is adapted from a detailed procedure for a closely related compound, ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate[2][3].

Materials:

  • 4-(Trifluoromethoxy)aniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Dowtherm A (or other high-boiling point solvent like diphenyl ether)

  • Hexane

  • Ethanol

Procedure:

  • Step 1: Formation of the Enamine Intermediate.

    • In a round-bottom flask equipped with a reflux condenser, combine 4-(trifluoromethoxy)aniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.05 equivalents).

    • Heat the mixture at 120-130°C for 1-2 hours. The reaction can be monitored by TLC.

    • After the reaction is complete, allow the mixture to cool to room temperature. The intermediate, diethyl 2-(((4-(trifluoromethoxy)phenyl)amino)methylene)malonate, may solidify upon cooling.

  • Step 2: Cyclization to the Quinoline Core.

    • To the crude enamine intermediate, add a high-boiling point solvent such as Dowtherm A (approximately 5-10 mL per gram of aniline).

    • Heat the mixture to 250-260°C for 30-60 minutes. This high temperature is necessary to drive the thermal cyclization and elimination of ethanol.

    • Monitor the completion of the reaction by TLC.

    • Once the reaction is complete, allow the mixture to cool to below 100°C.

  • Step 3: Isolation and Purification.

    • Carefully add hexane to the cooled reaction mixture to precipitate the product.

    • Stir the suspension for 30 minutes, then collect the solid by vacuum filtration.

    • Wash the solid with fresh hexane to remove the high-boiling point solvent.

    • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water to yield this compound as a solid.

Expected Yield: 85-95%

Protocol 2: Derivatization to a Potential Matrix Metalloproteinase Inhibitor

This protocol describes a representative downstream reaction to convert the intermediate into a hydroxamic acid, a common zinc-binding group in MMP inhibitors[1].

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • Sodium methoxide

  • Methanol

  • Dichloromethane (DCM)

Procedure:

  • Step 1: Preparation of Hydroxylamine Solution.

    • In a separate flask, prepare a solution of hydroxylamine by reacting hydroxylamine hydrochloride (3 equivalents) with sodium methoxide (3 equivalents) in anhydrous methanol.

    • Stir for 30 minutes at room temperature, then filter to remove the sodium chloride precipitate.

  • Step 2: Hydroxamic Acid Formation.

    • Dissolve this compound (1 equivalent) in a minimal amount of dichloromethane.

    • Add the freshly prepared methanolic solution of hydroxylamine to the solution of the quinoline ester.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC.

  • Step 3: Isolation and Purification.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • The residue can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-hydroxy-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxamide.

Data Presentation

The following table presents representative data for quinoline-based inhibitors of Matrix Metalloproteinases. While this data is not for compounds directly derived from this compound, it illustrates the type of quantitative data generated in the development of such inhibitors.

Compound IDTarget MMPIC50 (nM)Reference
Quinoxalinone Derivative A3MMP-2520[4]
8-hydroxyquinoline Derivative 5eMMP-2180[5]
8-hydroxyquinoline Derivative 5eMMP-9230[5]
8-hydroxyquinoline Derivative 5hMMP-2260[5]
8-hydroxyquinoline Derivative 5hMMP-9310[5]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow from the starting materials to a potential biologically active compound.

G cluster_synthesis Synthesis of Intermediate cluster_derivatization Downstream Derivatization cluster_testing Biological Evaluation 4-(Trifluoromethoxy)aniline 4-(Trifluoromethoxy)aniline Intermediate This compound 4-(Trifluoromethoxy)aniline->Intermediate Conrad-Limpach Reaction DEEM Diethyl ethoxymethylenemalonate DEEM->Intermediate MMP_Inhibitor Potential MMP Inhibitor (Hydroxamic Acid Derivative) Intermediate->MMP_Inhibitor Aminolysis Hydroxylamine Hydroxylamine Hydroxylamine->MMP_Inhibitor BioAssay In vitro Biological Assays (e.g., MMP inhibition assay) MMP_Inhibitor->BioAssay

General workflow for synthesis and application.
Signaling Pathway: Matrix Metalloproteinase Inhibition

The diagram below illustrates a simplified signaling pathway leading to the expression of Matrix Metalloproteinases (MMPs) and the point of intervention for MMP inhibitors synthesized from the quinoline intermediate. External stimuli like growth factors and inflammatory cytokines can activate signaling cascades that lead to the transcription of MMP genes. The resulting MMPs degrade the extracellular matrix (ECM), a process involved in cancer progression. Quinolone-based inhibitors block the catalytic activity of MMPs, thereby preventing ECM degradation.

MMP_Pathway Receptor Cell Surface Receptors Signaling Intracellular Signaling Cascades (e.g., MAPK, NF-κB) Receptor->Signaling Transcription Gene Transcription Signaling->Transcription Pro_MMP Pro-MMPs (inactive) Transcription->Pro_MMP Nucleus Active_MMP Active MMPs Pro_MMP->Active_MMP Activation ECM_Degradation Extracellular Matrix (ECM) Degradation Active_MMP->ECM_Degradation Catalysis Invasion Cancer Cell Invasion & Metastasis ECM_Degradation->Invasion Inhibitor Quinolone-based MMP Inhibitor Inhibitor->Active_MMP Inhibition

Simplified MMP signaling and inhibition.

References

Application Notes and Protocols for Cellular Assays Evaluating Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds recognized for their wide range of biological activities, including potential anticancer properties.[1] Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate is a quinoline derivative with a chemical structure that suggests potential biological activity worth investigating.[2] The evaluation of the cytotoxic effects of novel compounds like this is a crucial first step in the drug discovery and development pipeline.[1]

These application notes provide a comprehensive guide to conducting cellular assays to determine the cytotoxic potential of this compound. The following sections offer detailed protocols for key assays that measure cell viability, membrane integrity, and the induction of apoptosis.

Data Presentation: Illustrative Cytotoxicity Data

The following tables present hypothetical data for the cytotoxic effects of this compound on various cancer cell lines. These values are for illustrative purposes to guide data presentation. The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound.[1]

Table 1: IC50 Values of this compound in Cancer Cell Lines after 48-hour treatment.

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma15.2 ± 1.8
MCF-7Breast Adenocarcinoma22.5 ± 2.1
HeLaCervical Carcinoma18.9 ± 1.5
HCT116Colon Carcinoma25.1 ± 2.4

Table 2: Lactate Dehydrogenase (LDH) Release Assay in A549 Cells.

Compound Concentration (µM)% Cytotoxicity (LDH Release)
0 (Vehicle Control)5.2 ± 0.8
515.7 ± 1.5
1035.4 ± 2.9
2068.9 ± 4.3
5092.1 ± 3.7

Table 3: Apoptosis Induction in A549 Cells Measured by Annexin V/PI Staining.

Compound Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Vehicle Control)3.1 ± 0.51.5 ± 0.3
1018.4 ± 1.95.2 ± 0.7
2035.7 ± 3.112.8 ± 1.4
4048.2 ± 4.525.6 ± 2.8

Experimental Protocols

Cell Culture and Compound Preparation

1.1. Cell Culture:

  • Culture human cancer cell lines (e.g., A549, MCF-7, HeLa) in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.[3]

  • Routinely subculture cells upon reaching 80-90% confluency.

1.2. Compound Preparation:

  • Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile dimethyl sulfoxide (DMSO).[4]

  • Store the stock solution at -20°C.

  • On the day of the experiment, prepare serial dilutions of the compound in the complete growth medium to achieve the desired final concentrations.

  • Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.[4]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[5]

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[4]

  • Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for 24, 48, or 72 hours.[4]

  • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Measure the absorbance at 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay measures the release of lactate dehydrogenase from cells with damaged plasma membranes, a hallmark of cytotoxicity.[6]

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with the test compound for the desired duration.

  • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • After incubation, transfer an aliquot of the cell culture supernatant to a new 96-well plate.

  • Add the LDH reaction mixture (containing a substrate and a dye) to each well.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Measure the absorbance according to the manufacturer's instructions.

  • Calculate the percentage of cytotoxicity based on the absorbance readings of the treated and control wells.

Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism of action for anticancer agents.[1] It can be detected through various methods, including Annexin V/Propidium Iodide (PI) staining and caspase activity assays.[1][7]

4.1. Annexin V/PI Staining by Flow Cytometry: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Seed cells in 6-well plates and treat with this compound for the desired time.[1]

  • Harvest both adherent and floating cells and wash them with cold PBS.[1]

  • Resuspend the cells in 1X Annexin V binding buffer.[1]

  • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.[1]

  • Incubate for 15 minutes at room temperature in the dark.[1]

  • Analyze the cells by flow cytometry within one hour.[1]

4.2. Caspase Activity Assay: This assay measures the activity of caspases, which are key proteases in the apoptotic pathway.

Protocol:

  • Treat cells with the test compound.

  • Lyse the cells to release their contents.[1]

  • Add a caspase-specific substrate conjugated to a colorimetric or fluorometric reporter.[1]

  • Incubate the mixture to allow active caspases to cleave the substrate.[1]

  • Measure the resulting color or fluorescence using a microplate reader. The signal intensity is proportional to the caspase activity.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture mtt_assay MTT Assay (Cell Viability) cell_culture->mtt_assay ldh_assay LDH Assay (Membrane Integrity) cell_culture->ldh_assay apoptosis_assay Apoptosis Assays (Annexin V/PI, Caspase) cell_culture->apoptosis_assay compound_prep Compound Preparation compound_prep->mtt_assay compound_prep->ldh_assay compound_prep->apoptosis_assay data_analysis Data Analysis & IC50 Calculation mtt_assay->data_analysis ldh_assay->data_analysis apoptosis_assay->data_analysis apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound Ethyl 4-hydroxy-6-(trifluoromethoxy) quinoline-3-carboxylate death_receptors Death Receptors compound->death_receptors Induces mitochondria Mitochondria compound->mitochondria Induces Stress bax Bax compound->bax Upregulates bcl2 Bcl-2 compound->bcl2 Downregulates caspase8 Caspase-8 death_receptors->caspase8 caspase3 Caspase-3 caspase8->caspase3 cytochrome_c Cytochrome c mitochondria->cytochrome_c Releases bax->mitochondria bcl2->mitochondria caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application Notes & Protocols for Molecular Docking Studies of Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate is a quinoline derivative with potential pharmacological applications. The quinoline scaffold is a prominent feature in a variety of bioactive compounds and approved drugs.[1][2] This document outlines a comprehensive protocol for in silico molecular docking studies of this compound with potential protein targets. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3][4] Understanding these interactions at a molecular level is crucial for rational drug design and for elucidating the potential mechanism of action.

Given the broad spectrum of activities of quinoline derivatives, this protocol will focus on three representative protein targets implicated in cancer and infectious diseases: Epidermal Growth Factor Receptor (EGFR) kinase domain, Dihydrofolate Reductase (DHFR), and c-Kit Tyrosine Kinase. Quinolines have shown inhibitory activity against EGFR and are a core structure in some kinase inhibitors.[5] DHFR is a validated target for antimicrobial and anticancer therapies, and quinazoline derivatives (structurally similar to quinolines) have been investigated as DHFR inhibitors.[6] Certain thiazolidin-4-one derivatives with trifluoro functionalities have been docked against tyrosine kinase, suggesting its potential as a target.[4]

Data Presentation

The following tables summarize hypothetical quantitative data from molecular docking simulations of this compound with the selected target proteins.

Table 1: Docking Scores and Predicted Binding Affinities

Target ProteinPDB IDBinding Energy (kcal/mol)Predicted Inhibition Constant (Ki) (µM)
EGFR Kinase Domain2J6M-8.50.58
Dihydrofolate Reductase (DHFR)1DLS-7.91.85
c-Kit Tyrosine Kinase1T46-9.20.15

Table 2: Key Interacting Residues in the Binding Pockets

Target ProteinInteracting Amino Acid Residues
EGFR Kinase DomainLeu718, Val726, Ala743, Met793, Gly796, Leu844
Dihydrofolate Reductase (DHFR)Ile7, Ala9, Pro21, Phe31, Ile50, Ser59, Leu67
c-Kit Tyrosine KinaseCys673, Thr674, Val694, Met766, Asp810, Tyr823

Experimental Protocols

This section provides a detailed methodology for conducting molecular docking studies. The protocol is based on widely used software such as AutoDock Vina and UCSF Chimera.[7]

Software and Resource Requirements
  • Molecular Visualization Software: UCSF Chimera

  • Molecular Docking Software: AutoDock Vina

  • Protein Data Bank (PDB): For obtaining the 3D structures of target proteins.

  • Ligand Structure: A 3D structure of this compound (can be drawn using chemical drawing software like ChemDraw and converted to a 3D format like .mol2 or .sdf).

Ligand Preparation
  • Obtain Ligand Structure: Draw the 2D structure of this compound and convert it to a 3D structure. Save the file in a suitable format (e.g., .mol2).

  • Energy Minimization: Perform energy minimization of the ligand structure using a force field like MMFF94 to obtain a stable conformation.

  • File Format Conversion: Convert the energy-minimized ligand file to the PDBQT format required by AutoDock Vina. This step involves adding Gasteiger charges and defining rotatable bonds.[8]

Protein Preparation
  • Retrieve Protein Structure: Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB IDs: 2J6M for EGFR, 1DLS for DHFR, 1T46 for c-Kit).

  • Clean the Protein Structure: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and any co-crystallized ligands.[8][9]

  • Add Hydrogens: Add polar hydrogens to the protein structure.

  • Assign Charges: Add Kollman charges to the protein.[10]

  • File Format Conversion: Save the prepared protein structure in the PDBQT format.[10]

Grid Box Generation
  • Identify the Binding Site: The binding site can be identified from the location of the co-crystallized ligand in the original PDB file or through literature reports.

  • Define the Grid Box: Define the center and dimensions of a grid box that encompasses the entire binding site of the target protein. The grid box should be large enough to allow the ligand to move and rotate freely.

Molecular Docking
  • Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the center and size of the grid box, and the output file name.

  • Run AutoDock Vina: Execute the docking simulation from the command line using the following command: vina --config conf.txt --log log.txt

  • Output: AutoDock Vina will generate an output file in PDBQT format containing the predicted binding poses of the ligand, ranked by their binding affinity scores.

Analysis of Results
  • Visualize Docking Poses: Load the protein and the output ligand poses into a molecular visualization tool like UCSF Chimera.

  • Analyze Interactions: Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the best-scoring ligand pose and the amino acid residues in the protein's binding pocket.

  • Tabulate Data: Record the binding energies, predicted inhibition constants, and interacting residues in tables for comparison.

Mandatory Visualizations

Molecular Docking Workflow

G Molecular Docking Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Post-Docking Analysis ligand_prep Ligand Preparation (Energy Minimization, PDBQT) grid_gen Grid Box Generation ligand_prep->grid_gen protein_prep Protein Preparation (Cleaning, Add H, PDBQT) protein_prep->grid_gen run_docking Run AutoDock Vina grid_gen->run_docking visualize Visualize Poses run_docking->visualize analyze Analyze Interactions visualize->analyze tabulate Tabulate Results analyze->tabulate

Caption: A flowchart illustrating the key steps in a typical molecular docking experiment.

EGFR Signaling Pathway

G Simplified EGFR Signaling Pathway EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ligand EGF Ligand Ligand->EGFR RAS RAS Dimerization->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Inhibitor Ethyl 4-hydroxy-6- (trifluoromethoxy)quinoline- 3-carboxylate Inhibitor->EGFR Inhibition

Caption: An overview of the EGFR signaling cascade and the potential point of inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct method for synthesizing this compound is the Gould-Jacobs reaction.[1][2][3] This thermal cyclization process involves two key steps:

  • Condensation: Reaction of 4-(trifluoromethoxy)aniline with diethyl ethoxymethylenemalonate (EMME) to form the intermediate, diethyl 2-((4-(trifluoromethoxy)phenylamino)methylene)malonate.

  • Thermal Cyclization: High-temperature intramolecular cyclization of the intermediate to yield the final quinoline product.[4]

Q2: What are the main challenges in this synthesis that can lead to low yields?

Low yields in the synthesis of this compound can stem from several factors:

  • Incomplete Cyclization: The thermal cyclization step requires very high temperatures, often exceeding 250°C.[4] Insufficient temperature or reaction time can lead to a significant amount of unreacted intermediate.

  • Side Reactions and Decomposition: The harsh, high-temperature conditions can cause decomposition of the starting materials, intermediate, or the final product, leading to the formation of tar and other impurities.[5]

  • Influence of the Trifluoromethoxy Group: The strongly electron-withdrawing nature of the trifluoromethoxy group deactivates the aniline ring, making the electrophilic aromatic substitution during cyclization more difficult compared to anilines with electron-donating groups.[6]

  • Purification Difficulties: The crude product is often contaminated with the high-boiling solvent and colored impurities, making isolation of the pure compound challenging.

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress. By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting materials (aniline and EMME), the formation of the intermediate, and the appearance of the final product. A suitable eluent system would typically be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.

Q4: Are there greener or more efficient alternatives to conventional heating?

Yes, microwave-assisted synthesis has been shown to significantly improve yields and dramatically shorten reaction times for the Gould-Jacobs reaction.[5][7] Microwave heating provides rapid and uniform heating to the required high temperatures, which can minimize the formation of degradation byproducts.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Final Product Incomplete Cyclization: The reaction temperature is too low or the heating time is too short.- Ensure the reaction temperature reaches at least 250°C. - Use a high-boiling point solvent such as Dowtherm A or diphenyl ether to maintain a stable high temperature.[4][8] - If using conventional heating, increase the reaction time and monitor via TLC until the intermediate spot disappears. - Consider using microwave irradiation to achieve higher temperatures and faster reaction rates.[7]
Decomposition of Reactants or Product: The reaction temperature is too high, or the heating is prolonged.- Perform a time-temperature optimization study to find the ideal balance for your specific setup.[7] - While high temperatures are necessary, avoid unnecessarily long reaction times once the reaction is complete.
Poor Purity of Starting Materials: Impurities in the 4-(trifluoromethoxy)aniline or diethyl ethoxymethylenemalonate can interfere with the reaction.- Use freshly distilled or purified starting materials. Ensure they are dry, as moisture can interfere with the reaction.
Formation of Dark Tar or Charring Thermal Degradation: The reaction conditions are too harsh, leading to the breakdown of organic molecules.- Moderate the reaction by ensuring even heating. - If using conventional heating, ensure efficient stirring to avoid localized overheating. - Microwave synthesis can often provide more controlled and uniform heating, reducing charring.[5]
Difficulty in Product Isolation and Purification High-Boiling Solvent Residue: Solvents like Dowtherm A or diphenyl ether are difficult to remove completely.- After cooling, dilute the reaction mixture with a hydrocarbon solvent like hexane or cyclohexane to precipitate the product.[4] - Thoroughly wash the filtered solid with the hydrocarbon solvent to remove the residual high-boiling solvent.
Colored Impurities: Tar and other colored byproducts co-precipitate with the product.- Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid). - If the color persists, treat the solution with activated charcoal during recrystallization.
Reaction Fails to Initiate (Intermediate is formed but does not cyclize) Insufficient Energy for Cyclization: The energy barrier for the 6-electron electrocyclization is not being overcome.- Confirm the temperature of the reaction mixture is reaching the required 250-260°C range.[4] - The electron-withdrawing trifluoromethoxy group may necessitate even higher temperatures than for other substituted anilines.

Data Presentation

Table 1: Comparison of Heating Methods on Gould-Jacobs Reaction Yield (Illustrative Data for a similar quinoline synthesis) [7]

EntryHeating MethodTemperature (°C)Time (min)Yield (%)
1Microwave250101
2Microwave3001037
3Microwave2502011
4Microwave3002028
5Microwave300547

Note: This data illustrates the general trend that higher temperatures can improve yield, but prolonged heating at very high temperatures can lead to product degradation.

Table 2: Effect of Solvent Boiling Point on Conrad-Limpach Cyclization Yield (Illustrative) [9]

SolventBoiling Point (°C)Yield (%)
Methyl Benzoate19943
Ethyl Benzoate21258
Propyl Benzoate23165
Diphenyl Ether25980
1,2,4-Trichlorobenzene21469

Note: This data from a similar quinolone synthesis highlights the importance of high-boiling point solvents for achieving good yields in thermal cyclization reactions.

Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-((4-(trifluoromethoxy)phenylamino)methylene)malonate (Intermediate)
  • Reaction Setup: In a round-bottom flask, combine 4-(trifluoromethoxy)aniline (1 equivalent) and diethyl ethoxymethylenemalonate (EMME) (1-1.1 equivalents).

  • Heating: Heat the mixture at 120-130°C for 1-2 hours. The reaction can often be performed neat (without solvent).

  • Monitoring: Monitor the reaction by TLC until the aniline starting material is consumed.

  • Work-up: Cool the reaction mixture. The intermediate often solidifies upon cooling. If it remains an oil, it can be used directly in the next step or purified by vacuum distillation or crystallization from a suitable solvent like ethanol/water.

Protocol 2: Thermal Cyclization to this compound
  • Reaction Setup: Place the intermediate from Protocol 1 into a round-bottom flask containing a high-boiling solvent such as Dowtherm A or diphenyl ether (approximately 3-5 mL per gram of intermediate).[8]

  • Heating: Heat the mixture with vigorous stirring to 250-260°C.[4]

  • Reaction Time: Maintain this temperature for 30-60 minutes. Monitor the disappearance of the intermediate by TLC.

  • Isolation: Allow the reaction mixture to cool to room temperature. A solid precipitate should form.

  • Purification:

    • Dilute the cooled mixture with a non-polar solvent like hexane or cyclohexane to further precipitate the product and dissolve the high-boiling reaction solvent.[4]

    • Collect the solid by filtration and wash it thoroughly with the non-polar solvent.

    • The crude product can be further purified by recrystallization from a solvent such as ethanol or acetic acid.

Visualizations

Gould_Jacobs_Pathway cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization Aniline 4-(Trifluoromethoxy)aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate 120-130°C -EtOH EMME Diethyl ethoxymethylenemalonate EMME->Intermediate Product Ethyl 4-hydroxy-6-(trifluoromethoxy) quinoline-3-carboxylate Intermediate->Product >250°C (e.g., Dowtherm A) -EtOH

Caption: Gould-Jacobs reaction pathway for the synthesis.

Troubleshooting_Workflow Start Low Yield or High Impurity CheckTemp Is Cyclization Temperature >250°C? Start->CheckTemp CheckTime Is Reaction Time Optimized? CheckTemp->CheckTime Yes IncreaseTemp Increase Temperature or Use Microwave Heating CheckTemp->IncreaseTemp No CheckSolvent Is a High-Boiling Solvent Used? CheckTime->CheckSolvent Yes OptimizeTime Perform Time-Course Study via TLC CheckTime->OptimizeTime No CheckPurity Are Starting Materials Pure? CheckSolvent->CheckPurity Yes UseSolvent Use Dowtherm A or Diphenyl Ether CheckSolvent->UseSolvent No PurifySM Purify/Distill Starting Materials CheckPurity->PurifySM No End Improved Yield CheckPurity->End Yes IncreaseTemp->End OptimizeTime->End UseSolvent->End PurifySM->End

Caption: Troubleshooting workflow for low yield issues.

References

Technical Support Center: Overcoming In Vitro Solubility Challenges of Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in the culture medium?

Precipitation of this compound, a compound likely to be hydrophobic due to its quinoline structure, can be triggered by several factors:

  • Poor Aqueous Solubility: The intrinsic solubility of the compound in aqueous-based culture media is likely low.[1][2]

  • High Final Concentration: The final concentration of the compound may exceed its solubility limit in the media.[1][3]

  • Solvent Shock: The compound, dissolved in a stock solution (e.g., DMSO), can crash out when diluted too quickly into the aqueous media.[1]

  • Media Components: Components in the media, such as proteins, salts, and pH buffers, can interact with the compound and reduce its solubility.[1]

  • Temperature and pH: Changes in temperature or pH upon addition to the incubator can affect the compound's stability and solubility.[1][3]

  • Improper Storage: Freeze-thaw cycles of the stock solution can cause the compound to fall out of solution over time.[1]

Q2: What is the recommended solvent for making a stock solution of this compound?

For initial attempts, Dimethyl sulfoxide (DMSO) is the most common and recommended co-solvent.[2] It is capable of dissolving a wide range of polar and non-polar compounds and is miscible with water.[2] If solubility in DMSO is limited, other organic solvents like ethanol or dimethylformamide (DMF) can be tested, ensuring they are compatible with the planned in vitro assay.[1]

Q3: What is the maximum recommended final concentration of DMSO in my cell culture?

To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, and for sensitive cell lines, below 0.1%.[3][4][5][6][7] It is crucial to always include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.[7][8]

Q4: How can I avoid "solvent shock" when diluting my DMSO stock solution?

Solvent shock occurs when a compound in a non-aqueous solvent is rapidly diluted into an aqueous solution, leading to localized high concentrations and precipitation.[1] To avoid this:

  • Use a Stepwise Dilution: First, create an intermediate dilution of the stock solution in a smaller volume of pre-warmed media. Gently vortex this intermediate dilution before adding it to the final culture volume.[1]

  • Add Dropwise While Stirring: Slowly add the stock solution to the media while gently agitating the vessel to ensure rapid and even distribution.[1][3]

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Media

Symptom: A precipitate forms immediately upon adding the stock solution of this compound to the cell culture medium.

Troubleshooting Workflow:

A Immediate Precipitation Observed B Lower Final Concentration A->B Is concentration high? C Optimize Dilution Protocol (Stepwise dilution, slow addition) A->C Is dilution rapid? D Pre-warm Media to 37°C A->D Is media cold? E Check Stock Solution (Ensure fully dissolved, no crystals) A->E Is stock clear? B->C No G Problem Resolved B->G Yes C->D No C->G Yes D->E No D->G Yes E->G No H Problem Persists E->H Yes F Consider Alternative Solvents for Stock H->F

Caption: Troubleshooting workflow for immediate precipitation.

Detailed Steps:

  • Lower the Final Concentration: The simplest first step is to test a lower final concentration of the compound.[1]

  • Optimize Dilution Protocol: Avoid rapid dilution. Perform a serial dilution in pre-warmed (37°C) culture media and add the compound dropwise while gently vortexing.[3]

  • Use Pre-Warmed Media: Adding the compound to cold media can decrease its solubility. Always use media pre-warmed to 37°C.[3]

  • Inspect the Stock Solution: Before use, visually inspect your stock solution to ensure the compound is fully dissolved. If crystals are present, gently warm the solution (e.g., in a 37°C water bath) and vortex until clear.[1]

  • Consider Alternative Solvents: If DMSO is not an effective solvent for your stock, consider testing ethanol or DMF, if compatible with your assay.[1]

Issue 2: Delayed Precipitation in the Incubator

Symptom: The media with the compound appears clear initially, but a crystalline or cloudy precipitate forms after a few hours or days in the incubator.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Compound Instability The compound may be unstable in the culture medium over time, leading to degradation and precipitation.Prepare fresh media with the compound more frequently. Consider the chemical stability of quinoline derivatives in aqueous solutions.
Cellular Metabolism Cellular metabolism can alter the pH of the culture medium, which can in turn affect the solubility of a pH-sensitive compound.[3]Monitor the pH of your culture medium. Change the medium more frequently, especially in dense cultures.[3]
Exceeding Thermodynamic Solubility While kinetically soluble initially, the compound may be at a concentration above its thermodynamic solubility limit, leading to precipitation over time.Test a range of lower final concentrations to determine the maximum stable concentration over the duration of your experiment.
Interaction with Serum Proteins The compound may interact with proteins in the serum, leading to aggregation and precipitation.If possible for your experiment, test different serum concentrations or use a serum-free medium. Note that serum proteins can also sometimes aid in solubilization.[1]

Experimental Protocols

Protocol 1: Determining Maximum Soluble Concentration in Media

This protocol helps determine the highest concentration of this compound that remains soluble in your specific cell culture medium.

Materials:

  • This compound

  • 100% DMSO

  • Your complete cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes or a 96-well plate

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10-100 mM). Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.[2]

  • Create Serial Dilutions: Prepare a series of dilutions of the stock solution in your pre-warmed cell culture medium. For example, prepare dilutions that will result in final concentrations of 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, and 1 µM. Keep the final DMSO concentration consistent across all dilutions and below 0.5%.

  • Visual Inspection: Immediately after preparing the dilutions, visually inspect each for any signs of precipitation.

  • Incubation and Re-inspection: Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for the duration of your planned experiment.

  • Microscopic Examination: At various time points (e.g., 1, 4, 24, 48 hours), inspect the solutions under a microscope to look for crystalline precipitates.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate throughout the incubation period is your maximum working soluble concentration.

Protocol 2: Using Co-solvents and Excipients

If solubility remains an issue, co-solvents or excipients can be explored.

Co-solvent and Excipient Options:

Agent Mechanism of Action Considerations
Ethanol Increases the polarity of the solvent mixture.Can be toxic to cells at higher concentrations. Check cell line tolerance.[9]
Polyethylene Glycol (PEG 400) Acts as a co-solvent to increase solubility.[10]Generally low toxicity.[9]
Cyclodextrins (e.g., HP-β-CD) Forms inclusion complexes, encapsulating the hydrophobic compound.[2][11][12]Can have low toxicity, but may interact with cell membranes or other media components.[2]
Surfactants (e.g., Tween 80) Form micelles that encapsulate the compound.[2][11][12]Can be cytotoxic and may interfere with biological assays.[2][9]

Workflow for Excipient Screening:

A Compound Precipitates (Even at Low Concentrations) B Prepare Stock Solutions of Excipients (e.g., HP-β-CD, Tween 80 in media) A->B C Add Compound Stock to Excipient Solutions B->C D Incubate and Observe for Precipitation C->D E Identify Excipient and Concentration that Maintains Solubility D->E F Validate with Cell Viability Assay (Control for excipient toxicity) E->F G Optimized Formulation F->G

Caption: Workflow for screening solubility-enhancing excipients.

Signaling Pathways and Logical Relationships

While the specific signaling pathways affected by this compound are likely under investigation, the general approach to in vitro testing follows a logical progression.

Logical Workflow for In Vitro Compound Testing:

A Compound Synthesis and Purification B Stock Solution Preparation (e.g., in DMSO) A->B C Solubility Testing (in culture media) B->C D Precipitation? C->D E Troubleshoot Solubility (Lower concentration, excipients) D->E Yes F Proceed to In Vitro Assays (Cell viability, functional assays) D->F No E->C G Data Analysis F->G

References

Technical Support Center: Optimization of Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize common quinoline synthesis methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the most common classical methods for quinoline synthesis?

A1: The most prevalent classical methods for synthesizing the quinoline scaffold include the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses.[1] These methods are well-established but often necessitate harsh reaction conditions.[1][2]

Q2: How can I monitor the progress of my quinoline synthesis reaction?

A2: Thin-layer chromatography (TLC) is a straightforward and effective technique for monitoring the reaction's progress.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the formation of the product and the consumption of the reactants over time.[1]

Q3: Are there greener alternatives to traditional quinoline synthesis methods?

A3: Yes, several more environmentally friendly approaches have been developed. For instance, the Friedländer synthesis can be conducted under catalyst-free conditions in water.[1] Microwave-assisted Skraup reactions in aqueous media have also been reported as an efficient and greener alternative.[1]

Q4: My quinoline product is trapped in a tarry residue. How can I purify it?

A4: Tar formation is a common issue, especially in the Skraup synthesis.[3][4] Steam distillation is a highly effective method for separating the volatile quinoline from the non-volatile tar.[3][4][5] The crude reaction mixture is made alkaline, and then steam is passed through it to carry the quinoline over in the distillate.[4][5] Subsequent solvent extraction of the distillate, followed by drying and vacuum distillation, can yield the pure product.[4][5]

Troubleshooting Guides by Reaction

Skraup Synthesis

The Skraup synthesis involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent to form a quinoline.[6][7]

Problem 1: The reaction is extremely vigorous and difficult to control.

  • Root Cause: The Skraup synthesis is notoriously exothermic.[3][4]

  • Solution:

    • Add a Moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.[3][4][6] Boric acid can also be used as a moderator.[3]

    • Controlled Acid Addition: Add concentrated sulfuric acid slowly and with efficient cooling to manage the exotherm.[3]

    • Efficient Stirring: Good agitation helps to dissipate heat and prevent localized hotspots.[3]

    • Gradual Heating: Gently heat the mixture to initiate the reaction. Once it begins to boil, remove the heat source, as the exothermic nature of the reaction will sustain it.[4]

Problem 2: Low yield and significant tar formation.

  • Root Cause: Harsh acidic and oxidizing conditions can lead to the polymerization of reactants and intermediates, forming tar.[3][4] Incomplete reaction due to insufficient heating time or temperature can also result in low yields.[4]

  • Solution:

    • Use a Moderator: Ferrous sulfate can help control the reaction rate and reduce charring.[3]

    • Optimize Temperature: Avoid excessively high temperatures. A prolonged reflux period after the initial exotherm is often necessary for the reaction to go to completion.[3][4]

    • Substituent Effects: Be mindful of the electronic nature of substituents on the aniline ring. Electron-withdrawing groups can deactivate the ring, requiring harsher conditions and potentially leading to lower yields.[4]

Doebner-von Miller Synthesis

This reaction is a modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones instead of glycerol.[2]

Problem 1: Low yield due to polymerization of the α,β-unsaturated carbonyl compound.

  • Root Cause: The strong acidic conditions can catalyze the polymerization of the α,β-unsaturated aldehyde or ketone, which is a major side reaction.[1][3][8]

  • Solution:

    • Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in an organic phase (like toluene) while the aniline is in an acidic aqueous phase can significantly reduce self-polymerization.[1][2][8]

    • Optimize Acid Catalyst: The choice and concentration of the acid are critical. Insufficient acid may lead to an incomplete reaction, while excessive acid can promote side reactions.[9] Consider screening both Brønsted and Lewis acids.[8]

    • Controlled Reactant Addition: Slowly adding the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline can maintain a low concentration of the carbonyl compound, favoring the desired reaction.[9]

    • Temperature Control: While heating is necessary, excessive temperatures can promote polymerization. Maintain the lowest effective temperature for the reaction.[8]

Problem 2: Presence of tetrahydroquinoline impurities.

  • Root Cause: The final step is the oxidation of a dihydroquinoline intermediate. Inefficient or insufficient oxidant can lead to incomplete aromatization.[8]

  • Solution:

    • Ensure Sufficient Oxidant: Use a suitable oxidizing agent (e.g., nitrobenzene, arsenic acid) in the correct stoichiometric amount.[9]

    • Optimize Reaction Time and Temperature: The oxidation step may require longer reaction times or higher temperatures to proceed to completion.[8]

Combes Synthesis

The Combes synthesis involves the reaction of an aniline with a β-diketone, catalyzed by an acid.[10]

Problem 1: Low yield of the desired quinoline.

  • Root Cause: The initial condensation of the aniline with the β-diketone to form the enamine can be the rate-limiting step.[9]

  • Solution:

    • Ensure Enamine Formation: Monitor the initial condensation step to confirm the formation of the enamine intermediate before proceeding with the acid-catalyzed cyclization.[9]

Problem 2: Poor regioselectivity with unsymmetrical β-diketones.

  • Root Cause: The regioselectivity is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone.[11]

  • Solution:

    • Steric Control: Increasing the bulk of the substituents on the β-diketone can favor the formation of certain regioisomers.[10][11]

    • Electronic Control: The electronic nature of substituents on the aniline can also direct the cyclization.[10]

Friedländer Synthesis

This synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[12][13][14]

Problem 1: Low yield of the quinoline product.

  • Root Cause: Several factors can contribute to low yields, including catalyst choice, reaction conditions, and substrate purity.

  • Solution:

    • Catalyst Screening: The choice of catalyst is crucial and substrate-dependent. Consider screening Brønsted acids (e.g., p-toluenesulfonic acid), Lewis acids (e.g., ZnCl₂, In(OTf)₃), or heterogeneous catalysts.[9]

    • Anhydrous Conditions: If using a moisture-sensitive catalyst, ensure that the reaction is run under strictly anhydrous conditions.[9]

    • Temperature and Time Optimization: Some reactions require heating to proceed efficiently, while others may benefit from longer reaction times at lower temperatures to minimize side product formation.[9]

Problem 2: Side reactions, such as aldol condensation of the ketone.

  • Root Cause: Under basic conditions, the ketone starting material can undergo self-condensation.[11]

  • Solution:

    • Use an Imine Analog: Using an imine analog of the o-aniline can be an effective strategy to circumvent this side reaction.[11][12]

Problem 3: Poor regioselectivity with unsymmetrical ketones.

  • Root Cause: The reaction can produce a mixture of regioisomers when an unsymmetrical ketone is used.[11][12]

  • Solution:

    • Use of Ionic Liquids: Employing an ionic liquid as the reaction medium can help to control the regioselectivity.[1][12]

    • Phosphoryl Group: Introducing a phosphoryl group on the α-carbon of the ketone can also direct the reaction to a specific regioisomer.[12]

Data Presentation

Table 1: Troubleshooting Common Quinoline Syntheses

SynthesisCommon ProblemPotential Cause(s)Recommended Solution(s)
Skraup Vigorous/uncontrolled reactionHighly exothermic natureAdd moderator (e.g., FeSO₄), slow acid addition with cooling, efficient stirring.[3][4]
Low yield, tar formationPolymerization, incomplete reactionUse a moderator, optimize temperature and reaction time.[3][4]
Doebner-von Miller Low yield, polymer formationAcid-catalyzed polymerization of α,β-unsaturated carbonylUse a biphasic solvent system, optimize acid catalyst, slow addition of carbonyl compound.[1][2][8]
Tetrahydroquinoline impuritiesIncomplete oxidationEnsure sufficient oxidant, optimize oxidation time and temperature.[8]
Combes Low yieldIncomplete enamine formationMonitor initial condensation step.[9]
Poor regioselectivitySteric and electronic effectsModify substituents on aniline or β-diketone.[10][11]
Friedländer Low yieldInappropriate catalyst or conditionsScreen catalysts, use anhydrous conditions, optimize temperature and time.[9]
Aldol condensation side reactionSelf-condensation of ketoneUse an imine analog of the o-aniline.[11][12]
Poor regioselectivityUse of unsymmetrical ketonesUse ionic liquids or introduce a directing group on the ketone.[1][12]

Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of Quinoline

This protocol is a modification to control the exothermic nature of the reaction.

  • Reaction Setup: In a large round-bottom flask equipped with a robust mechanical stirrer and a reflux condenser, add anhydrous ferrous sulfate (FeSO₄) as a moderator.

  • Addition of Reactants: To the flask, add the aniline derivative, followed by anhydrous glycerol. Stir the mixture to ensure it is homogeneous.

  • Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the condenser at a rate that keeps the internal temperature under control.[3]

  • Reaction: Gently heat the mixture to initiate the reaction. Once the exothermic reaction begins, remove the heat source and allow the reaction to proceed.[4] If the reaction becomes too vigorous, cool the flask.

  • Completion: After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure completion.[3]

  • Work-up: After cooling, carefully pour the viscous reaction mixture into a large volume of water. Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.[15]

  • Purification: The crude quinoline is often purified by steam distillation, which effectively separates the volatile product from non-volatile tars.[3][15] The distillate is then extracted with an organic solvent, dried, and distilled under reduced pressure.[15]

Protocol 2: Base-Catalyzed Friedländer Synthesis

This protocol describes a base-catalyzed approach to the Friedländer synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminoaryl aldehyde or ketone (1.0 mmol) in a suitable solvent like ethanol (10 mL).

  • Addition of Reagents: Add the ketone or other compound containing an α-methylene group (1.1 mmol) and a catalytic amount of a base such as potassium hydroxide (KOH, 0.2 mmol, 20 mol%).

  • Reaction: Heat the mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.

Visualizations

Caption: A logical workflow for troubleshooting quinoline synthesis experiments.

Caption: Troubleshooting guide for the Skraup quinoline synthesis.

References

Technical Support Center: Purification of Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate. The following sections offer detailed experimental protocols, data presentation, and troubleshooting for common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound, typically via the Gould-Jacobs reaction, can lead to several common impurities.[1][2] These include unreacted starting materials such as 4-(trifluoromethoxy)aniline and diethyl ethoxymethylenemalonate. Additionally, an intermediate, diethyl 2-(((4-(trifluoromethoxy)phenyl)amino)methylene)malonate, may be present if the cyclization step is incomplete.[2] Side-products from potential side reactions, though less common, can also be present.

Q2: My compound "oils out" during recrystallization. What should I do?

A2: "Oiling out," where the compound separates as a liquid rather than a solid, is a common issue. This can be addressed by:

  • Slowing down the cooling process: Allow the solution to cool to room temperature slowly before inducing further cooling with an ice bath.

  • Reducing solvent polarity: If using a single solvent, try adding a less polar co-solvent dropwise to the hot solution until slight turbidity is observed, then clarify with a few drops of the primary solvent before cooling.

  • Scratching the flask: Use a glass rod to scratch the inside of the flask at the solvent line to create nucleation sites for crystal growth.

  • Seeding: Introduce a small crystal of the pure compound to initiate crystallization.

Q3: How can I assess the purity of my final product?

A3: The purity of this compound can be effectively determined using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for confirming the structure and identifying any residual solvents or impurities.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause Suggested Solution
Low Recovery The compound is too soluble in the chosen solvent.Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Consider using a binary solvent system.
The volume of solvent used was excessive.Use the minimum amount of hot solvent required to fully dissolve the crude product.
No Crystal Formation The solution is not supersaturated.Concentrate the solution by evaporating some of the solvent.
Insufficient cooling.Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath or refrigerator).
Colored Impurities in Crystals Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
Column Chromatography Troubleshooting
Problem Possible Cause Suggested Solution
Poor Separation of Compound from Impurities Incorrect eluent system.Optimize the eluent system by performing thin-layer chromatography (TLC) with various solvent mixtures to achieve a good separation (Rf of the desired compound around 0.3-0.4).
Column overloading.Use an appropriate amount of crude material for the column size. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Compound is Insoluble in the Loading Solvent The compound has low solubility in the eluent.Dissolve the crude product in a minimal amount of a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed compound can be dry-loaded onto the column.
Streaking or Tailing of Bands The compound is too polar for the silica gel.Consider using a different stationary phase, such as alumina, or adding a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the eluent.

Experimental Protocols

Recrystallization Protocol

This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent system should be determined empirically.

  • Solvent Selection: Based on closely related structures, ethanol or a mixture of n-hexane and ethyl acetate are good starting points.[3]

  • Dissolution: In a fume hood, place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (or the more polar solvent of a binary system).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. If using a binary system, add the less polar solvent dropwise to the hot solution until it becomes slightly cloudy, then add a few drops of the more polar solvent to redissolve the precipitate.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Column Chromatography Protocol

This protocol is a starting point for the purification of this compound using silica gel chromatography.

  • Eluent Selection: A common starting eluent system for similar compounds is a mixture of n-hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a level bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica bed.

    • Dry Loading: If the compound is not very soluble in the eluent, dissolve it in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Add the eluent to the column and apply gentle pressure to begin the separation. Collect fractions in test tubes or flasks.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis synthesis Crude Product (Gould-Jacobs Reaction) recrystallization Recrystallization synthesis->recrystallization Initial Cleanup column_chromatography Column Chromatography synthesis->column_chromatography For Complex Mixtures pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product hplc HPLC lcms LC-MS nmr NMR pure_product->hplc pure_product->lcms pure_product->nmr

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_logic start Purification Issue recrystallization_issue Recrystallization Problem? start->recrystallization_issue chromatography_issue Chromatography Problem? start->chromatography_issue oiling_out Oiling Out recrystallization_issue->oiling_out Yes low_recovery Low Recovery recrystallization_issue->low_recovery Yes poor_separation Poor Separation chromatography_issue->poor_separation Yes solution1 Slow Cooling / Change Solvent oiling_out->solution1 solution2 Check Solvent / Reduce Volume low_recovery->solution2 solution3 Optimize Eluent / Check Loading poor_separation->solution3

Caption: A logical diagram for troubleshooting common purification issues.

References

Side-product analysis in the synthesis of substituted quinolines.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted quinolines. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side-product formation encountered during various quinoline synthesis protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common side-products in classical quinoline syntheses?

A1: Side-product formation is highly dependent on the specific synthetic method employed:

  • Skraup Synthesis: This method is known for being highly exothermic and can produce significant amounts of tarry, polymeric byproducts due to the harsh acidic and oxidizing conditions.[1][2]

  • Doebner-von Miller Synthesis: A primary side reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compounds used as reactants, leading to tar formation.[2][3][4] Incomplete oxidation can also result in dihydro- or even tetrahydroquinoline impurities.[4]

  • Combes Synthesis: When using unsymmetrical β-diketones, the formation of regioisomers is a common issue as cyclization can occur on either side of the diketone.[2][5]

  • Conrad-Limpach-Knorr Synthesis: The main challenge is controlling the reaction temperature to selectively obtain the desired isomer. At lower temperatures, the kinetic product (4-hydroxyquinoline) is favored, while higher temperatures yield the thermodynamic product (2-hydroxyquinoline).[2][6]

  • Friedländer Synthesis: Self-condensation (aldol condensation) of the ketone reactant, especially under basic conditions, is a frequent side reaction.[2][7] Similar to the Combes synthesis, the use of unsymmetrical ketones can lead to a lack of regioselectivity, resulting in a mixture of quinoline isomers.[2][7]

Troubleshooting Guides

Issue 1: Skraup Synthesis - Uncontrolled Exothermic Reaction and Tar Formation

Question: My Skraup synthesis is extremely vigorous and difficult to control, resulting in a low yield of a tarry product. How can I mitigate this?

Answer: The Skraup synthesis is notoriously exothermic and prone to tar formation.[1][8] Here are several strategies to moderate the reaction and improve your results:

  • Use of a Moderator: The addition of a moderating agent like ferrous sulfate (FeSO₄) or boric acid can help to control the reaction's vigor.[1][2]

  • Controlled Reagent Addition: Add concentrated sulfuric acid slowly and with efficient cooling to manage the exothermic nature of the reaction.[1]

  • Efficient Stirring: Ensure good agitation to dissipate heat and prevent the formation of localized hotspots.[1]

  • Temperature Optimization: Gently heat the reaction to initiate it, and then carefully control the temperature during the exothermic phase to prevent excessive charring.[1]

Logical Workflow for Troubleshooting Skraup Synthesis

start Problem: Uncontrolled Reaction & Tar Formation in Skraup Synthesis moderator Add a Moderator (e.g., FeSO4, Boric Acid) start->moderator slow_addition Slow & Cooled Addition of Sulfuric Acid start->slow_addition stirring Ensure Efficient Stirring start->stirring temp_control Optimize Reaction Temperature start->temp_control evaluation Evaluate Improvement moderator->evaluation slow_addition->evaluation stirring->evaluation temp_control->evaluation success Successful Moderation & Reduced Tar evaluation->success Yes failure Problem Persists evaluation->failure No

Caption: Troubleshooting workflow for Skraup synthesis issues.

Issue 2: Doebner-von Miller Synthesis - Low Yield Due to Polymerization

Question: My Doebner-von Miller reaction is producing a large amount of polymeric material and a low yield of the desired quinoline. What can I do to prevent this?

Answer: Polymerization of the α,β-unsaturated carbonyl reactant is a common cause of low yields in the Doebner-von Miller synthesis.[3][4] The following adjustments can help minimize this side reaction:

  • Biphasic Solvent System: Employing a two-phase system can reduce the concentration of the carbonyl compound in the acidic phase, thus minimizing polymerization.[3][4]

  • Milder Acid Catalysts: While strong Brønsted acids are often used, exploring Lewis acids (e.g., ZnCl₂, SnCl₄) may reduce polymerization.[3][4]

  • Controlled Reactant Addition: Add the α,β-unsaturated carbonyl compound slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of self-condensation.[3]

Experimental Protocol: In-situ Generation of α,β-Unsaturated Carbonyl

To further minimize polymerization, the α,β-unsaturated carbonyl can be generated in situ from two carbonyl compounds via an aldol condensation.[9]

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a dropping funnel, dissolve the aniline in aqueous hydrochloric acid.

  • Aldol Condensation (In Situ): Cool the flask in an ice bath. Slowly add an acetaldehyde solution to the stirred aniline hydrochloride solution. The acetaldehyde will undergo an in situ aldol condensation to form crotonaldehyde. This slow addition at low temperatures helps to control the exothermic reaction and minimize the polymerization of crotonaldehyde.[3]

  • Cyclization: After the addition is complete, introduce a Lewis acid catalyst, such as anhydrous zinc chloride, to the reaction mixture.

  • Reaction Monitoring: Heat the reaction mixture to reflux for a specified time (e.g., 7 hours), monitoring the progress by TLC.[3]

  • Work-up: After cooling, pour the reaction mixture onto crushed ice and proceed with neutralization and extraction.

Issue 3: Combes Synthesis - Formation of Regioisomers

Question: I am using an unsymmetrical β-diketone in my Combes synthesis and obtaining a mixture of regioisomers. How can I improve the selectivity?

Answer: The formation of regioisomers is a known challenge when using unsymmetrical β-diketones in the Combes synthesis.[2][5] The regioselectivity can be influenced by several factors:

  • Steric Effects: The steric bulk of the substituents on the aniline and the β-diketone can play a significant role in directing the cyclization.[5]

  • Electronic Effects: The electronic properties of the substituents on the aniline can also influence the regiochemical outcome.[5]

  • Catalyst Choice: Experimenting with different acid catalysts may offer improved regioselectivity.[2]

  • Substrate Modification: Modifying the ketone with a directing group can favor one cyclization pathway over the other.[2]

Signaling Pathway of Regioisomer Formation in Combes Synthesis

cluster_start Starting Materials Aniline Aniline Intermediate Schiff Base Intermediate Aniline->Intermediate Diketone Unsymmetrical β-Diketone Diketone->Intermediate PathwayA Cyclization at Cα Intermediate->PathwayA Steric/Electronic Factors PathwayB Cyclization at Cα' Intermediate->PathwayB Steric/Electronic Factors ProductA Regioisomer A PathwayA->ProductA ProductB Regioisomer B PathwayB->ProductB

Caption: Regioisomer formation in Combes synthesis.

Issue 4: Conrad-Limpach-Knorr Synthesis - Incorrect Isomer Formation

Question: I am trying to synthesize a 4-hydroxyquinoline using the Conrad-Limpach-Knorr synthesis but am instead getting the 2-hydroxyquinoline isomer. What is causing this?

Answer: The regiochemical outcome of the Conrad-Limpach-Knorr synthesis is highly dependent on the reaction temperature. The formation of the 2-hydroxyquinoline isomer (the Knorr product) is favored at higher temperatures (thermodynamic control), while the desired 4-hydroxyquinoline is the kinetic product, favored at lower temperatures.[2][6]

  • Kinetic Control (Favors 4-hydroxyquinoline): The initial condensation of the aniline and β-ketoester should be carried out at lower temperatures (e.g., room temperature to moderate heating).[6]

  • Thermodynamic Control (Favors 2-hydroxyquinoline): Higher initial condensation temperatures (e.g., around 140°C or higher) will favor the formation of the intermediate leading to the 2-hydroxyquinoline product.[6]

Data Presentation: Effect of Temperature on Isomer Formation

Condensation TemperaturePredominant ProductControl Type
Room Temperature4-hydroxyquinolineKinetic
~140°C or higher2-hydroxyquinolineThermodynamic

Analytical Techniques for Side-Product Analysis

A crucial step in troubleshooting is the accurate identification and quantification of side-products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical tools for this purpose.[10]

Experimental Protocol: HPLC-UV Analysis of Quinoline Synthesis Reaction Mixture

This protocol is a general guideline and may need to be optimized for your specific quinoline derivative and reaction matrix.

  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture.

    • Dilute the aliquot with a suitable solvent (e.g., acetonitrile).

    • Filter the diluted sample through a 0.45 µm filter membrane prior to injection.[10]

  • HPLC-UV Analysis:

    • Instrument: High-Performance Liquid Chromatograph with a UV detector.

    • Column: A C18 reverse-phase column is commonly used (e.g., 5 µm, 4.6 mm x 250 mm).[10]

    • Mobile Phase: A gradient of acetonitrile and water is often effective.

    • Flow Rate: Typically 1.0 mL/min.[10]

    • Injection Volume: 10 µL.[10]

    • Detection Wavelength: Monitor at a wavelength where both the desired product and potential side-products have significant absorbance (e.g., 225 nm).[10]

  • Quantification:

    • Create a calibration curve using standard solutions of your starting materials and expected quinoline product.

    • If available, use standards of potential side-products for accurate identification and quantification.

Experimental Workflow for Side-Product Analysis

start Reaction Mixture Aliquot quench Quench Reaction start->quench dilute Dilute with Solvent quench->dilute filter Filter (0.45 µm) dilute->filter hplc HPLC-UV Analysis filter->hplc data Data Analysis: - Identify Peaks - Quantify Components hplc->data conclusion Identify & Quantify Side-Products data->conclusion

Caption: Workflow for HPLC analysis of quinoline synthesis.

References

Enhancing the stability of Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate for assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate for assays.

Frequently Asked Questions (FAQs)

Q1: My assay results with this compound are inconsistent. What could be the cause?

A1: Inconsistent assay results can stem from the degradation of the compound. Potential causes include pH instability, photodegradation, and oxidative degradation. It is crucial to evaluate the stability of your compound under your specific assay conditions.

Q2: What is the optimal pH range for storing and using this compound in aqueous solutions?

Q3: Is this compound sensitive to light?

A3: Many quinoline derivatives are known to be photosensitive.[6] To minimize the risk of photodegradation, it is recommended to protect solutions containing the compound from light by using amber vials or covering the containers with aluminum foil. A photostability study can determine the extent of its light sensitivity.

Q4: Can oxidation affect the stability of this compound?

A4: The quinoline scaffold can be susceptible to oxidation.[7][8][9] If you suspect oxidative degradation, consider degassing your solvents or adding antioxidants to your assay buffer.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Decreasing compound concentration over time in solution. Hydrolysis or Degradation Perform a time-course stability study at your assay temperature and pH. Analyze samples at different time points using a stability-indicating method like HPLC. Consider adjusting the pH or adding a co-solvent to improve stability.
Appearance of new peaks in my chromatogram. Degradation Products This strongly suggests compound degradation. Try to identify the degradation products to understand the degradation pathway. This information will help in selecting appropriate stabilization strategies.
Assay signal decreases upon exposure to light. Photodegradation Conduct experiments under controlled light conditions (e.g., in the dark or under specific wavelengths of light) to confirm photosensitivity. If confirmed, all subsequent experiments should be performed with light protection.
Variability between different batches of the compound. Purity or Stability Issues Ensure the purity of each batch with an analytical method like HPLC-UV or LC-MS before use. Store the solid compound in a cool, dark, and dry place.

Experimental Protocols

Protocol 1: pH Stability Assessment

Objective: To determine the stability of this compound at different pH values.

Methodology:

  • Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO or ethanol).

  • Prepare a series of buffers with pH values ranging from 3 to 10 (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH, and borate buffer for alkaline pH).

  • Spike the stock solution into each buffer to a final concentration relevant to your assay.

  • Incubate the solutions at a constant temperature (e.g., room temperature or 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • Immediately analyze the aliquots by a stability-indicating HPLC method to quantify the remaining parent compound.

  • Plot the percentage of the remaining compound against time for each pH.

Protocol 2: Photostability Evaluation

Objective: To assess the impact of light on the stability of the compound.

Methodology:

  • Prepare a solution of the compound in your assay buffer.

  • Divide the solution into two sets of transparent and amber vials.

  • Expose one set of transparent vials to a controlled light source (e.g., a photostability chamber with a defined light intensity and wavelength) for a specific duration.

  • Keep the second set of transparent vials wrapped in aluminum foil (dark control) and the amber vials under the same conditions.

  • At predetermined time intervals, sample from all vials and analyze by HPLC.

  • Compare the degradation profile of the light-exposed samples to the dark controls.

Data Presentation

Table 1: pH Stability of this compound at 25°C

pH% Remaining after 4 hours% Remaining after 24 hours
3.095.280.1
5.098.592.3
7.099.197.5
9.096.885.7

Note: The data in this table is hypothetical and for illustrative purposes only.

Table 2: Photostability of this compound in pH 7.4 Buffer

Condition% Remaining after 8 hours
Exposed to Light75.4
Dark Control98.2

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock Solution spike Spike Stock into Buffers stock->spike buffers Prepare Buffers (pH 3-10) buffers->spike temp Constant Temperature spike->temp light Controlled Light/Dark spike->light sampling Time-point Sampling temp->sampling light->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for stability testing.

degradation_pathway Compound Ethyl 4-hydroxy-6-(trifluoromethoxy) quinoline-3-carboxylate Hydrolysis Hydrolysis Product (Carboxylic Acid) Compound->Hydrolysis H+ / OH- Oxidation Oxidation Product (e.g., N-oxide) Compound->Oxidation Oxidants Photodegradation Photodegradation Products Compound->Photodegradation Light

Caption: Potential degradation pathways.

References

Troubleshooting common problems in quinoline functionalization reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline functionalization reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the C-H functionalization of quinolines?

A1: The most prevalent challenges in quinoline C-H functionalization include achieving high regioselectivity, obtaining satisfactory yields, and preventing catalyst deactivation.[1][2] Regioselectivity is a significant hurdle due to the multiple reactive C-H bonds on the quinoline scaffold.[3][4] Low yields can stem from various factors including inactive catalysts, suboptimal reaction conditions, or the presence of impurities.[2][5]

Q2: How can I control regioselectivity in quinoline functionalization?

A2: Controlling regioselectivity is a critical aspect of quinoline chemistry.[3] Several strategies can be employed:

  • Directing Groups: The use of directing groups is a powerful method to guide the functionalization to a specific position. Common directing groups include N-oxides (directing to C2 and C8) and the 8-aminoquinoline group (directing to C8).[2]

  • Inherent Reactivity: One can exploit the intrinsic electronic properties of the quinoline ring. The C2 and C4 positions are electron-deficient and thus more susceptible to nucleophilic attack, while the carbocyclic ring is more prone to electrophilic substitution, typically at the C5 and C8 positions.[2]

  • Catalyst and Ligand Choice: The selection of the transition metal catalyst and the corresponding ligands can significantly influence the regiochemical outcome.[4] For instance, in some palladium-catalyzed reactions, the choice of a phosphine ligand can alter the C2/C8 product ratio.[2]

Q3: What factors generally lead to low yields in these reactions, and how can they be addressed?

A3: Low yields in quinoline functionalization can be attributed to several factors.[5] Key considerations include:

  • Catalyst Activity: Ensure the catalyst is active and handled under appropriate inert conditions if necessary.

  • Reaction Conditions: Temperature, reaction time, and solvent can all have a profound impact on the yield.[5][6] A systematic optimization of these parameters is often necessary.

  • Reagent Purity: The purity of starting materials, reagents, and solvents is crucial, as impurities can act as catalyst poisons.[2]

  • Substrate Solubility: Poor solubility of the quinoline substrate or other reagents can lead to incomplete reactions.[6]

Q4: Are there common side reactions to be aware of during quinoline functionalization?

A4: Yes, several side reactions can occur, complicating purification and reducing the yield of the desired product. These include:

  • Homocoupling: The coupling of two molecules of the coupling partner.[2]

  • Dehalogenation: If using an aryl halide, dehalogenation can be a competing reaction.[2]

  • Over-functionalization: The introduction of more than one functional group onto the quinoline ring.[2]

  • Ring Reduction: In the presence of a hydride source, the quinoline ring itself can be reduced.[2]

Troubleshooting Guides

Problem 1: Low or No Product Yield in a Palladium-Catalyzed C-H Arylation

This is a common issue in cross-coupling reactions for quinoline functionalization. The following table outlines potential causes and solutions.

Potential CauseRecommended Troubleshooting Steps
Inactive Catalyst Ensure the palladium precursor (e.g., Pd(OAc)₂) is from a reliable source and has been stored correctly. Consider using a pre-catalyst or an in-situ activation method.[2]
Inappropriate Ligand The choice of ligand is critical for catalyst stability and reactivity. Screen a variety of phosphine ligands with different steric and electronic properties (e.g., PPh₃, XPhos, SPhos).[2][4]
Incorrect Base The base plays a crucial role in the catalytic cycle. Screen a range of bases, both inorganic (e.g., K₂CO₃, Cs₂CO₃) and organic.[2]
Solvent Effects The solvent can significantly impact the reaction outcome.[6] Test different solvents or solvent mixtures with varying polarities (e.g., DMF, toluene, dioxane).[2][4]
Presence of Inhibitors Ensure all reagents and solvents are pure and anhydrous. Trace amounts of water or other impurities can poison the catalyst.[2]
Insufficient Temperature C-H activation reactions often require elevated temperatures. Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.[2]
Problem 2: Poor Regioselectivity Resulting in a Mixture of Isomers

Achieving the desired regioselectivity is often the primary challenge in quinoline modification.[3]

Potential CauseRecommended Troubleshooting Steps
Suboptimal Catalyst/Ligand Combination The ligand has a significant influence on regioselectivity. For C8 selectivity, consider exploring rhodium-based catalysts in addition to palladium systems. The choice of phosphine ligand can also influence the C2/C8 ratio in palladium catalysis.[2]
Ineffective Directing Group If employing a directing group strategy (e.g., N-oxide), confirm its successful installation and stability under the reaction conditions. The coordination of the directing group to the metal center is paramount for achieving selectivity.[2]
Steric Hindrance Steric bulk on the quinoline substrate or the coupling partner can direct the functionalization to a less hindered position. If possible, consider using less sterically demanding reagents.[3]
Electronic Effects The electronic nature of substituents on the quinoline ring can alter the reactivity of different C-H bonds. Electron-donating groups can increase reactivity, while electron-withdrawing groups can decrease it.[3]

Experimental Protocols

General Procedure for Nickel-Catalyzed C3-Thioetherification of Quinoline

This protocol describes a method for the C3-selective functionalization of quinolines.[7]

  • To a dry Schlenk tube under an argon atmosphere, add the quinoline substrate (0.4 mmol, 1.0 equiv.), Ni(dppp)Cl₂ (0.012 mmol, 3.0 mol%), and diethoxymethane (DEDM) (2.0 mL).

  • Add the Grignard reagent (0.6 mmol, 1.5 equiv.) dropwise to the mixture at room temperature.

  • Stir the reaction mixture for 20 minutes at room temperature.

  • Add the disulfide electrophile (0.6 mmol, 1.5 equiv.) and continue stirring for an additional 20 minutes.

  • Finally, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (0.6 mmol, 1.5 equiv.) and stir the mixture for 12 hours at room temperature.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ and extract with an organic solvent.

  • Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography.

General Procedure for Palladium-Catalyzed C2-Arylation of Quinoline N-Oxide

This procedure is a common method for introducing aryl groups at the C2 position.[2]

  • In a sealed reaction vessel, combine the quinoline N-oxide (1.0 equiv.), aryl halide (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), ligand (if required), and base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the appropriate anhydrous solvent (e.g., toluene, DMF) under an inert atmosphere.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Yields for C3-Functionalization of Quinoline with Various Electrophiles [7]

ElectrophileProductYield (%)
Phenyl disulfide3-(Phenylthio)quinoline95
Methyl disulfide3-(Methylthio)quinoline85
BenzaldehydePhenyl(quinolin-3-yl)methanol78
Benzyl bromide3-Benzylquinoline82

Table 2: Substrate Scope for the Gold-Catalyzed C3-H Functionalization of Quinoline N-Oxides [7]

Quinoline N-oxide SubstituentAlkyne Coupling PartnerYield (%)
HPhenylacetylene88
6-MePhenylacetylene92
6-ClPhenylacetylene85
H1-Hexyne75

Visualizations

Troubleshooting_Workflow start Low or No Product Yield check_catalyst Check Catalyst Activity & Loading start->check_catalyst check_reagents Verify Reagent Purity & Stoichiometry check_catalyst->check_reagents Catalyst OK failure Persistent Low Yield (Consider Alternative Route) check_catalyst->failure Catalyst Inactive optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) check_reagents->optimize_conditions Reagents OK check_reagents->failure Reagents Impure screen_ligands Screen Ligands & Bases optimize_conditions->screen_ligands No Improvement success Improved Yield optimize_conditions->success Optimization Successful screen_ligands->success Optimization Successful screen_ligands->failure No Improvement

Caption: Troubleshooting workflow for low product yield.

Regioselectivity_Factors regioselectivity Regioselectivity in Quinoline Functionalization electronic_effects Electronic Effects (Inherent Reactivity) regioselectivity->electronic_effects steric_hindrance Steric Hindrance regioselectivity->steric_hindrance directing_groups Directing Groups (e.g., N-Oxide, 8-Amino) regioselectivity->directing_groups catalyst_system Catalyst System (Metal, Ligand, Base) regioselectivity->catalyst_system

Caption: Key factors influencing regioselectivity.

References

Technical Support Center: Scaling Up Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis and scale-up of Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate. The information is presented in a question-and-answer format to directly address potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and effective method for synthesizing this compound is the Gould-Jacobs reaction.[1][2] This multi-step process begins with the condensation of 4-(trifluoromethoxy)aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization of the resulting enamine intermediate.[3][4]

Q2: What are the typical reaction conditions for this synthesis?

The synthesis involves two main stages:

  • Condensation: This step is typically carried out by heating 4-(trifluoromethoxy)aniline and diethyl ethoxymethylenemalonate at temperatures ranging from 100-130°C.[3]

  • Thermal Cyclization: The intermediate from the condensation step is heated in a high-boiling point solvent, such as Dowtherm A or diphenyl ether, at temperatures around 250-260°C to induce cyclization.[3][4][5]

Q3: What kind of yields can be expected?

While specific yield data for this compound is not extensively published, a very similar synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate reports yields as high as 93%.[5] It is reasonable to expect broadly similar, high yields for the target compound under optimized conditions.

Q4: Is the trifluoromethoxy group stable under the high temperatures of the cyclization step?

Yes, the trifluoromethoxy group is known for its high thermal stability.[6][7][8] It is expected to be stable under the conditions required for the Gould-Jacobs cyclization.

Troubleshooting Guide

Issue Potential Cause Recommended Solutions
Low Yield of Condensation Intermediate Incomplete reaction; decomposition of reagents.- Ensure a slight excess of diethyl ethoxymethylenemalonate is used. - Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. - Use fresh, high-quality reagents.[3]
Incomplete Cyclization Insufficient temperature or reaction time.- Gradually increase the reaction temperature, monitoring for product formation versus decomposition. - Extend the reaction time at the current temperature. - Consider using microwave heating for more efficient and rapid energy transfer.[3][9]
Formation of Dark, Tarry Materials Decomposition of starting materials or intermediates at high temperatures; prolonged heating.- Optimize the reaction temperature and time to find a balance between cyclization and decomposition. - Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.[3]
Product is a Viscous Oil and Difficult to Crystallize Presence of impurities or residual high-boiling solvent.- Purify the crude product using column chromatography. - Ensure the high-boiling solvent is thoroughly removed under high vacuum. - Try triturating the oil with a non-polar solvent like hexane to induce crystallization.[3]
Formation of Decarboxylated Byproduct High reaction temperature and/or pressure, leading to the loss of the 3-carboethoxy group.- Carefully control the reaction temperature and time. - If using a sealed vessel for microwave synthesis, monitor the pressure and consider reducing the temperature.[3]
Slow Reaction Rate The electron-withdrawing nature of the trifluoromethoxy group can deactivate the aniline ring towards electrophilic substitution.- More forcing reaction conditions (higher temperature or longer reaction time) may be necessary compared to anilines with electron-donating groups.[1]

Experimental Protocols

Synthesis of this compound via Gould-Jacobs Reaction

This protocol is adapted from the synthesis of the structurally similar Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate.[5]

Step 1: Condensation

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 4-(trifluoromethoxy)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

  • Heat the mixture to 125°C for 1 hour. The reaction progress can be monitored by the evolution of ethanol.

Step 2: Thermal Cyclization

  • To the crude intermediate from Step 1, add a high-boiling point solvent such as Dowtherm A (approx. 5 mL per gram of aniline).

  • Heat the mixture to 255°C for 2.5 hours under a nitrogen atmosphere. Monitor the reaction by TLC or LC-MS.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with a non-polar solvent such as hexane to precipitate the crude product.

  • Collect the solid by filtration and wash with cold hexane.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation

Table 1: Reaction Parameters for the Synthesis of a Structurally Similar Compound (Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate)[5]

ParameterValue
Starting Material 3-(Trifluoromethyl)aniline
Reagent Diethyl ethoxymethylenemalonate
Condensation Temperature 125°C
Condensation Time 1 hour
Cyclization Solvent Dowtherm A
Cyclization Temperature 255°C
Cyclization Time 2.5 hours
Reported Yield 93%

Visualizations

experimental_workflow Experimental Workflow for Gould-Jacobs Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Work-up & Purification start 4-(Trifluoromethoxy)aniline + Diethyl Ethoxymethylenemalonate heat1 Heat to 125°C for 1 hour start->heat1 intermediate Enamine Intermediate heat1->intermediate solvent Add Dowtherm A intermediate->solvent heat2 Heat to 255°C for 2.5 hours solvent->heat2 cyclized_product Crude Product in Solvent heat2->cyclized_product cool Cool to Room Temperature cyclized_product->cool precipitate Precipitate with Hexane cool->precipitate filtrate Filter and Wash precipitate->filtrate purify Recrystallize from Ethanol filtrate->purify final_product Pure Ethyl 4-hydroxy-6-(trifluoromethoxy) quinoline-3-carboxylate purify->final_product

Caption: Workflow for the Gould-Jacobs synthesis of the target compound.

troubleshooting_guide Troubleshooting Decision Tree for Low Yield start Low Final Yield check_intermediate Check Condensation Intermediate Yield start->check_intermediate low_intermediate Low Intermediate Yield check_intermediate->low_intermediate Low good_intermediate Good Intermediate Yield check_intermediate->good_intermediate Good reagent_quality Use fresh reagents & slight excess of DEEM low_intermediate->reagent_quality optimize_condensation Optimize condensation time and temperature low_intermediate->optimize_condensation incomplete_cyclization Incomplete Cyclization? good_intermediate->incomplete_cyclization increase_temp Increase cyclization temperature or use microwave heating incomplete_cyclization->increase_temp Yes increase_time Increase cyclization time incomplete_cyclization->increase_time Yes decomposition Significant Decomposition/ Tar Formation? incomplete_cyclization->decomposition No optimize_cyclization Optimize cyclization temperature and time decomposition->optimize_cyclization Yes inert_atmosphere Ensure inert atmosphere decomposition->inert_atmosphere Yes purification_issue Purification Issues? decomposition->purification_issue No column_chrom Use column chromatography purification_issue->column_chrom Yes trituration Triturate with non-polar solvent purification_issue->trituration Yes

Caption: Decision tree for troubleshooting low yield issues.

References

Technical Support Center: Refinement of Analytical Methods for Quinoline-3-Carboxylate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the quantification of quinoline-3-carboxylates. It is designed for researchers, scientists, and drug development professionals to address specific issues encountered during analytical method development and execution.

Troubleshooting Guides and FAQs

This section addresses common problems in a question-and-answer format to facilitate rapid problem resolution during the analysis of quinoline-3-carboxylates using HPLC, LC-MS/MS, and fluorescence-based methods.

High-Performance Liquid Chromatography (HPLC)

Question 1: Why am I observing peak tailing in my chromatogram for quinoline-3-carboxylate?

Answer: Peak tailing for quinoline-3-carboxylate analysis can be attributed to several factors:

  • Secondary Interactions: The basic nitrogen in the quinoline ring can interact with residual acidic silanols on the surface of C18 columns, leading to tailing.

  • Column Overload: Injecting too concentrated a sample can saturate the stationary phase.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the quinoline-3-carboxylate, both ionized and neutral forms may exist, causing tailing.

  • Column Contamination: Accumulation of matrix components or previously injected samples on the column can lead to poor peak shape.

Solutions:

  • Mobile Phase Modification: Add a small amount of a competing base, like triethylamine (0.1-0.5%), to the mobile phase to block the active sites on the stationary phase. Alternatively, using a mobile phase with a lower pH (e.g., containing 0.1% formic acid or phosphoric acid) can ensure the complete protonation of the quinoline nitrogen, leading to a more uniform interaction with the stationary phase.[1]

  • Reduce Sample Concentration: Dilute the sample before injection.

  • Optimize pH: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.

  • Column Washing: Implement a robust column washing procedure between runs, potentially including a stronger solvent than the mobile phase to elute strongly retained compounds.

Question 2: My retention time for quinoline-3-carboxylate is shifting between injections. What could be the cause?

Answer: Retention time shifts can compromise the reliability of your quantification. Common causes include:

  • Inconsistent Mobile Phase Composition: Poorly mixed mobile phase or evaporation of a volatile solvent component can alter the elution strength.

  • Temperature Fluctuations: Changes in column temperature affect the viscosity of the mobile phase and the kinetics of partitioning. A 1°C change can alter retention times by 1-2%.

  • Column Equilibration: Insufficient equilibration time between gradient runs can lead to inconsistent starting conditions.

  • Pump Issues: Leaks or faulty check valves in the HPLC pump can cause variations in the flow rate.

Solutions:

  • Mobile Phase Preparation: Ensure the mobile phase is thoroughly mixed and degassed. Prepare fresh mobile phase daily.

  • Use a Column Oven: Maintain a constant and consistent column temperature using a column oven.

  • Adequate Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

  • System Maintenance: Regularly check for leaks and perform routine maintenance on the pump.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Question 1: I am experiencing significant signal suppression for my quinoline-3-carboxylate analyte in plasma samples. How can I mitigate this?

Answer: Signal suppression, a common matrix effect in LC-MS/MS, occurs when co-eluting endogenous components from the biological matrix interfere with the ionization of the target analyte.[2]

Solutions:

  • Improve Sample Preparation: Simple protein precipitation can be insufficient for removing all interfering matrix components.[3] Consider more rigorous sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

  • Optimize Chromatography: Modify the chromatographic conditions to separate the analyte from the interfering matrix components. This can be achieved by adjusting the gradient profile or using a different stationary phase.[2]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing a more accurate quantification.

  • Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.

  • Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for matrix effects.

Question 2: I am not seeing the expected precursor ion or fragmentation pattern for my quinoline-3-carboxylate. What should I check?

Answer: This issue can stem from the compound's structure, the ionization source settings, or the mobile phase composition.

Solutions:

  • Optimize Ionization Source Parameters: Adjust parameters such as capillary voltage, gas flow, and temperature to optimize the ionization of your specific quinoline-3-carboxylate derivative.

  • Mobile Phase Additives: The presence of additives like formic acid or ammonium formate in the mobile phase can promote protonation and enhance signal intensity in positive ion mode.[1]

  • Check for Adduct Formation: In electrospray ionization (ESI), analytes can form adducts with salts present in the mobile phase or sample (e.g., [M+Na]+, [M+K]+). Scrutinize the mass spectrum for these common adducts.

  • Reduce In-Source Fragmentation: High source temperatures or voltages can cause the analyte to fragment before entering the mass analyzer. Try reducing these parameters.

Fluorescence-Based Quantification

Question 1: The fluorescence signal of my quinoline-3-carboxylate derivative is weak or absent. What are the possible reasons?

Answer: A weak or non-existent fluorescence signal can be due to several factors related to the compound's properties, the experimental conditions, or the instrument settings.

  • Incorrect Wavelengths: The excitation and emission wavelengths may not be optimal for your specific derivative.

  • Quenching: The fluorescence may be quenched by other molecules in the solution, such as dissolved oxygen or halide ions.[4][5]

  • pH Effects: The fluorescence of many quinoline derivatives is pH-dependent.[4]

  • Solvent Effects: The polarity of the solvent can significantly influence fluorescence intensity.[4]

  • Compound Degradation: Quinoline derivatives can be sensitive to light (photobleaching) and may degrade over time.[5]

Solutions:

  • Determine Optimal Wavelengths: Measure the absorption spectrum to find the excitation maximum (λex) and then scan the emission spectrum to find the emission maximum (λem).

  • Degas Solutions: Remove dissolved oxygen by bubbling the solution with an inert gas like nitrogen or argon.[4]

  • Optimize pH: Perform a pH titration to determine the optimal pH for maximum fluorescence intensity.

  • Solvent Screening: Test the fluorescence in a range of solvents with varying polarities.

  • Proper Storage and Handling: Store stock solutions in the dark at low temperatures and prepare fresh working solutions for each experiment.[5]

Question 2: I am observing a high background fluorescence (autofluorescence) in my biological samples. How can I correct for this?

Answer: Autofluorescence from endogenous molecules in biological samples can interfere with the quantification of your target quinoline-3-carboxylate.

Solutions:

  • Measure a Blank: Prepare a sample containing the biological matrix without the quinoline-3-carboxylate to measure the background fluorescence. This value can then be subtracted from the fluorescence of your samples.

  • Use a Red-Shifted Fluorophore: If possible, use a quinoline derivative that excites and emits at longer wavelengths, as autofluorescence is typically stronger in the blue-green region of the spectrum.

  • Time-Resolved Fluorescence: If the fluorescence lifetime of your compound is significantly different from the autofluorescence, time-resolved fluorescence techniques can be used to distinguish the two signals.

  • Spectral Unmixing: For imaging applications, spectral unmixing algorithms can be used to computationally separate the emission spectrum of your compound from the autofluorescence spectrum.

Quantitative Data Summary

The following tables summarize typical performance data for the quantification of quinoline derivatives using various analytical methods. Note that specific values will depend on the exact analyte, matrix, and instrumentation.

Table 1: HPLC-UV Method Performance for Quinoline Derivatives

ParameterQuinoline-2-carboxylic Acid[6]N-{[6-methoxy-2-(morpholin-4-yl) quinolin-3-yl]methyl}-4H-1,2,4-triazol-4-amine[7]Quinoline in Textiles[8][9]
Linearity Range 1 - 100 µg/mL4 - 24 ppm0.5 - 50 µg/mL
Correlation Coefficient (r²) 0.99980.99980.9999
LOD 0.1 µg/mLNot Reported0.1 µg/mL
LOQ 0.3 µg/mLNot Reported0.2 µg/mL
Precision (%RSD) 0.60%< 2%0.32% (intra-day)
Accuracy (% Recovery) 99.2 - 100.6%98.69 - 101.19%90.6 - 98.9%

Table 2: LC-MS/MS Method Performance for Analytes in Plasma

ParameterMulti-analyte Method (57 drugs)[10]ent-16-Oxobeyeran-19-N-methylureido[11]Kynurenine Metabolites[12]
Linearity Range Analyte dependent0.5 - 500 ng/mLNot specified
Correlation Coefficient (r²) > 0.99> 0.99Not specified
LLOQ 5 - 20 ng/mL0.5 ng/mLNot specified
Precision (%RSD) < 20%< 15%< 6%
Accuracy (% Bias) ± 20%± 15%2.4 - 8%
Matrix Effect AssessedMinimizedAssessed

Experimental Protocols

Protocol 1: Quantification of Quinoline-3-Carboxylate by RP-HPLC with UV Detection

This protocol is a general guideline and should be optimized for the specific quinoline-3-carboxylate of interest.

  • Chromatographic System:

    • HPLC system with a UV-Vis detector, pump, autosampler, and column oven.

    • Column: C18, 5 µm, 4.6 x 250 mm.

    • Mobile Phase: Acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v). The exact ratio should be optimized for desired retention and separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by measuring the UV spectrum of the analyte (typically around 225-340 nm for quinoline derivatives).[8]

    • Injection Volume: 10 µL.

  • Standard Solution Preparation:

    • Prepare a stock solution of the quinoline-3-carboxylate standard in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards at a minimum of five different concentrations.

  • Sample Preparation (from a solid matrix):

    • Accurately weigh the sample and dissolve it in a known volume of solvent (e.g., methanol).

    • Sonicate for 15-30 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the calibration standards to construct a calibration curve.

    • Inject the prepared samples.

    • Quantify the analyte in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Quantification of Quinoline-3-Carboxylate in Plasma by LC-MS/MS

This protocol outlines a protein precipitation method followed by LC-MS/MS analysis.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled analog).[3]

    • Vortex the mixture for 1 minute.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4 °C to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase.

  • LC-MS/MS System:

    • LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

    • Column: A suitable C18 or biphenyl column for good retention and peak shape.[12]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high organic content to elute the analyte and wash the column.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Ionization Mode: Positive ESI.

    • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor and product ion transitions for the analyte and internal standard must be optimized by infusing the pure compounds into the mass spectrometer.

  • Analysis:

    • Prepare matrix-matched calibration standards by spiking known concentrations of the analyte and a fixed concentration of the internal standard into blank plasma and processing them as described above.

    • Analyze the processed calibrators and samples.

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

    • Determine the concentration of the analyte in the samples from the calibration curve.

Protocol 3: Analysis of Fluorescence Quenching for a Quinoline-3-Carboxylate Derivative

This protocol is for investigating the quenching of a fluorescent quinoline-3-carboxylate by a potential quencher using a Stern-Volmer analysis.

  • Instrumentation:

    • A spectrofluorometer.

  • Solution Preparation:

    • Prepare a stock solution of the fluorescent quinoline-3-carboxylate in a suitable buffer or solvent. The concentration should be adjusted to give a strong, stable fluorescence signal (e.g., absorbance < 0.1 at the excitation wavelength).

    • Prepare a high-concentration stock solution of the potential quencher in the same solvent.

  • Measurement:

    • In a series of cuvettes, add a fixed volume of the quinoline-3-carboxylate stock solution.

    • Add increasing volumes of the quencher stock solution to each cuvette.

    • Add solvent to bring all samples to the same final volume.

    • Include a control sample with no quencher.

    • Measure the fluorescence intensity (F) of each sample at the emission maximum. Let F₀ be the fluorescence intensity in the absence of the quencher.

  • Data Analysis (Stern-Volmer Plot):

    • Plot F₀/F versus the concentration of the quencher ([Q]).

    • If the plot is linear, the quenching is likely dynamic (collisional) or static.

    • The slope of the line is the Stern-Volmer constant (Ksv), which indicates the efficiency of quenching.

Visualizations

HPLC_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Problem: Poor Peak Shape (Tailing/Fronting/Broadening) cause1 Secondary Interactions (e.g., silanol activity) start->cause1 cause2 Column Overload start->cause2 cause3 Inappropriate Mobile Phase pH start->cause3 cause4 Column Contamination/ Void Formation start->cause4 sol1 Add mobile phase modifier (e.g., triethylamine) or use low pH cause1->sol1 sol2 Dilute sample cause2->sol2 sol3 Adjust pH away from pKa cause3->sol3 sol4 Wash or replace column cause4->sol4

Caption: Troubleshooting logic for poor peak shape in HPLC analysis.

LCMS_Matrix_Effect_Workflow cluster_mitigation Mitigation Strategies start Start: Quantification in Biological Matrix (e.g., Plasma) prep Sample Preparation (e.g., Protein Precipitation) start->prep analysis LC-MS/MS Analysis prep->analysis result Assess Signal Intensity and Reproducibility analysis->result problem Problem: Signal Suppression/ Enhancement Detected result->problem end Result: Accurate Quantification result->end If signal is stable and reproducible strat1 Improve Sample Cleanup (SPE, LLE) problem->strat1 If suppression is high strat2 Optimize Chromatography problem->strat2 If co-elution is suspected strat3 Use Stable Isotope-Labeled Internal Standard problem->strat3 For best accuracy strat4 Dilute Sample problem->strat4 If signal is sufficient strat1->analysis strat2->analysis strat3->analysis strat4->analysis

Caption: Workflow for addressing matrix effects in LC-MS/MS.

Fluorescence_Quenching_Troubleshooting start Problem: Weak or No Fluorescence Signal check1 Check Instrument Settings (λex, λem, slit widths) start->check1 check2 Verify Sample Integrity (Age, Storage, pH, Solvent) start->check2 check3 Investigate for Quenchers (e.g., Dissolved O2, Halides) start->check3 solution1 Optimize Wavelengths based on Abs/Em Spectra check1->solution1 solution2 Prepare Fresh Sample, Optimize pH/Solvent check2->solution2 solution3 Degas Solution or Purify Sample check3->solution3 solution1->start Re-measure solution2->start Re-measure solution3->start Re-measure

Caption: Troubleshooting guide for weak fluorescence signals.

References

Modifying experimental protocols to reduce Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate toxicity.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate. The information aims to help modify experimental protocols to reduce potential toxicity.

Frequently Asked Questions (FAQs)

Q1: What are the potential toxicities associated with this compound?

While specific toxicity data for this compound is limited, data from the closely related compound, Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate, suggests potential for acute oral, dermal, and inhalation toxicity, as well as skin and eye irritation. Quinoline derivatives, as a class, have been associated with various toxicities, including mutagenicity, cytotoxicity, and mitochondrial oxidative stress. The trifluoromethoxy group can influence the metabolic stability and pharmacokinetic profile of the compound, which may impact its toxicity.

Q2: How can we predict the toxicity of our specific quinoline derivative?

Quantitative Structure-Toxicity Relationship (QSTR) models can be valuable tools for predicting the toxicity of quinoline derivatives.[1][2][3] These computational models use molecular descriptors to correlate the chemical structure with toxicological endpoints. By analyzing the structural features of this compound, it may be possible to estimate its potential for various types of toxicity and identify structural motifs that contribute to adverse effects.

Q3: What general strategies can be employed to reduce the toxicity of heterocyclic compounds like this quinoline derivative?

Several medicinal chemistry strategies can be applied to mitigate the toxicity of heterocyclic compounds.[4][5][6][7] These include:

  • Modulating Lipophilicity: Reducing the lipophilicity of a compound can decrease its membrane permeability and tissue accumulation, potentially lowering toxicity.

  • Introducing Metabolic Blocks: Strategic placement of metabolically stable groups (like fluorine) can block sites of metabolic activation that might lead to toxic metabolites.

  • Modifying Structural Scaffolds: Altering the heterocyclic core or its substituents can significantly impact the compound's interaction with biological targets and off-target toxicity pathways.

  • Decreasing Electron Density: For some heterocyclic systems, reducing the electron density of the ring can decrease the likelihood of oxidative metabolism that forms reactive species.[5]

Troubleshooting Guide: Modifying Experimental Protocols

This guide provides a systematic approach to identifying and mitigating potential toxicity in your experiments involving this compound.

Problem 1: Observed in vitro cytotoxicity in cell-based assays.

Possible Cause: The compound may be inducing cell death through mechanisms such as mitochondrial dysfunction or apoptosis.

Troubleshooting Workflow:

G A Observed Cytotoxicity B Assess Mitochondrial Toxicity A->B Investigate Mechanism C Assess Apoptosis Induction A->C E Optimize Formulation A->E Alternative Strategy D Modify Compound Structure B->D If Mitochondrial Toxicity is Confirmed C->D If Apoptosis is Confirmed F Re-evaluate Cytotoxicity D->F E->F G A Suspected Skin/Eye Irritation B Perform In Vitro Irritation Assays A->B Confirm Irritation Potential C Modify Formulation for Topical Application B->C If Irritation is Confirmed D Structural Modification to Reduce Irritancy B->D E Re-evaluate Irritation Potential C->E D->E G A Potential Inhalation Toxicity B Assess In Vitro Respiratory Toxicity A->B Evaluate Risk C Modify Delivery Method B->C If Toxicity is Observed D Alter Physicochemical Properties B->D E Re-assess Inhalation Risk C->E D->E

References

Validation & Comparative

A Comparative Efficacy Analysis of Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, direct experimental data on the kinase inhibitory activity of Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate is limited. This guide provides a comparative framework based on the well-established activity of structurally related quinoline-based kinase inhibitors and compares their efficacy with known inhibitors targeting similar pathways. The quinoline scaffold is a privileged structure in medicinal chemistry, known to be a core component of numerous kinase inhibitors.[1][2][3] This document, therefore, serves as a representative comparison to highlight the potential efficacy of novel quinoline derivatives.

Introduction to Quinoline-Based Kinase Inhibitors

Quinoline derivatives have emerged as a significant class of small molecules targeting various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[3][4] Several FDA-approved drugs with a quinoline core have demonstrated potent inhibition of key kinases involved in oncogenic signaling pathways, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Bruton's Tyrosine Kinase (BTK).[1][2][5] The structural characteristics of this compound suggest its potential as a kinase inhibitor, prompting a comparative look at the efficacy of established inhibitors that share this foundational chemical motif.

Quantitative Comparison of Kinase Inhibitor Efficacy

The following tables summarize the half-maximal inhibitory concentration (IC50) values for a selection of well-characterized kinase inhibitors. These values represent the concentration of an inhibitor required to reduce the activity of a kinase or the proliferation of a cell line by 50%. Lower IC50 values are indicative of higher potency.[5]

Table 1: Comparative IC50 Values of EGFR Inhibitors [6][7][8]

InhibitorTarget Kinase/Cell LineIC50 (nM)
Osimertinib EGFR (T790M mutant)1-15
EGFR (wild-type)~200-500
Gefitinib EGFR (L858R mutant)10-50
EGFR (wild-type)~1000-2000
Erlotinib EGFR (exon 19 deletion)5-20
EGFR (wild-type)~1000

Table 2: Comparative IC50 Values of VEGFR Inhibitors [9][10][11]

InhibitorTarget Kinase/Cell LineIC50 (nM)
Cabozantinib VEGFR20.035
c-Met1.3
Sorafenib VEGFR290
B-Raf22
Axitinib VEGFR10.1
VEGFR20.2

Table 3: Comparative IC50 Values of c-Met Inhibitors [12][13][14]

InhibitorTarget Kinase/Cell LineIC50 (nM)
Crizotinib c-Met4-11
ALK20-24
Capmatinib c-Met0.8-5
Tepotinib c-Met1-3

Table 4: Comparative IC50 Values of BTK Inhibitors [5][15][16]

InhibitorTarget Kinase/Cell LineIC50 (nM)
Ibrutinib BTK0.5
TEC3.2-78
Acalabrutinib BTK3-5
TEC37-1000
Zanubrutinib BTK<1
TEC~2

Signaling Pathways and Experimental Workflows

To understand the context of kinase inhibition, it is crucial to visualize the targeted signaling pathways and the experimental procedures used for evaluation.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P EGF EGF EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Quinoline-based Inhibitor Inhibitor->EGFR

Caption: EGFR signaling pathway and the point of inhibition.

cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Kinase_Assay->Cell_Viability Target_Binding Target Binding Assay (e.g., SPR, ITC) Target_Binding->Cell_Viability Western_Blot Western Blot (Target Phosphorylation) Cell_Viability->Western_Blot Xenograft Xenograft Models (Tumor Growth Inhibition) Western_Blot->Xenograft PK_PD Pharmacokinetics/ Pharmacodynamics Xenograft->PK_PD Compound Test Compound (e.g., Ethyl 4-hydroxy-6-(trifluoromethoxy) quinoline-3-carboxylate) Compound->Kinase_Assay Compound->Target_Binding

Caption: Experimental workflow for kinase inhibitor evaluation.

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of efficacy data.

In Vitro Kinase Inhibition Assay (Biochemical IC50)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase enzyme.

Principle: This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity. A decrease in ADP production in the presence of an inhibitor reflects its inhibitory potency.

Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA), ATP solution, and the kinase substrate.

  • Compound Dilution: Prepare a serial dilution of the test compound (e.g., this compound) in DMSO.

  • Reaction Setup: In a 384-well plate, add the purified kinase enzyme, the kinase substrate, and the diluted test compound.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using a commercially available kit (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic or cytostatic effects of a compound on cancer cell lines and determine the cellular IC50 value.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce MTT to a purple formazan product.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, HCT116) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to untreated control cells. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Western Blot Analysis for Target Phosphorylation

Objective: To determine the effect of a kinase inhibitor on the phosphorylation status of its target kinase and downstream signaling proteins within a cellular context.

Principle: Western blotting uses specific antibodies to detect proteins that have been separated by size via gel electrophoresis and transferred to a membrane. Phospho-specific antibodies allow for the detection of the activated, phosphorylated forms of kinases and their substrates.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cancer cell line to 70-80% confluency and treat with various concentrations of the test inhibitor for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-EGFR) overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels (using an antibody for the total, non-phosphorylated protein) and a loading control (e.g., GAPDH or β-actin).

References

In Vivo Bioactivity of Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the current understanding of the in vivo bioactivity of Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate and its analogs. Due to a lack of direct in vivo studies on the specified compound, this guide leverages data from structurally similar quinoline derivatives to provide a predictive comparison and detailed experimental context.

While direct in vivo validation of this compound is not extensively documented in publicly available literature, research on analogous compounds with trifluoromethoxy and trifluoromethyl substitutions offers valuable insights into its potential biological activities. The trifluoromethoxy group, in particular, is of growing interest in medicinal chemistry for its ability to enhance metabolic stability and lipophilicity, potentially improving a compound's pharmacokinetic profile.[1]

Comparative Bioactivity of a Structurally Related Trifluoromethoxy Quinoline Derivative

A significant study investigated the in vivo anti-ulcer effects of a novel quinoline derivative, 1-(2-methylphenyl)-4-[(3-hydroxypropyl) amino]-6-trifluoromethoxy-2,3-dihydropyrrolo[3,2-c] quinoline (AU-006).[2] This compound, sharing the critical 6-trifluoromethoxy quinoline core, demonstrated potent anti-ulcer activity in rat models. The study suggests that the mechanism of action is related to the inhibition of gastric acid secretion.[2]

Quantitative Data Summary
CompoundAnimal ModelDoseBioactivityMechanism of Action
AU-006 (6-trifluoromethoxy analog)Rats30-300 mg/kg (oral)Dose-dependent prevention of ethanol-induced gastric lesionsInhibition of gastric acid secretion[2]
Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate --Data not available in searched literature-

Comparison with Trifluoromethyl Analogs

The trifluoromethyl (-CF3) group is a more commonly studied substituent in quinoline derivatives. While structurally similar to the trifluoromethoxy (-OCF3) group, the electronic properties differ, which can lead to variations in biological activity.[1] Generally, quinoline derivatives bearing a trifluoromethyl group have been investigated for a wide range of activities, including anticancer and antimalarial properties.[3][4][5][6] The introduction of a trifluoromethyl group has been shown to improve the antifungal activity of some quinoline derivatives.

Experimental Protocols

The following is a detailed methodology for a key in vivo experiment performed on the 6-trifluoromethoxy quinoline analog, AU-006, as described in the referenced literature.[2]

Ethanol-Induced Gastric Lesion Model in Rats

Objective: To evaluate the gastroprotective effect of the test compound against ethanol-induced gastric damage.

Animals: Male Sprague-Dawley rats.

Procedure:

  • Rats are fasted for 24 hours prior to the experiment, with free access to water.

  • The test compound (AU-006) is administered orally at doses ranging from 30 to 300 mg/kg.

  • One hour after administration of the test compound, 1.5 mL of 95% ethanol is administered orally to induce gastric lesions.

  • One hour after ethanol administration, the animals are euthanized.

  • The stomachs are removed, inflated with 10 mL of 1% formalin, and opened along the greater curvature.

  • The area of gastric lesions is measured.

Signaling Pathways and Experimental Workflows

Hypothesized Signaling Pathway Inhibition

Quinoline derivatives have been hypothesized to exert their anticancer effects through the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and proliferation.

PI3K_Akt_mTOR_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Quinoline Derivative 6-(trifluoromethoxy)quinolin-4-amine (Analog) Quinoline Derivative->PI3K Quinoline Derivative->Akt Quinoline Derivative->mTORC1

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by a quinoline analog.

Experimental Workflow for In Vivo Anti-Ulcer Assay

The following diagram illustrates the workflow for the in vivo validation of the anti-ulcer bioactivity of a test compound.

In_Vivo_Anti_Ulcer_Workflow cluster_preparation Preparation cluster_dosing Dosing cluster_analysis Analysis Fasting 24h Fasting of Rats Compound_Admin Oral Administration of Test Compound Fasting->Compound_Admin Ethanol_Admin Oral Administration of 95% Ethanol (1h post-compound) Compound_Admin->Ethanol_Admin Euthanasia Euthanasia (1h post-ethanol) Ethanol_Admin->Euthanasia Stomach_Extraction Stomach Removal and Fixation Euthanasia->Stomach_Extraction Lesion_Measurement Measurement of Gastric Lesion Area Stomach_Extraction->Lesion_Measurement

Caption: Workflow for the in vivo evaluation of anti-ulcer activity in a rat model.

References

Structure-Activity Relationship of 6-Substituted Quinolines: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 6-substituted quinoline derivatives reveals key structural determinants for potent and selective c-Met kinase inhibition and anticancer activity. This guide provides a comparative overview of their structure-activity relationships (SAR), detailed experimental protocols for their evaluation, and visual representations of the underlying biological pathways and experimental workflows.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Strategic substitution at the 6-position of the quinoline ring has emerged as a promising avenue for the development of novel therapeutics, particularly in the field of oncology. This guide focuses on a series of 6-substituted quinoline analogs, using the work of Lien et al. as a case study, to provide researchers, scientists, and drug development professionals with a detailed comparison of their biological activities and the experimental methodologies used for their characterization.

Comparative Analysis of 6-Substituted Quinolines as c-Met Inhibitors

The following table summarizes the structure-activity relationship of a series of 6-substituted quinoline derivatives designed as inhibitors of the c-Met proto-oncogene, a receptor tyrosine kinase implicated in various cancers. The data highlights the impact of different substituents at the 6-position on both enzymatic inhibition of c-Met and antiproliferative activity against a panel of human cancer cell lines.

Compound IDR (Substitution at 6-position)c-Met Binding Affinity (IC50, nM)[1]Antiproliferative Activity (GI50, µM) - Representative Cell Lines[2]
Cabozantinib -O-CH2-CH2-N(CH3)240Varies by cell line
Analog 1 -H>1000>10
Analog 2 -F2205.6 (MCF7)
Analog 3 -Cl1102.1 (MCF7)
Analog 4 -Br901.8 (MCF7)
Analog 5 -I701.5 (MCF7)
Analog 6 -CH31503.2 (MCF7)
Analog 7 -OCH3641.2 (MCF7)
Analog 8 -NH2190.5 (MCF7)
Analog 9 -NO23507.8 (MCF7)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays cited in the SAR studies of 6-substituted quinolines.

c-Met Enzymatic Binding Assay

This assay determines the 50% inhibitory concentration (IC50) of test compounds against the c-Met kinase.

Materials:

  • Recombinant human c-Met kinase

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Serially dilute test compounds in DMSO.

  • Add a small volume (e.g., 1 µL) of each compound dilution to the wells of a 384-well plate.

  • Add a solution containing the c-Met kinase in kinase buffer to each well.

  • Incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding a solution containing the substrate and ATP in kinase buffer.

  • Incubate for 1 hour at 30°C.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions, which typically involves a luminescence measurement.

  • Calculate IC50 values by plotting the percent inhibition versus the log of the inhibitor concentration.

NCI-60 Human Tumor Cell Line Antiproliferative Screen

This screen evaluates the growth inhibitory effects of compounds on a panel of 60 human cancer cell lines.[3][4][5]

Materials:

  • NCI-60 cell lines

  • RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine

  • Test compounds solubilized in DMSO

  • 96-well microtiter plates

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Trichloroacetic acid (TCA)

Procedure:

  • Inoculate cells into 96-well plates at densities ranging from 5,000 to 40,000 cells/well and incubate for 24 hours.[3]

  • Add the test compounds at five 10-fold serial dilutions to the plates.

  • Incubate the plates for an additional 48 hours.

  • Fix the cells by adding cold TCA and incubate for 60 minutes at 4°C.

  • Wash the plates with water and air dry.

  • Stain the fixed cells with SRB solution for 10 minutes at room temperature.

  • Wash the plates with 1% acetic acid to remove unbound dye and air dry.

  • Solubilize the bound stain with 10 mM Tris base solution.

  • Measure the optical density at 510 nm to determine cell growth.

  • Calculate the GI50 (concentration causing 50% growth inhibition) for each compound against each cell line.

Visualizing Pathways and Processes

c-Met Signaling Pathway

The c-Met signaling cascade is a critical pathway in cell proliferation, survival, and migration. The following diagram illustrates the key components of this pathway and the point of inhibition by 6-substituted quinoline derivatives.

Caption: The HGF/c-Met signaling pathway and its inhibition by 6-substituted quinolines.

Experimental Workflow for SAR Studies

The systematic evaluation of structure-activity relationships is a cornerstone of drug discovery. The following diagram outlines a typical experimental workflow for the SAR study of novel kinase inhibitors.

SAR_Workflow cluster_design Design & Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration Lead_Compound Lead Compound (e.g., Cabozantinib) SAR_Hypothesis SAR Hypothesis (e.g., Modify 6-position) Lead_Compound->SAR_Hypothesis Compound_Synthesis Synthesis of Analog Library SAR_Hypothesis->Compound_Synthesis Primary_Assay Primary Screen (c-Met Kinase Assay) Compound_Synthesis->Primary_Assay Secondary_Assay Secondary Screen (NCI-60 Cell Panel) Primary_Assay->Secondary_Assay Data_Analysis Data Analysis (IC50 & GI50 Determination) Secondary_Assay->Data_Analysis SAR_Elucidation SAR Elucidation Data_Analysis->SAR_Elucidation Next_Gen_Design Design of Next-Generation Compounds SAR_Elucidation->Next_Gen_Design Next_Gen_Design->Compound_Synthesis Iterative Cycle

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

Logical Relationships in 6-Substituted Quinoline SAR

The following diagram illustrates the key structure-activity relationships observed for 6-substituted quinoline derivatives as c-Met inhibitors, based on the provided data.

SAR_Logic cluster_SAR Structure-Activity Relationship Summary cluster_substituents Substituent Properties cluster_activity Observed Activity Quinoline_Core Quinoline Core at 6-Position Electron_Donating Electron-Donating Groups (e.g., -NH2, -OCH3) Quinoline_Core->Electron_Donating Substitution with Halogens Halogens (F, Cl, Br, I) Quinoline_Core->Halogens Substitution with Bulky_Groups Bulky/Electron-Withdrawing (e.g., -NO2) Quinoline_Core->Bulky_Groups Substitution with Unsubstituted Unsubstituted (-H) Quinoline_Core->Unsubstituted Substitution with High_Potency High Potency (Low nM IC50) Electron_Donating->High_Potency Moderate_Potency Moderate Potency Halogens->Moderate_Potency Low_Potency Low Potency Bulky_Groups->Low_Potency Inactive Inactive Unsubstituted->Inactive

Caption: Key SAR trends for 6-substituted quinolines as c-Met inhibitors.

References

A Comparative Guide to Trifluoromethoxy- and Trifluoromethyl-Substituted Quinoline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, employed to enhance a molecule's metabolic stability, lipophilicity, and target binding affinity. Among the most utilized moieties are the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups. While both are strongly electron-withdrawing and increase lipophilicity, their distinct steric and electronic profiles can lead to significant differences in a compound's overall pharmacological profile. This guide provides a comparative analysis of these two groups, focusing on their impact on quinoline derivatives, a privileged scaffold in drug discovery.

While direct, side-by-side experimental data for structurally identical pairs of trifluoromethoxy- and trifluoromethyl-substituted quinolines is limited in publicly accessible literature, valuable insights can be drawn from comparative studies on other heterocyclic scaffolds. This guide leverages such data to illustrate the potential differences in biological activity and physicochemical properties, providing a framework for researchers designing novel quinoline-based therapeutics.

Physicochemical and Biological Activity: A Comparative Overview

The primary distinction between the -OCF3 and -CF3 groups lies in their lipophilicity and electronic properties. The trifluoromethoxy group is generally considered more lipophilic than the trifluoromethyl group.[1][2] For instance, the Hansch lipophilicity parameter (π) for -CF3 is +0.88, while for -OCF3 it is higher, indicating greater lipophilicity.[1] This difference can significantly impact cell membrane permeability, oral bioavailability, and interactions with hydrophobic pockets in target proteins.[1][3]

From an electronic standpoint, both are potent electron-withdrawing groups, which can modulate the pKa of nearby functionalities and influence drug-receptor interactions through altered hydrogen bonding capabilities and electrostatic interactions.[1][3]

Illustrative Comparison of Biological Activity

To demonstrate the tangible effects of substituting a -CF3 group with an -OCF3 group, we present data from studies on other N-heterocyclic scaffolds where direct comparisons were made.

Case Study 1: Cytotoxicity of Substituted Theophylline Derivatives

A study on theophylline derivatives evaluated their in vitro anticancer activity against A549 (lung carcinoma) and HeLa (cervical cancer) cell lines. The data below showcases the difference in cytotoxicity conferred by -CF3 versus -OCF3 substitution on the appended benzyl ring.

Table 1: Comparative Cytotoxicity (IC50, µM) of Theophylline Derivatives

Compound IDSubstitution PatternIC50 (µM) - A549 CellsIC50 (µM) - HeLa Cells
1a 2-CF314.012.5
1b 3-CF312.511.5
1c 4-CF315.013.0
1d 4-OCF3>50>50

Data sourced from a study on N(7)-substituted theophyllines.[4] Note: A higher IC50 value indicates lower cytotoxicity.

In this series, the trifluoromethyl-substituted compounds consistently demonstrated significantly higher cytotoxicity (lower IC50 values) against both cancer cell lines compared to the trifluoromethoxy-substituted analog, which was largely inactive.[4] This suggests that for this particular scaffold and biological target, the specific electronic and steric properties of the -CF3 group are more favorable for activity.

Case Study 2: Enzyme Inhibition by Substituted Indole Derivatives

In a structure-activity relationship study of indole inhibitors for the AAA ATPase p97, a key enzyme in protein quality control, various substituents were compared.

Table 2: Comparative Inhibition of p97 ATPase by Indole Derivatives

Compound IDC-5 Indole SubstitutionIC50 (µM)
12 -CF34.8 ± 0.6
26 -OCF33.8 ± 0.8

Data sourced from a study on phenyl indole inhibitors of p97.[5] Note: A lower IC50 value indicates higher inhibitory potency.

In this context, the trifluoromethoxy-substituted indole (26) was found to be slightly more potent than its trifluoromethyl counterpart (12).[5] The authors noted that the -OCF3 analog was a better biochemical match for the -CF3 lead structure than other tested bioisosteres, highlighting the subtle interplay between electronics, lipophilicity, and target binding.[5]

Key Signaling Pathways and Experimental Workflows

Quinoline derivatives are known to inhibit a wide range of protein kinases, which are critical nodes in cell signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of cancer.

Kinase_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Quinoline Quinoline Derivative (-CF3 / -OCF3) Quinoline->RTK Quinoline->PI3K

Figure 1. Simplified RTK signaling pathways often targeted by quinoline-based inhibitors.

The development and evaluation of these inhibitors follow a structured workflow, from initial screening to detailed mechanistic studies.

Drug_Discovery_Workflow Synthesis Synthesis of Analogs (-CF3 vs -OCF3) Purity Purification & Characterization Synthesis->Purity Biochem Biochemical Assay (e.g., Kinase Inhibition) Purity->Biochem Cellular Cell-Based Assay (e.g., Cytotoxicity, MTT) Purity->Cellular SAR SAR Analysis Biochem->SAR Cellular->SAR ADME ADME/Tox Profiling (Metabolic Stability, etc.) SAR->ADME Lead Lead Optimization ADME->Lead

References

Unveiling the Potential of Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate and related quinoline derivatives. Due to limited direct experimental data on the title compound, this guide focuses on cross-validation through the lens of structurally similar compounds with established biological activities.

Quinoline derivatives are a cornerstone in medicinal chemistry, renowned for their wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antimalarial activities.[1][2][3] The introduction of a trifluoromethoxy group, as seen in this compound, is a strategic modification known to enhance metabolic stability and binding affinity of drug candidates.[4] This guide will delve into the potential therapeutic applications of this specific quinoline carboxylate by comparing it with other functionally relevant quinoline-based compounds.

Performance Comparison: Anticancer and Anti-inflammatory Potential

Table 1: In Vitro Anticancer Activity of Quinoline Derivatives
Compound/AlternativeCell LineAssay TypeIC50 (µM)Reference
Compound 4m (a quinoline-3-carboxylate derivative)MCF-7 (Breast Cancer)Antiproliferative Assay0.33[5]
Compound 4k (a quinoline-3-carboxylate derivative)K562 (Leukemia)Antiproliferative Assay0.28[5]
Quinoline-3-carboxamide 6b EGFR KinaseEGFR Inhibition Assay0.49[6]
Quinoline-3-carboxamide 10 EGFR KinaseEGFR Inhibition Assay1.73[6]
Quinoline-4-carboxylic acid DHODHEnzyme Inhibition Assay9.71 (nM)[7]
Table 2: Anti-inflammatory Activity of Quinoline Derivatives
Compound/AlternativeTarget/AssayActivity/IC50Reference
Quinoline-4-carboxylic acid LPS-induced inflammation in RAW264.7 macrophagesAppreciable anti-inflammatory affinity[8]
Quinoline-3-carboxylic acid LPS-induced inflammation in RAW264.7 macrophagesAppreciable anti-inflammatory affinity[8]
Indolizine derivative 4d COX-2 InhibitionSignificant reduction in COX-2 levels[9]
Indolizine derivatives 4e, 4f, 4a TNF-α InhibitionSignificant reduction in TNF-α levels[9]

Experimental Protocols

The data presented above is typically generated using standardized in vitro assays. Below are detailed methodologies for key experiments relevant to the evaluation of quinoline derivatives.

MTT Assay for Cytotoxicity

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well flat-bottom microplate in a complete culture medium (e.g., DMEM with 10% FBS) and incubated to allow for cell attachment.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., a quinoline derivative dissolved in DMSO) and incubated for a specified period (e.g., 48-72 hours).[1]

  • MTT Addition: An MTT solution (0.5 mg/mL in PBS) is added to each well and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.[1]

  • Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[1]

  • Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[1]

Kinase Inhibition Assay (e.g., EGFR)

This type of assay measures the ability of a compound to inhibit the activity of a specific protein kinase, which is often a key target in cancer therapy.

  • Assay Setup: The assay is typically performed in a microplate format. The reaction mixture includes the target kinase (e.g., EGFR), a substrate peptide, and ATP.

  • Compound Addition: The test compound is added to the reaction mixture at various concentrations.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and the mixture is incubated at a specific temperature for a set period.

  • Detection: The amount of phosphorylated substrate is quantified using various methods, such as fluorescence, luminescence, or radioactivity.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

Visualizing Experimental and Biological Pathways

To better understand the experimental workflow and the potential mechanism of action of quinoline derivatives, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Compound Test Compound (e.g., Quinoline Derivative) Treatment Cell Treatment Compound->Treatment Cells Cancer Cell Lines (e.g., MCF-7, K562) Cells->Treatment Incubation Incubation Treatment->Incubation Measurement Data Measurement (e.g., Absorbance) Incubation->Measurement Calculation IC50 Calculation Measurement->Calculation SAR Structure-Activity Relationship Analysis Calculation->SAR PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Quinoline Quinoline Derivative Quinoline->PI3K Inhibits

References

Benchmarking Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate against known anticancer drugs.

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, the quest for more efficacious and targeted anticancer agents is perpetual. The benchmarking of novel chemical entities against established chemotherapeutic drugs is a critical step in the preclinical evaluation process. This guide provides a comparative overview of a representative quinoline derivative, ethyl 2-amino-5-oxo-4-(4-methoxyphenyl)-4H-pyrano[3,2-c]quinoline-3-carboxylate (referred to herein as Compound 3a), and the widely used anticancer drug, Doxorubicin. Due to the absence of publicly available anticancer data for Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate, Compound 3a is used as a proxy to demonstrate a comparative framework.

In Vitro Cytotoxicity: A Head-to-Head Comparison

The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Compound 3a and Doxorubicin against two human cancer cell lines: breast adenocarcinoma (MCF-7) and colorectal carcinoma (HT-29).

CompoundCancer Cell LineIC50 (nM)
Compound 3a MCF-725[1]
HT-2923[1]
Doxorubicin MCF-7~400 - 8306
HT-29No direct data found

Note: The IC50 values for Doxorubicin can vary significantly between studies depending on the assay conditions and exposure time. A range is provided to reflect this variability. One study reported an IC50 value of 400 nM on sensitive MCF-7 cells.[2] Another study calculated an IC50 of 8306 nM for MCF-7 cells.[3]

Experimental Protocols

A standardized methodology is crucial for the accurate and reproducible assessment of a compound's cytotoxic activity. The following is a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.

MTT Cell Viability Assay Protocol

  • Cell Seeding: Cancer cell lines (MCF-7 and HT-29) are cultured in their appropriate growth medium. Cells are then seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Stock solutions of the test compounds (Compound 3a and Doxorubicin) are prepared in a suitable solvent (e.g., DMSO). A serial dilution of each compound is made in the culture medium to achieve a range of final concentrations. The medium from the cell plates is replaced with the medium containing the various compound concentrations.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours.[4]

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., 100 µL of DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.[4]

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated for each concentration relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

G cluster_workflow Experimental Workflow: MTT Assay cell_seeding Cell Seeding in 96-well plates incubation_24h 24h Incubation (Attachment) cell_seeding->incubation_24h compound_treatment Compound Treatment (Serial Dilutions) incubation_24h->compound_treatment incubation_48_72h 48-72h Incubation compound_treatment->incubation_48_72h mtt_addition MTT Reagent Addition incubation_48_72h->mtt_addition incubation_4h 4h Incubation (Formazan Formation) mtt_addition->incubation_4h solubilization Formazan Solubilization incubation_4h->solubilization absorbance_reading Absorbance Reading (570nm) solubilization->absorbance_reading data_analysis Data Analysis & IC50 Calculation absorbance_reading->data_analysis

Caption: Workflow for determining IC50 values using the MTT assay.

Potential Mechanism of Action: Targeting the EGFR/HER-2 Signaling Pathway

Quinoline derivatives have been investigated for their ability to inhibit various signaling pathways implicated in cancer progression.[1] One such critical pathway is the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) signaling cascade. Overexpression or mutation of these receptor tyrosine kinases can lead to uncontrolled cell proliferation and survival.[5][6] Compound 3a has been identified as a potential dual inhibitor of EGFR and HER-2.[1]

Upon ligand binding (in the case of EGFR) or heterodimerization, EGFR and HER-2 activate downstream signaling pathways, primarily the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways. These pathways regulate a multitude of cellular processes, including cell cycle progression, proliferation, and apoptosis. By inhibiting the kinase activity of EGFR and HER-2, compounds like the quinoline derivative can block these downstream signals, thereby impeding tumor growth.

G cluster_pathway EGFR/HER-2 Signaling Pathway cluster_ras_pathway MAPK Pathway cluster_pi3k_pathway PI3K/AKT Pathway EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization HER2 HER2 HER2->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Quinoline Derivative (e.g., Compound 3a) Inhibitor->Dimerization Inhibition

Caption: Simplified EGFR/HER-2 signaling pathway and potential inhibition.

References

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Activity of 4-Hydroxyquinoline-3-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of publicly available data exists for the specific in vitro and in vivo activities of Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate. This guide, therefore, presents a comparative framework for evaluating the activity of 4-hydroxyquinoline-3-carboxylate derivatives, drawing upon established methodologies and data from structurally related compounds. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with this class of molecules.

In Vitro Activity Assessment

The initial evaluation of novel chemical entities typically involves a battery of in vitro assays to determine their biological activity and mechanism of action. For quinoline derivatives, these often focus on anticancer and antimicrobial properties.

Cytotoxicity against Cancer Cell Lines

A primary indicator of anticancer potential is the compound's ability to inhibit the growth of cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays.

Table 1: Illustrative In Vitro Cytotoxicity of Representative 4-Hydroxyquinoline Derivatives

Compound ReferenceCell LineAssay TypeIC50 (µM)
Derivative AMCF-7 (Breast)MTT Assay15.2
Derivative BHCT-116 (Colon)SRB Assay8.5
Derivative CA549 (Lung)CellTiter-Glo22.1

Data presented here is illustrative and based on typical findings for this class of compounds.

Enzyme Inhibition Assays

Many quinoline derivatives exert their effects by inhibiting specific enzymes, such as kinases or dihydroorotate dehydrogenase (DHODH)[1].

Table 2: Example of In Vitro Enzyme Inhibition by a Quinoline Carboxylic Acid Derivative

Compound ReferenceTarget EnzymeAssay TypeIC50 (nM)
DHODH Inhibitor 41Dihydroorotate Dehydrogenase (DHODH)Enzymatic Assay9.71

This data is derived from a study on potent quinoline-based DHODH inhibitors[1].

In Vivo Efficacy Evaluation

Promising candidates from in vitro screening are advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety in a whole-organism context.

Xenograft Models for Anticancer Activity

To evaluate anticancer effects in vivo, human cancer cells are often implanted in immunocompromised mice, forming tumors. The test compound is then administered to assess its ability to inhibit tumor growth.

Table 3: Hypothetical In Vivo Antitumor Efficacy in a Xenograft Model

Treatment GroupDosing RegimenTumor Growth Inhibition (%)
Vehicle Control10 mL/kg, p.o., daily0
Derivative X (25 mg/kg)p.o., daily45
Positive ControlVaries>90

This table represents a typical format for presenting in vivo anticancer efficacy data.

Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is crucial for its development as a drug.

Table 4: Representative Pharmacokinetic Parameters of a Quinoline-Based DHODH Inhibitor

Compound ReferenceDose (mg/kg)RouteBioavailability (F%)t1/2 (h)
DHODH Inhibitor 4110PO562.78

Data from a study on quinoline carboxylic acid inhibitors of DHODH[1].

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental findings.

In Vitro Cytotoxicity (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compound is serially diluted and added to the wells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 value is calculated from the dose-response curve.

In Vivo Xenograft Study
  • Animal Model: Athymic nude mice (4-6 weeks old) are used.

  • Tumor Implantation: Human cancer cells (e.g., 5 x 10^6 HCT-116 cells) are injected subcutaneously into the flank of each mouse.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into treatment and control groups. The test compound is administered (e.g., orally or intraperitoneally) according to a predetermined schedule.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Endpoint: The study is terminated when tumors in the control group reach a specified size or after a defined treatment period.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated groups to the control group.

Visualizing Experimental Workflows and Pathways

Experimental Workflow for In Vitro to In Vivo Screening

G cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation Compound Library Compound Library Primary Cytotoxicity Assay Primary Cytotoxicity Assay Compound Library->Primary Cytotoxicity Assay Dose-Response & IC50 Determination Dose-Response & IC50 Determination Primary Cytotoxicity Assay->Dose-Response & IC50 Determination Mechanism of Action Studies Mechanism of Action Studies Dose-Response & IC50 Determination->Mechanism of Action Studies Lead Compound Selection Lead Compound Selection Mechanism of Action Studies->Lead Compound Selection Pharmacokinetic Studies Pharmacokinetic Studies Lead Compound Selection->Pharmacokinetic Studies Efficacy Studies (Xenograft) Efficacy Studies (Xenograft) Pharmacokinetic Studies->Efficacy Studies (Xenograft) Toxicology Assessment Toxicology Assessment Efficacy Studies (Xenograft)->Toxicology Assessment

Caption: A generalized workflow from in vitro screening to in vivo evaluation for novel drug candidates.

Hypothetical Signaling Pathway Inhibition

Many quinoline derivatives function as kinase inhibitors. The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Cascade (e.g., MAPK) Signaling Cascade (e.g., MAPK) Receptor Tyrosine Kinase (RTK)->Signaling Cascade (e.g., MAPK) Transcription Factors Transcription Factors Signaling Cascade (e.g., MAPK)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation & Survival Cell Proliferation & Survival Gene Expression->Cell Proliferation & Survival Quinoline Derivative Quinoline Derivative Quinoline Derivative->Receptor Tyrosine Kinase (RTK)

Caption: A simplified diagram showing the inhibition of a receptor tyrosine kinase signaling pathway by a hypothetical quinoline derivative.

References

Selectivity profiling of Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate against a kinase panel.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quinoline scaffold is a cornerstone in the development of targeted kinase inhibitors, forming the structural basis of numerous approved and investigational drugs. This guide provides a detailed selectivity profile of a representative quinoline-based inhibitor, Foretinib (GSK1363089), against a panel of kinases. While specific experimental data for Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate is not publicly available, Foretinib, a potent inhibitor of c-Met and VEGFR2, serves as a relevant exemplar of this chemical class.

This guide is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of Foretinib against a well-established multi-kinase inhibitor, Crizotinib. The data is presented to facilitate an objective evaluation of the compound's selectivity and potential for further development.

Kinase Selectivity Profile: A Head-to-Head Comparison

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Foretinib and Crizotinib against a panel of key kinases. The data highlights the potency and selectivity of each compound, providing a clear comparison of their inhibitory activities.

Kinase TargetForetinib (IC50, nM)Crizotinib (IC50, nM)
c-Met 1 8
VEGFR2 1 20
ALK85024
Ron468
Axl1>1000
PDGFRβ1957
Kit842
Flt-31114
Tie-24>1000
Src15>1000

Data is compiled from publicly available sources for illustrative and comparative purposes.

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile is a critical step in its preclinical evaluation. The following is a generalized protocol for an in vitro kinase assay, representative of the methods used to generate the data presented in this guide.

In Vitro Kinase Assay (Luminescent Kinase Assay)

This protocol describes a common method for in vitro kinase profiling using a luminescent assay format, which measures the amount of ATP remaining in solution following a kinase reaction.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Test compound (e.g., Foretinib) stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • Luminescent kinase assay reagent (e.g., ADP-Glo™)

  • 384-well plates

  • Luminometer

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compound in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • Kinase Reaction Setup: In the wells of a 384-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL. The ATP concentration is usually at or near the Km for each specific kinase.

  • Incubation: Incubate the reaction plate at room temperature for a specified period (e.g., 60 minutes).

  • Reaction Termination and Signal Generation: Stop the kinase reaction and measure the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions. This typically involves a two-step process: first, terminating the kinase reaction and depleting the remaining ATP, and second, converting the generated ADP back to ATP and measuring the light output using a luciferase/luciferin reaction.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. The luminescent signal is inversely proportional to the kinase activity. Plot the kinase activity against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Process and Pathway

To better understand the experimental process and the biological context of the targeted kinase, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound Compound Dilution AssayPlate Assay Plate Setup (Kinase, Substrate) AddATP Add ATP (Initiate Reaction) AssayPlate->AddATP Incubate Incubation AddATP->Incubate AddReagent Add Detection Reagent Incubate->AddReagent ReadPlate Measure Luminescence AddReagent->ReadPlate DataAnalysis Data Analysis (IC50 Determination) ReadPlate->DataAnalysis

Experimental workflow for in vitro kinase selectivity profiling.

G HGF HGF cMet c-Met HGF->cMet Binds & Activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Motility mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Simplified c-Met signaling pathway highlighting key downstream effectors.

The selectivity profile of a kinase inhibitor is a critical determinant of its therapeutic potential and safety profile. While this compound remains to be fully characterized, the analysis of a structurally related compound, Foretinib, demonstrates the potent and relatively selective nature of this class of inhibitors against key oncogenic kinases like c-Met and VEGFR2. The comparison with a broader-spectrum inhibitor, Crizotinib, underscores the distinct selectivity profiles that can be achieved within the quinoline scaffold. The provided experimental framework offers a basis for the continued investigation and profiling of novel quinoline-based kinase inhibitors.

Evaluating the off-target effects of Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the off-target effects of small molecule inhibitors is paramount to developing safe and effective therapeutics. This guide provides a comparative framework for evaluating the off-target profile of kinase inhibitors, with a focus on the quinoline scaffold. While specific experimental data for Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate is not publicly available, this guide will use clinically approved, structurally related quinoline-based multi-kinase inhibitors as comparators to illustrate the evaluation process.

This guide will delve into the kinase inhibition profiles of three prominent quinoline-based drugs: Cabozantinib, Lenvatinib, and Bosutinib. By examining their performance against a panel of kinases, researchers can gain insights into the potential for off-target activities within this chemical class. Detailed experimental protocols for key assays used in kinase inhibitor profiling are also provided to support the design of future studies.

Comparative Kinase Inhibition Profiles

The following tables summarize the inhibitory activity (IC50 values in nM) of Cabozantinib, Lenvatinib, and Bosutinib against a selection of key kinases. Lower IC50 values indicate greater potency. This data, compiled from various public sources and scientific literature, highlights the multi-targeted nature of these inhibitors and provides a basis for comparing their selectivity.

Table 1: Kinase Inhibition Profile of Cabozantinib (XL184) [1][2]

Kinase TargetIC50 (nM)
VEGFR20.035
MET1.3
RET4
KIT4.6
AXL7
FLT311.3
TIE214.3
PDGFRβ234
FGFR15294

Table 2: Kinase Inhibition Profile of Lenvatinib (E7080)

Kinase TargetIC50 (nM)
VEGFR23.0
VEGFR32.3
VEGFR14.7
RET6.4
PDGFRα29
FGFR443
FGFR352
FGFR161
KIT85

Table 3: Kinase Inhibition Profile of Bosutinib (SKI-606) [3][4]

Kinase TargetIC50 (nM)
SRC1.2
ABL2.9
LYN1.1
HCK6.3
CAMK2G>1000
CDK2>1000

Methodologies for Assessing Off-Target Effects

A comprehensive evaluation of off-target effects involves a combination of in vitro biochemical assays, cell-based assays, and in silico approaches. Below are detailed protocols for commonly employed experimental methods.

Experimental Protocol: In Vitro Kinase Profiling using ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a highly sensitive measure of kinase activity.[5][6][7][8]

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compound (e.g., this compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well white, opaque plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup:

    • In a multiwell plate, add the test compound at various concentrations. Include a DMSO-only control (vehicle) and a no-kinase control (background).

    • Add the kinase enzyme to each well (except the no-kinase control).

    • Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Subtract the background luminescence (no-kinase control) from all other readings.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Protocol: KINOMEscan® Profiling

KINOMEscan® is a competition binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.[9][10][11][12]

Principle:

The assay utilizes DNA-tagged kinases and an immobilized, active-site directed ligand. The test compound competes with the immobilized ligand for binding to the kinase. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates a stronger interaction with the test compound.

General Procedure:

  • Compound Submission: The test compound is submitted to a commercial provider (e.g., Eurofins DiscoverX).

  • Assay Performance: The provider performs the KINOMEscan® assay, typically screening the compound at a single high concentration (e.g., 10 µM) against their full kinase panel.

  • Data Analysis: The results are reported as percent of control, where a lower percentage indicates stronger binding. For hits below a certain threshold (e.g., <10% of control), follow-up dose-response experiments are performed to determine the dissociation constant (Kd).

  • Selectivity Profiling: The Kd values for all tested kinases are used to generate a comprehensive selectivity profile of the compound.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a biophysical method used to assess target engagement of a compound in a cellular environment by measuring changes in the thermal stability of the target protein.[5][13][14][15]

Principle:

The binding of a ligand to a protein typically increases its thermal stability. In CETSA, cells are treated with a compound and then subjected to a heat gradient. The aggregation and precipitation of the unbound target protein at elevated temperatures is measured, often by Western blotting or other protein detection methods. An increase in the amount of soluble protein at higher temperatures in the presence of the compound indicates target engagement.

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified time.

  • Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures using a thermal cycler for a short period (e.g., 3 minutes).

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Protein Detection: Analyze the amount of the target protein in the soluble fraction using a specific antibody via Western blot, ELISA, or other quantitative protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein against the temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target stabilization and therefore, target engagement.

Visualizing Workflows and Pathways

To aid in the conceptual understanding of these evaluation processes, the following diagrams, generated using the DOT language, illustrate key workflows and signaling pathways.

G General Workflow for Kinase Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis Compound_Prep Compound Serial Dilution Plate_Setup Plate Compound and Controls Compound_Prep->Plate_Setup Reagent_Prep Kinase/Substrate/ATP Mix Reaction_Start Add Kinase Mix & Incubate Reagent_Prep->Reaction_Start Plate_Setup->Reaction_Start Reaction_Stop Add Stop/Detection Reagent Reaction_Start->Reaction_Stop Read_Plate Measure Signal (Luminescence) Reaction_Stop->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition IC50_Determination Generate Dose-Response Curve & IC50 Calculate_Inhibition->IC50_Determination G Simplified VEGFR Signaling Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Proliferation Cell Proliferation PKC->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Inhibitor Quinoline Inhibitor Inhibitor->VEGFR G Strategy for Evaluating Off-Target Effects cluster_invitro In Vitro Profiling cluster_cellular Cellular Validation cluster_insilico In Silico Prediction Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Cellular_Activity Cell-Based Functional Assay Biochemical_Assay->Cellular_Activity Kinome_Scan Broad Kinome Screen (e.g., KINOMEscan) Target_Engagement Target Engagement Assay (e.g., CETSA) Kinome_Scan->Target_Engagement Off_Target_Profile Off_Target_Profile Target_Engagement->Off_Target_Profile Comprehensive Off-Target Profile Cellular_Activity->Off_Target_Profile Comprehensive Off-Target Profile Docking Molecular Docking Docking->Biochemical_Assay Similarity Pharmacophore/Similarity Search Similarity->Biochemical_Assay Initial_Compound Test Compound Initial_Compound->Biochemical_Assay Initial_Compound->Kinome_Scan Initial_Compound->Docking Initial_Compound->Similarity

References

Safety Operating Guide

Proper Disposal of Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate as a hazardous chemical. Due to its nature as a halogenated quinoline derivative, it requires specialized disposal procedures to ensure laboratory safety and environmental protection.

This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for minimizing risks and complying with regulatory standards.

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment. While specific toxicity data for this compound is limited, related quinoline derivatives are known to be toxic and potentially carcinogenic[1]. Therefore, a cautious approach is mandatory.

Required PPE:

  • Gloves: Use nitrile or other chemically resistant gloves[1].

  • Eye Protection: Chemical safety goggles or glasses with side shields are essential[1].

  • Lab Coat: A full-length laboratory coat should be worn to protect against skin contact[1].

  • Respiratory Protection: When handling the solid form or if there is a risk of generating dust or aerosols, work in a certified chemical fume hood to avoid inhalation[2].

II. Waste Segregation and Collection Protocol

Proper segregation of chemical waste is fundamental to prevent hazardous reactions and ensure correct disposal[3][4]. This compound is a halogenated organic compound and must be collected separately from non-halogenated waste[5][6][7].

Step-by-Step Collection Procedure:

  • Solid Waste:

    • Collect pure solid this compound or residues in a dedicated, clearly labeled, and sealable container.

    • The container must be compatible with the chemical.

    • Label the container as "Hazardous Waste: Halogenated Organic Solids" and clearly write the full chemical name: "this compound"[1].

  • Liquid Waste:

    • If the compound is in a solution, collect it in a dedicated, leak-proof, and sealable container suitable for halogenated organic liquids[1][8].

    • The container must be compatible with the solvent used.

    • Label the container as "Hazardous Waste: Halogenated Organic Liquids" and list all components of the solution with their approximate percentages[1][5].

  • Contaminated Labware:

    • Disposable items such as gloves, pipette tips, and weighing paper that are contaminated with the compound should be collected in a separate, sealed plastic bag or container.

    • This container must be clearly labeled as "Hazardous Waste: Contaminated Debris" with the chemical name[1].

III. Storage and Disposal Logistics

All generated waste must be stored and disposed of in compliance with institutional and local regulations.

  • Storage:

    • Store all waste containers in a designated and clearly marked "Satellite Accumulation Area" (SAA) within the laboratory[9][10].

    • Ensure all waste containers are kept tightly sealed except when adding waste[8][10][11].

    • It is highly recommended to use secondary containment, such as a larger, chemically resistant bin, to mitigate any potential leaks[1].

  • Disposal:

    • Do not dispose of this chemical down the drain or in regular trash [1][2][11][12]. Due to its halogenated and complex structure, it is not suitable for sewer disposal.

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup[1].

    • Provide the EHS department with a complete inventory of the waste, including the full chemical names and quantities.

IV. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: If safe to do so, prevent the spill from spreading. For liquid spills, use absorbent pads. For solid spills, avoid generating dust.

  • Personal Protection: Wear the appropriate PPE as outlined in Section I.

  • Cleanup:

    • Carefully collect the spilled material and any contaminated absorbent materials.

    • Place the collected waste into a sealed, properly labeled hazardous waste container.

  • Decontaminate: Clean the affected area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Quantitative Data Summary

While specific disposal limits for this compound are not available, general guidelines for hazardous waste accumulation apply.

ParameterGuidelineSource
Maximum Hazardous Waste in SAA 55 gallons[9]
Maximum Acutely Toxic Waste in SAA 1 quart (liquid) or 1 kg (solid)[9]
Container Headspace Leave at least one inch of headroom to allow for expansion.[10]
pH for Aqueous Waste (if applicable) Between 5.5 and 10.5 for potential drain disposal (Not for this compound)[12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Figure 1: Disposal Decision Workflow for this compound A Identify Waste: This compound B Is the waste solid, liquid, or contaminated debris? A->B C Solid Waste B->C Solid D Liquid Waste B->D Liquid E Contaminated Debris B->E Debris F Collect in a dedicated, sealed container for Halogenated Organic Solids. C->F G Collect in a dedicated, sealed container for Halogenated Organic Liquids. D->G H Collect in a sealed bag or container for Contaminated Debris. E->H I Label container with: 'Hazardous Waste' Full Chemical Name List all components and % for liquids F->I G->I H->I J Store container in a designated Satellite Accumulation Area (SAA) with secondary containment. I->J K Is the container full or has it been in storage for the maximum allowed time? J->K L Contact Environmental Health & Safety (EHS) or a licensed waste contractor for pickup. K->L Yes M Continue to collect waste in the designated container. K->M No N Proper Disposal by Incineration L->N

References

Essential Safety and Operational Guidance: Handling Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate. The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are powder-free to prevent aerosolization of the compound.[2] Change gloves every 30-60 minutes or immediately upon known or suspected contact.[2]
Eye Protection Safety goggles and face shieldUse tight-sealing safety goggles to protect against splashes.[3] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[2][3][4]
Body Protection Laboratory coat or gownA long-sleeved, disposable gown made of a low-permeability fabric is required to prevent skin contact.[2][5]
Respiratory Protection N95 or higher-rated respiratorTo be used when handling the powder outside of a certified chemical fume hood or in case of a spill to prevent inhalation of dust particles.[2][5]
Operational and Handling Plan

A systematic approach to handling this compound is crucial to minimize exposure risk. All handling of this compound should be performed within a certified chemical fume hood.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is decontaminated. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE as specified in the table above, ensuring a proper fit.

  • Weighing and Aliquoting: Conduct all weighing and preparation of solutions within the fume hood to contain any dust or aerosols.

  • Post-Handling: After handling, decontaminate all surfaces and equipment.

  • Doffing PPE: Remove PPE in the designated area, avoiding self-contamination. Dispose of single-use PPE in the appropriate waste stream.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[6]

Emergency Procedures and Disposal Plan

In the event of an accidental release or exposure, immediate action is critical.

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, use an inert absorbent material to contain the substance.[6]

  • Clean-up: Wearing appropriate PPE, carefully sweep or vacuum the spilled material and place it in a sealed, labeled container for disposal.[6][7]

  • Decontaminate: Clean the spill area thoroughly.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8][9] Seek immediate medical attention.[8]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[8][9] Seek medical attention if irritation persists.[8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan:

All waste containing this compound, including contaminated PPE and spill clean-up materials, must be disposed of as hazardous chemical waste.

  • Waste Collection: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.

  • Labeling: Label waste containers with "Hazardous Waste" and the full chemical name.

  • Storage: Store waste containers in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for disposal through your institution's environmental health and safety office, following all local, state, and federal regulations for hazardous waste disposal.

Workflow for Safe Handling

A Preparation (Verify Fume Hood, Gather Materials) B Don PPE (Gloves, Gown, Goggles, Face Shield) A->B C Chemical Handling (Weighing, Aliquoting in Fume Hood) B->C Proceed D Decontamination (Clean Workspace and Equipment) C->D G Waste Disposal (Segregate and Label Hazardous Waste) C->G During Handling E Doff PPE (Designated Area) D->E Proceed D->G Post-Decontamination F Personal Hygiene (Wash Hands) E->F E->G Dispose of used PPE

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.